molecular formula C15H17O4P B057535 Isopropyl diphenyl phosphate CAS No. 60763-39-5

Isopropyl diphenyl phosphate

Cat. No.: B057535
CAS No.: 60763-39-5
M. Wt: 292.27 g/mol
InChI Key: YDICVVYPXSZSFA-UHFFFAOYSA-N
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Description

Isopropyl diphenyl phosphate is an organophosphate compound of significant interest in materials science and polymer research, primarily valued for its dual functional roles as a flame retardant and a plasticizer. Its mechanism of action is characterized by the phosphate ester component, which can act in the condensed phase during polymer combustion. It facilitates the formation of a protective char layer, thereby limiting the supply of oxygen and flammable volatiles to the flame front, while also potentially exhibiting gas-phase radical quenching activity. As a plasticizer, it effectively reduces the glass transition temperature and improves the flexibility and processability of various polymers, notably PVC and engineering plastics. Researchers utilize this compound to develop and optimize flame-retardant polymeric materials for applications in wire and cable insulation, electronic components, and construction materials, where stringent fire safety standards must be met. Its specific isopropyl and phenyl substituents balance compatibility, efficiency, and thermal stability, making it a critical subject for studies on the structure-property relationships of additive molecules in polymer matrices. This high-purity reagent is essential for investigative work in formulating safer, more durable, and high-performance synthetic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60763-39-5

Molecular Formula

C15H17O4P

Molecular Weight

292.27 g/mol

IUPAC Name

diphenyl propan-2-yl phosphate

InChI

InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

YDICVVYPXSZSFA-UHFFFAOYSA-N

SMILES

CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Other CAS No.

60763-39-5

Synonyms

Diphenyl Isopropyl Phosphate;  1-Methylethyl Diphenyl Ester Phosphoric Acid; 

Origin of Product

United States

Foundational & Exploratory

Isopropyl diphenyl phosphate CAS 28108-99-8 chemical properties

[2]

Risk Assessment & Safety Thresholds

In pharmaceutical applications, IPPP is evaluated as a process impurity.

  • Analytical Evaluation Threshold (AET): Calculated based on the Safety Concern Threshold (SCT). For mutagenic impurities, SCT is 1.5 µ g/day ; for general toxicity (like IPPP), SCT is often 5 µ g/day for chronic use.

    • Formula:

      
      
      
  • Permitted Daily Exposure (PDE):

    • Based on NOAEL (No Observed Adverse Effect Level) from sub-chronic rat studies.

    • Critical Effect: Liver hypertrophy or NTE inhibition.

    • Safety Factors: Apply F1-F5 (typically 1000x composite factor for E&L without full tox data).

Handling Protocol:

  • PPE: Nitrile gloves (breakthrough time > 480 min), lab coat, and safety glasses.

  • Disposal: Incineration with scrubber for phosphorus oxides. Do not release to drains (aquatic toxicity).

References

  • National Toxicology Program (NTP). (1992). Chemical Information Profile: Isopropylphenyl Diphenyl Phosphate. Research Triangle Park, NC.

  • Behl, M., et al. (2021). "Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers." Environmental Health Perspectives, 129(10).

  • Product Quality Research Institute (PQRI). (2021). Safety Thresholds and Best Demonstrated Practices for Extractables and Leachables in Parenteral Drug Products.

  • Zeng, L., et al. (2019). "Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust." Journal of Chromatography A, 1603, 192-201.

  • Hou, R., et al. (2018). "Metabolic Mechanism of Aryl Phosphorus Flame Retardants by Cytochromes P450: A Combined Experimental and Computational Study on Triphenyl Phosphate." Environmental Science & Technology, 52(24), 14411-14421.

Isopropyl diphenyl phosphate vs triphenyl phosphate flame retardant mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Flame Retardant Mechanisms of Isopropyl Diphenyl Phosphate and Triphenyl Phosphate

Introduction: The Role of Organophosphate Esters in Fire Safety

In the pursuit of enhanced material safety, organophosphate flame retardants (OPFRs) have emerged as prominent alternatives to traditional halogenated systems. Driven by regulatory pressures and a growing awareness of the environmental and health impacts of persistent organic pollutants, the industry has shifted towards halogen-free solutions.[1] Organophosphate esters, a key class of these alternatives, are valued for their efficacy and, in many cases, dual functionality as both flame retardants and plasticizers.[2][3]

This guide provides a detailed technical exploration of the core flame retardant mechanisms of two widely used aryl phosphate esters: Isopropyl Diphenyl Phosphate (IPPP) and Triphenyl Phosphate (TPP). As a Senior Application Scientist, the objective is to move beyond a surface-level description and delve into the causal chemical and physical processes that govern their fire-suppressing actions, offering field-proven insights for researchers and product development professionals.

Pillar 1: The Fundamental Chemistry of Organophosphorus Flame Retardancy

Organophosphorus compounds are versatile in their mode of action, capable of interrupting the combustion cycle in two distinct domains: the condensed phase (the solid polymer) and the gas phase (the flame itself).[4][5] The specific mechanism that dominates depends on the chemical structure of the flame retardant, its interaction with the polymer matrix, and the conditions of combustion.[4][6]

Condensed-Phase Mechanism: The Char Barrier

The primary goal of the condensed-phase mechanism is to transform the polymer at a molecular level, creating a thermally stable, insulating barrier.[7]

  • Thermal Decomposition: Upon heating, the organophosphate ester decomposes to produce phosphorus acid species, such as phosphoric acid or polyphosphoric acid.[2][8]

  • Catalytic Dehydration & Cross-linking: These acids act as powerful catalysts, promoting the dehydration of the polymer backbone.[7][8] This process encourages cross-linking and aromatization reactions within the polymer.

  • Char Formation: The result is the formation of a robust, carbonaceous char layer on the material's surface.[2][9] This char layer serves multiple protective functions: it insulates the underlying polymer from the heat of the flame, reduces the rate of thermal degradation, and physically obstructs the release of flammable volatile gases that would otherwise fuel the fire.[4][7]

Gas-Phase Mechanism: Radical Quenching

The gas-phase mechanism acts directly within the flame to chemically extinguish the fire.

  • Volatilization: The flame retardant or its decomposition products volatilize and enter the flame.

  • Radical Generation: In the high-temperature environment of the flame, phosphorus-containing radicals (such as PO• and PO2•) are generated.[2]

  • Flame Inhibition: These phosphorus radicals are highly effective scavengers of the key high-energy radicals that propagate combustion, namely hydrogen (H•) and hydroxyl (OH•) radicals.[8][10] By terminating these chain reactions, the flame chemistry is interrupted, the flame is inhibited, and heat production is reduced.[11]

G cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + OPFR Decomposition OPFR Decomposes to Phosphoric Acid Polymer->Decomposition Heat Heat Heat Input Char Formation of Insulating Char Layer Decomposition->Char Catalyzes Dehydration & Cross-linking Block Blocks Heat & Fuel Release Char->Block Volatiles Flammable Volatiles + OPFR Volatiles Block->Volatiles Reduces Fuel Flame Combustion (H•, OH• Radicals) Volatiles->Flame Flame->Heat Heat Feedback Inhibition Radical Quenching (PO• Radicals) Flame->Inhibition PO• interrupts Extinguish Flame Extinguished Inhibition->Extinguish

Diagram 1: Dual-phase flame retardant mechanism of organophosphates.

Pillar 2: Triphenyl Phosphate (TPP) - A Dual-Action Retardant

Triphenyl Phosphate (TPP) is an aromatic phosphate ester widely used as both a flame retardant and a plasticizer in materials like PVC and engineering plastics such as PC/ABS blends.[3][12]

Chemical Structure & Decomposition
Diagram 2: Chemical structure of Triphenyl Phosphate.

Upon heating, TPP's decomposition pathway is central to its flame retardant action. It thermally degrades to form phosphoric acid, which can further react to form pyrophosphoric acid.[12][13] When heated to decomposition, it also emits toxic fumes of phosphorus oxides.[14]

Mechanism of Action

TPP exhibits a combined flame retardant mechanism, with its effectiveness in either the condensed or gas phase often depending on the polymer system it is incorporated into.[15][16]

  • Condensed-Phase Action: The pyrophosphoric acid formed during decomposition is a key agent in the condensed phase.[12] It acts as a charring promoter, creating a protective layer that blocks heat transfer and insulates the underlying material.[13] This charring action is particularly effective in oxygen-containing polymers.

  • Gas-Phase Action: TPP and its volatile decomposition fragments can enter the flame, where they release phosphorus-based radicals.[10] These radicals interfere with the combustion chain reaction, quenching high-energy H• and OH• radicals and inhibiting the flame.[10] Some studies suggest that for certain polymers, TPP's primary contribution as an additive flame retardant is in the gas phase.[12][17]

Pillar 3: Isopropyl Diphenyl Phosphate (IPPP) - Enhanced Plasticization and Performance

Isopropyl Diphenyl Phosphate (IPPP), also known as isopropylphenyl diphenyl phosphate, is an alkylated triaryl phosphate.[18] It is a mixture of isomers with varying degrees of isopropylation on the phenyl rings. IPPP is noted for its excellent dual functionality as both a flame retardant and a highly efficient plasticizer, particularly in flexible PVC applications.[1]

Chemical Structure & Decomposition
Diagram 3: Representative structure of Isopropyl Diphenyl Phosphate.

The presence of the alkyl (isopropyl) groups on the phenyl rings differentiates IPPP from TPP. These groups can lower the thermal stability compared to the purely aromatic TPP, allowing IPPP to decompose and initiate its flame retardant action at an earlier stage of combustion. Its decomposition also leads to the formation of phosphoric acids and volatile phosphorus species.

Mechanism of Action

IPPP operates through a complementary, dual-phase mechanism.[19]

  • Condensed-Phase Action: Similar to TPP, IPPP promotes the formation of a carbonaceous char layer upon thermal decomposition.[1] This "carbon cohesion" mechanism acts as a physical barrier, insulating the polymer and reducing the release of flammable gases.[1][19]

  • Gas-Phase Action: IPPP also contributes a potent gas-phase or "free radical mechanism vapor" action.[19] Volatile phosphorus-containing species are released into the flame, where they scavenge critical H• and OH• radicals, thereby suppressing the combustion process. The alkyl substitution may influence the composition and release profile of these volatile species compared to TPP.

Comparative Analysis: IPPP vs. TPP

The choice between IPPP and TPP often depends on the specific requirements of the polymer system, including processing temperature, desired mechanical properties, and the precise nature of the fire threat.

FeatureIsopropyl Diphenyl Phosphate (IPPP)Triphenyl Phosphate (TPP)
Chemical Class Alkylated Aryl Phosphate EsterAryl Phosphate Ester
Primary Mechanism Dual: Condensed (Char Formation) & Gas (Radical Quenching)[1][19]Dual: Condensed (Char Formation) & Gas (Radical Quenching)[12][15]
Key Condensed Action Promotes an insulating char layer via phosphoric acid catalysis.[1]Forms (pyro)phosphoric acid to promote a char barrier.[13]
Key Gas Action Releases volatile phosphorus species to quench H• and OH• radicals.[19]Releases volatile phosphorus species to quench H• and OH• radicals.[10]
Plasticizing Effect High; often used as a primary plasticizer.[1]Moderate; functions as a plasticizer but often less efficient than IPPP.[12]
Thermal Stability Generally lower than TPP due to alkyl groups, may act earlier in a fire.Higher than IPPP due to stable aromatic structure.
Typical Applications Flexible PVC (cables, flooring), engineering resins, synthetic rubbers.[1]PC/ABS blends, PPO, PVC, electronic equipment, resins.[3][12]

Experimental Protocols for Elucidating Flame Retardant Mechanisms

Validating the proposed mechanisms requires a suite of analytical techniques. These self-validating protocols provide the quantitative data needed to confirm the mode of action.

Thermogravimetric Analysis (TGA)
  • Objective: To assess thermal stability and char yield, providing primary evidence for condensed-phase activity.

  • Methodology:

    • Precisely weigh 5-10 mg of the polymer/FR sample into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (~30 °C) to 800 °C at a constant heating rate of 10 °C/min.

    • Conduct the experiment under both an inert atmosphere (Nitrogen, 50 mL/min) to assess thermal degradation and an oxidative atmosphere (Air, 50 mL/min) to assess thermo-oxidative degradation.

    • Record the mass loss as a function of temperature.

    • Analysis: Determine the onset of decomposition (T5%, temperature at 5% mass loss), the temperature of maximum degradation rate (Tmax), and the percentage of residual mass (char yield) at 700 °C. An increased char yield compared to the virgin polymer indicates a condensed-phase mechanism.[20]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the volatile decomposition products, providing insight into gas-phase mechanisms.

  • Methodology:

    • Place a small, precisely weighed sample (~0.1-0.5 mg) into a pyrolysis tube.

    • Insert the tube into the pyrolyzer, which is interfaced with a GC-MS system.

    • Rapidly heat the sample to a set pyrolysis temperature (e.g., 600 °C), mimicking thermal degradation.

    • The volatile pyrolyzates are swept by a carrier gas (Helium) into the GC column for separation.

    • The separated compounds are then introduced into the Mass Spectrometer for identification based on their mass spectra.

    • Analysis: Identify phosphorus-containing fragments in the pyrolyzate. The presence of species like triphenyl phosphate, phenol, and smaller phosphorus-containing molecules provides direct evidence of the compounds available to act in the gas phase.[21]

Cone Calorimetry
  • Objective: To measure the reaction-to-fire properties of a material under a controlled radiant heat source, simulating a developing fire scenario.[22]

  • Methodology:

    • Prepare a standard sample plaque (typically 100mm x 100mm x 3mm).

    • Wrap the sample in aluminum foil, leaving the top surface exposed, and place it in the sample holder.

    • Position the sample under the conical heater at a set incident heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is positioned above the sample to ignite the flammable volatiles.

    • During combustion, an exhaust hood collects all gases, and a gas analysis system measures oxygen depletion, CO/CO₂ generation, and smoke production.

    • Analysis: Key parameters include Time to Ignition (TTI), Heat Release Rate (HRR) and its peak (pHRR), Total Heat Released (THR), and Smoke Production Rate (SPR). A significant reduction in pHRR is a primary indicator of effective flame retardancy, reflecting actions in both the gas and condensed phases.[23][24]

G cluster_setup Sample Preparation & Setup cluster_test Combustion Test cluster_analysis Data Analysis A Prepare 100x100mm Sample Plaque B Wrap in Foil, Place in Holder A->B C Position Under Cone Heater (e.g., 50 kW/m²) B->C D Ignite Volatiles with Spark Igniter C->D Radiant Heating E Collect All Exhaust Gases D->E F Measure O₂, CO, CO₂ & Smoke Obscuration E->F G Calculate Heat Release Rate (from O₂ Consumption) E->G Gas Analysis Data H Determine Key Metrics: pHRR, THR, TTI, SPR G->H I Compare FR Sample vs. Control Polymer H->I

Diagram 4: Experimental workflow for Cone Calorimetry.

Conclusion

Both Isopropyl Diphenyl Phosphate and Triphenyl Phosphate are highly effective halogen-free flame retardants that operate through a sophisticated, dual-phase mechanism involving both condensed-phase charring and gas-phase radical quenching. The primary distinction lies in their molecular structure: the alkyl groups in IPPP typically enhance its plasticizing efficiency and can lower its decomposition temperature, potentially altering its performance profile compared to the purely aromatic TPP. For the materials scientist or drug development professional formulating with polymers, a deep understanding of these mechanisms is paramount. It enables the selection of the optimal flame retardant system not only to meet stringent fire safety standards but also to achieve the desired physical, mechanical, and processing properties of the final product.

References

  • The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC. (n.d.).
  • TRIPHENYL PHOSPHATE - Ataman Kimya. (n.d.).
  • Triphenyl phosphate - Wikipedia. (n.d.).
  • Study Triphenyl Phosphate Flame Retardant Electrolyte.Triphenyl Phosphate | Flame TPP. (n.d.).
  • Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - MDPI. (2017, July 11).
  • Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials. (2022, November 20).
  • Thermal Degradation of Organophosphorus Flame Retardants - Semantic Scholar. (2022, November 15).
  • Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends | Request PDF - ResearchGate. (n.d.).
  • Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem - NIH. (n.d.).
  • Gas phase flame retardant mechanism - zhejiang ruico advanced materials co., ltd. (n.d.).
  • Analysis of Triphenyl phosphate (TPP; CAS: 115-86-6) in polymers - Analytice. (2021, February 26).
  • Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies - YouTube. (2025, October 11).
  • The Investigation of Thermal Degradation and Combustion of Ultra-High Molecular Weight with the Addition of Triphenylphosphate - ResearchGate. (2025, September 19).
  • IPPP vs. Traditional Flame Retardants: A Comparative Analysis for Product Safety. (2025, October 30).
  • Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - ResearchGate. (2025, October 16).
  • A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance - MDPI. (2025, August 11).
  • Flame Retardants of Plastic - Mechanism, Types, & Applications - SpecialChem. (2026, January 12).
  • A review on cone calorimeter for assessment of flame-retarded polymer composites. (2022, March).
  • Phosphates in Flame Retardant Systems: Mechanisms and Benefits - Decachem. (2026, February 13).
  • Thermal Degradation of Organophosphorus Flame Retardants - PMC - NIH. (2022, November 15).
  • WO2010077673A1 - Phosphorus flame retardants and applications therefor - Google Patents. (n.d.).
  • Using TGA/FTIR TGA/MS and cone calorimetry to understand thermal degradation and flame retardancy mechanism of polycarbonate filled with solid bisphenol A bis(diphenyl phosphate) and montmorillonite | Request PDF - ResearchGate. (n.d.).
  • Phosphorus-based Flame Retardancy Mechanisms—Old Hat. (2010, September 30).
  • Direct measurement of reaction rate for decomposition of diisopropyl methylphosphonate at high temperature using shock tube and laser absorption | Request PDF - ResearchGate. (2025, August 6).
  • The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air | Request PDF - ResearchGate. (2025, August 5).

Sources

Neurotoxicity Profile of Isopropyl Diphenyl Phosphate (IPDP) in Zebrafish Models

[1][2]

Executive Summary

Isopropyl Diphenyl Phosphate (IPDP) , often synonymous in literature with or a primary congener of Isopropylated Phenyl Phosphates (IPP) , is an organophosphate flame retardant (OPFR) increasingly used as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). While marketed as a safer alternative, emerging toxicological data indicates significant neurotoxic potential.[1]

This technical guide dissects the neurotoxicity profile of IPDP using the zebrafish (Danio rerio) model.[2] It synthesizes mechanistic pathways—specifically acetylcholinesterase (AChE) inhibition, oxidative stress, and transcriptional downregulation of neurodevelopmental genes—with rigorous experimental protocols. The zebrafish model is highlighted here not merely as a screening tool, but as a high-fidelity system for mapping the Adverse Outcome Pathway (AOP) of OPFRs.

Chemical Profile & Experimental Relevance

IPDP is rarely found as a pure single isomer in industrial applications; it typically exists within a mixture known as IPP. However, for high-precision toxicology, researchers often isolate or synthesize specific isomers (e.g., 2-isopropylphenyl diphenyl phosphate or 4-isopropylphenyl diphenyl phosphate) to determine structure-activity relationships.

PropertyDescriptionRelevance to Zebrafish Protocol
CAS Number 28108-99-8 (General IPP mix)Verify purity (>98%) for definitive mechanistic studies.
LogKow ~4.5 - 5.2High Lipophilicity. Requires solvent carriers (DMSO/Acetone) and frequent media renewal to prevent sorption to plastic plates.
Water Solubility Low (< 1 mg/L)Risk of precipitation at high concentrations. Solutions must be sonicated and vortexed.

Mechanistic Pathways of Neurotoxicity

The neurotoxicity of IPDP in zebrafish is multimodal, extending beyond simple cholinergic crisis.

Cholinergic Disruption (AChE Inhibition)

Like classical organophosphates, IPDP targets acetylcholinesterase (AChE) . Inhibition of AChE leads to the accumulation of acetylcholine (ACh) in the synaptic cleft, causing continuous stimulation of cholinergic receptors.

  • Outcome: Synaptic fatigue, altered swimming behavior (hypoactivity following initial hyperactivity), and paralysis.

Oxidative Stress & Apoptosis

IPDP exposure triggers the generation of Reactive Oxygen Species (ROS) .

  • Biomarkers: Elevated Malondialdehyde (MDA) levels (lipid peroxidation) and altered Superoxide Dismutase (SOD) activity.

  • Causality: ROS accumulation damages neuronal mitochondria, activating caspase-dependent apoptotic pathways (upregulation of casp3a, bax).

Transcriptional Suppression of Neurodevelopment

IPDP significantly downregulates genes critical for synaptogenesis and axon guidance:

  • mbp (Myelin Basic Protein): Downregulation impairs signal transmission speed.

  • syn2a (Synapsin IIa): Reduction disrupts synaptic vesicle release.

  • gap43 (Growth Associated Protein 43): Inhibition hinders axonal growth and regeneration.

  • elavl3: A marker for early neuronal differentiation, often suppressed, indicating delayed neurogenesis.

Visual Toxicity (Novel Insight)

Recent studies indicate IPDP binds to Retinoic Acid (RA) receptors, disrupting ocular development. This manifests as reduced eye size and impaired visually guided behavior (photomotor response), distinct from general motor deficits.

Visualizing the Adverse Outcome Pathway (AOP)

IPDP_Neurotoxicity_AOPExposureIPDP Exposure(0-120 hpf)MIE1MIE: AChE InhibitionExposure->MIE1MIE2MIE: ROS GenerationExposure->MIE2MIE3MIE: RA Receptor BindingExposure->MIE3KE1KE: ACh AccumulationMIE1->KE1KE2KE: Oxidative Damage(Lipid Peroxidation)MIE2->KE2KE3KE: Gene Downregulation(mbp, syn2a, gap43)MIE3->KE3AO1AO: Locomotor Deficits(Hypoactivity)KE1->AO1KE2->KE3Cellular StressAO3AO: Morphological Defects(Curved Spine)KE2->AO3KE3->AO1AO2AO: Visual ImpairmentKE3->AO2

Figure 1: Adverse Outcome Pathway (AOP) for IPDP neurotoxicity. MIE: Molecular Initiating Event; KE: Key Event; AO: Adverse Outcome.

Validated Experimental Protocols

Embryo Exposure Protocol (Static-Renewal)

Objective: Establish a controlled exposure environment that mimics bioavailability while minimizing plastic sorption.

  • Embryo Collection: Collect embryos at 0–2 hours post-fertilization (hpf). Select only healthy fertilized eggs (blastula stage).

  • Dechorionation (Optional but Recommended): For mechanistic studies, enzymatic dechorionation (Pronase, 1 mg/mL for 5 min) at 6 hpf enhances chemical uptake, though it increases fragility. Note: For standard OECD toxicity testing, leave chorion intact.

  • Chemical Preparation:

    • Stock: Dissolve IPDP in DMSO.

    • Working Solution: Dilute in E3 medium. Critical: Final DMSO concentration must be < 0.1% (v/v) to avoid solvent-induced neurotoxicity.

  • Exposure:

    • Vessel: Glass petri dishes (preferred) or 24-well plates (pre-saturated).

    • Density: 1 embryo per 2 mL medium.

    • Renewal: Replace 80-90% of the medium every 24 hours to maintain nominal concentration and remove waste.

  • Timeline: Expose from 2 hpf to 120 hpf (larval stage).

Behavioral Assay: Light-Dark Transition Test

Objective: Quantify neurobehavioral alterations (anxiety/locomotion) using automated tracking (e.g., Noldus DanioVision).

  • Acclimatization: At 120 hpf, transfer larvae to 96-well plates (1 larva/well) with 200 µL E3 medium. Acclimatize in the dark for 10–20 minutes.

  • Protocol Cycle:

    • Phase 1 (Dark): 10 minutes (Baseline activity).

    • Phase 2 (Light): 10 minutes (Startle response/Freezing).

    • Phase 3 (Dark): 10 minutes (Recovery).

  • Metrics:

    • Total Distance Moved (mm): Primary indicator of hypo/hyperactivity.

    • Velocity (mm/s): Burst speed analysis.

    • Thigmotaxis (Center vs. Edge preference): Anxiety index.

  • Validation: Control groups must show a sharp increase in activity upon the Dark->Light transition (startle) followed by habituation. IPDP-treated larvae typically exhibit hypoactivity (reduced distance) and blunted startle responses.

Biochemical Verification: AChE Activity Assay

Objective: Confirm the molecular initiating event.

  • Sample Prep: Pool 30–50 larvae per replicate at 120 hpf. Homogenize in ice-cold phosphate buffer (0.1 M, pH 7.4) with 1% Triton X-100.

  • Centrifugation: 10,000 × g for 10 min at 4°C. Collect supernatant.

  • Ellman Method:

    • Add supernatant to microplate.

    • Add DTNB (Ellman's reagent) and Acetylthiocholine iodide (substrate).

    • Measure absorbance at 412 nm kinetically for 10–20 minutes.

  • Normalization: Normalize activity to total protein content (BCA assay).

Quantitative Data Summary

The following table summarizes typical toxicity thresholds derived from recent literature for IPDP/IPP in zebrafish.

EndpointThreshold / ValueObservation
96h LC50 ~1.5 - 3.0 mg/L (approx 4-10 µM)Mortality is concentration-dependent.
EC50 (Hatching) ~1.2 mg/LSignificant delay in hatching observed > 1 mg/L.
Behavioral LOEC 0.3 µM (~0.1 mg/L)Lowest Observed Effect Concentration for hypoactivity.
AChE Inhibition > 10 µMSignificant inhibition often requires higher doses than behavioral changes, suggesting non-cholinergic mechanisms at low doses.
Gene Regulation mbp, syn2a (↓ 2-4 fold)Significant downregulation at sub-lethal concentrations (0.1 - 1 µM).

Experimental Workflow Diagram

Experimental_Workflowcluster_ExposureChemical Exposure (Static Renewal)cluster_EndpointsEndpoint Analysis (120 hpf)StartZebrafish Embryo Collection(0-2 hpf)PrepPrepare IPDP Solutions(DMSO < 0.1%)Start->PrepDosingDaily Media Renewal(2 hpf - 120 hpf)Prep->DosingMorphMorphology Assessment(Edema, Spine, Eye Size)Dosing->MorphBehavBehavioral Tracking(Light/Dark Test)Morph->BehavSurvivors onlyBiochemBiochemical/Gene Analysis(AChE, qPCR)Behav->BiochemPost-euthanasia

Figure 2: Step-by-step experimental workflow for assessing IPDP neurotoxicity.

References

  • Developmental Exposure to Low Concentrations of Organophosphate Flame Retardants Causes Life-Long Behavioral Alterations in Zebrafish. Toxicological Sciences. [Link]

  • Assessing molecular changes underlying isopropylated phenyl phosphate (IPP)-induced larval sensorimotor response deficits in zebrafish. Science of The Total Environment. [Link]

  • Visual toxicity in zebrafish larvae following exposure to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), triphenyl phosphate (TPhP), and isopropyl phenyl diphenyl phosphate (IPPP). Science of The Total Environment. [Link]

  • Toxicity profiling of flame retardants in zebrafish embryos using a battery of assays for developmental toxicity, neurotoxicity, cardiotoxicity and hepatotoxicity toward human relevance. Neurotoxicology and Teratology. [Link][3]

  • Neurotoxicity of an emerging organophosphorus flame retardant, resorcinol bis(diphenyl phosphate), in zebrafish larvae. Chemosphere. [Link]

Technical Guide: Degradation Pathways of Isopropyl Diphenyl Phosphate (IPDP) in Sediment and Soil

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the degradation pathways, environmental fate, and analytical methodologies for Isopropyl Diphenyl Phosphate (IPDP) in sediment and soil matrices. It is designed for researchers and environmental toxicologists requiring high-fidelity mechanistic insights and self-validating experimental protocols.

Executive Summary

Isopropyl diphenyl phosphate (IPDP) is a major component of commercial isopropylated triphenyl phosphate (IPTPP) flame retardants. Unlike legacy brominated flame retardants, IPDP degrades primarily via hydrolysis and microbial metabolism. However, its high hydrophobicity (Log


) drives rapid partitioning into soil organic matter (SOM) and sediment, limiting bioavailability and extending its environmental half-life. This guide delineates the specific biotic and abiotic pathways governing its breakdown and provides a validated workflow for its quantification.

Physicochemical Drivers of Degradation

The fate of IPDP is dictated by its partitioning behavior. Understanding these parameters is a prerequisite for designing valid microcosm studies.

ParameterValue (Approx.)Environmental Implication
Log

4.9 – 5.1Strong adsorption to sediment/soil; low water solubility reduces hydrolysis rates in pore water.

~18,400 L/kgEffectively immobile in soil columns; transport occurs via sediment runoff, not leaching.
Water Solubility 2.2 mg/LLimits bioavailability to microbial degraders in the aqueous phase.
Vapor Pressure

mm Hg
Volatilization is negligible from soil surfaces.

Degradation Pathways: Mechanisms & Metabolites

Degradation in soil and sediment occurs via two primary channels: Abiotic Hydrolysis (pH-dependent) and Microbial Metabolism (enzymatic).

Abiotic Hydrolysis

While IPDP is relatively stable at neutral pH, hydrolysis accelerates under alkaline conditions (pH > 8).[1] The phosphate ester bond is cleaved, releasing diphenyl phosphate (DPHP) and an isopropylated phenol.

  • Mechanism: Nucleophilic attack by water/hydroxide on the phosphorus atom.

  • Rate Limiting Step: The initial cleavage of the bulky isopropylphenyl group is sterically hindered compared to the phenyl groups.

Microbial Biodegradation (Biotic)

Microbial degradation is the dominant pathway in aerobic soils. Bacteria such as Rhodococcus, Sphingopyxis, and Brevibacillus species express phosphotriesterase and carboxylesterase enzymes that catalyze the breakdown.

  • Primary Transformation: IPDP is hydrolyzed to Diphenyl Phosphate (DPHP) and 2-Isopropylphenol (or 4-isopropylphenol isomers).

  • Secondary Transformation:

    • DPHP Branch: DPHP is further hydrolyzed to Monophenyl Phosphate (MPP) and finally to inorganic phosphoric acid (

      
      ) and phenol.
      
    • Phenolic Branch: Isopropylphenol undergoes hydroxylation (via Cytochrome P450 or alkylphenol hydroxylase) followed by meta-cleavage of the aromatic ring, eventually entering the TCA cycle as succinate/pyruvate.

Pathway Visualization

The following diagram illustrates the stepwise degradation logic, distinguishing between the phosphate core breakdown and the phenolic ring mineralization.

IPDP_Degradation IPDP Isopropyl Diphenyl Phosphate (IPDP) (Parent Compound) DPHP Diphenyl Phosphate (DPHP) (Major Metabolite) IPDP->DPHP Hydrolysis (Phosphotriesterase) IPP Isopropylphenol (Isomers: 2-, 4-IPP) IPDP->IPP Ester Cleavage MPP Monophenyl Phosphate (MPP) DPHP->MPP Phosphodiesterase Phenol Phenol DPHP->Phenol Hydrolysis HIPP Hydroxy-Isopropylphenol IPP->HIPP Hydroxylation (P450/Monooxygenase) MPP->Phenol Phosphomonoesterase Mineralization CO2 + Biomass + H3PO4 MPP->Mineralization Release of Pi Phenol->Mineralization Ortho/Meta Cleavage RingCleavage Ring Cleavage Products (Muconic semialdehyde derivatives) HIPP->RingCleavage Meta-Cleavage (Dioxygenase) RingCleavage->Mineralization TCA Cycle

Figure 1: Biotic and abiotic degradation cascade of IPDP in soil environments.

Experimental Methodologies

To accurately study these pathways, a robust extraction and analysis protocol is required.[2] The high sorption of IPDP to soil necessitates aggressive extraction solvents, while the polarity of metabolites (DPHP) requires careful chromatographic separation.

Validated Workflow: QuEChERS-Based Extraction

We recommend a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol optimized for Organophosphate Esters (OPEs).

Protocol Logic (Causality):

  • Acetonitrile (ACN): Used over ethyl acetate because it precipitates proteins/enzymes immediately, stopping degradation during extraction.

  • Freezing Out: Essential for sediment samples to precipitate co-extracted lipids that would otherwise clog LC columns and suppress MS ionization.

  • PSA/C18 Cleanup: PSA removes organic acids (humic substances) which interfere with acidic metabolites like DPHP; C18 removes remaining non-polar lipids.

Step-by-Step Protocol
  • Sample Prep: Homogenize soil/sediment; sieve (<2mm). Weigh 5.0 g into a 50 mL centrifuge tube.

  • Spiking: Add internal standards (

    
    -TPhP for parent, 
    
    
    
    -DPHP for metabolite) to correct for matrix effects. Equilibrate for 30 mins.
  • Extraction: Add 10 mL Acetonitrile (ACN). Vortex 1 min.

  • Salting Out: Add QuEChERS salt packet (4g

    
    , 1g 
    
    
    
    ). Shake vigorously 1 min. Centrifuge at 4000 rpm for 5 mins.
  • Freezing Out (Critical): Transfer supernatant to a glass vial. Store at -20°C for 2 hours. Centrifuge again to pellet precipitated lipids.

  • Cleanup (dSPE): Transfer 1 mL cold supernatant to a dSPE tube containing 150 mg

    
    , 50 mg PSA, and 50 mg C18. Vortex and centrifuge.
    
  • Analysis: Transfer extract to LC vial. Analyze via LC-MS/MS (ESI+ for IPDP, ESI- for DPHP).

Analytical Workflow Diagram

Workflow Sample Soil/Sediment Sample (5g) Spike Add Internal Stds (d15-TPhP, d10-DPHP) Sample->Spike Extract Extraction (10mL ACN + Salts) Spike->Extract Freeze Lipid Removal (-20°C, 2 hrs) Extract->Freeze Clean dSPE Cleanup (PSA/C18/MgSO4) Freeze->Clean Analyze LC-MS/MS (ESI +/- Switching) Clean->Analyze

Figure 2: Optimized analytical workflow for IPDP and metabolite quantification in complex matrices.

Quantitative Data Summary

Degradation rates vary significantly by matrix. The following data synthesizes findings for IPDP and its close structural analog, Triphenyl Phosphate (TPhP), which serves as a reliable proxy for the phosphate core degradation kinetics.

MatrixConditionHalf-Life (

)
Mechanism Note
Water pH 9 (Alkaline)~0.8 – 3 daysRapid hydrolysis driven by

ions.
Water pH 7 (Neutral)19 – 28 daysSlow hydrolysis; stable at acidic pH.[1]
Soil Aerobic (Loam)30 – 40 daysMicrobial degradation dominates; rate correlates with microbial biomass.
Sediment Anaerobic> 60 days"Slow" degradation; reduced microbial activity for aromatic ring cleavage.
Sediment Aerobic~30 daysFaster than anaerobic; surface sediment activity is higher.

Key Insight: While IPDP is "inherently biodegradable," it does not meet "readily biodegradable" criteria (10-day window) in standard OECD tests.[1] Its persistence in anaerobic sediment makes this compartment a long-term sink.

References

  • Environmental Fate and Effects of Organophosphate Flame Retardants in the Soil-Plant System. Frontiers in Environmental Science.

  • Environmental Risk Evaluation Report: Isopropylated Triphenyl Phosphate. UK Environment Agency.

  • Biodegradation of Aryl-Organophosphate Flame Retardants by Rhodococcus pyridinivorans. International Biodeterioration & Biodegradation.

  • Determination of Organophosphate Flame Retardants in Soil and Fish Using Ultrasound-Assisted Extraction. Journal of Chromatography A.

  • Triphenyl Phosphate: Environmental Fate and Persistence. U.S. EPA.

Sources

Advanced Structural Characterization of Commercial Isopropylated Triphenyl Phosphate (IPPP) Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure and Isomer Distribution of Commercial IPPP Mixtures Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Isopropylated Triphenyl Phosphate (IPPP) represents a critical class of organophosphate esters (OPEs) utilized extensively as flame retardants and plasticizers. For the pharmaceutical scientist, IPPP is not merely an industrial additive but a complex Unknown or Variable Composition, Complex Reaction Product (UVCB) that frequently appears as a leachable in drug formulations stored in PVC or polyurethane packaging.[1]

This guide deconstructs the molecular architecture of commercial IPPP mixtures (e.g., Reofos®, Durad®), detailing the specific isomer distributions that drive both material performance and toxicological profiles.[1] It provides a self-validating analytical framework for isolating and identifying these congeners, a critical requirement for Extractables & Leachables (E&L) risk assessments in drug development.[1]

Part 1: Chemical Genesis & Molecular Architecture

The Combinatorial Synthesis

Commercial IPPP is synthesized via the phosphorylation of isopropylated phenols. The process begins with the Friedel-Crafts alkylation of phenol with propylene, generating a statistical distribution of ortho- and para- isopropylphenols (with trace meta-). These alkylated phenols are then reacted with phosphorus oxychloride (


).

Because the phosphorylation step is non-selective regarding the phenol's substitution pattern, the resulting product is a combinatorial mixture of phosphate esters.

Key Structural Classes:

  • Triphenyl Phosphate (TPP): Unsubstituted (starting material residue).

  • Mono-isopropylated (Mono-IPPP): One isopropyl group on one ring.[1]

  • Di-isopropylated (Di-IPPP): Two isopropyl groups distributed across the rings.

  • Tri-isopropylated (Tri-IPPP): Three isopropyl groups (one per ring or multiple on single rings).

  • Tetra-isopropylated: Minor components.[1]

Isomer Distribution Logic

The distribution is governed by the ortho/para directing nature of the isopropyl group during the initial alkylation.

  • Ortho-substitution: Sterically hindered but statistically favored (2 sites vs 1 para site).

  • Para-substitution: Thermodynamically favored.

  • Meta-substitution: Rare (<1%) in standard commercial mixtures.

Table 1: Dominant Isomers in Commercial IPPP Mixtures (e.g., Reofos 50)

Congener ClassMolecular Weight (Da)Dominant IsomersApprox. Abundance (%)*
Unsubstituted 326Triphenyl phosphate (TPP)15 - 25%
Mono-IPPP 3682-isopropylphenyl diphenyl phosphate (2-IPPDPP)4-isopropylphenyl diphenyl phosphate (4-IPPDPP)30 - 40%
Di-IPPP 410Bis(2-isopropylphenyl) phenyl phosphateBis(4-isopropylphenyl) phenyl phosphate2-isopropylphenyl 4-isopropylphenyl phenyl phosphate25 - 35%
Tri-IPPP 452Tris(4-isopropylphenyl) phosphateMixed o,p-tris isomers5 - 15%
Tetra-IPPP 494Various isomers< 5%

*Note: Abundances vary by brand (Reofos 50 vs. 65 vs. 95). Higher numbers typically indicate higher viscosity and higher degrees of isopropylation.

Visualizing the Synthesis Pathway

The following diagram maps the chemical genesis of the mixture, highlighting the divergence into multiple isomeric forms.

IPPP_Synthesis Phenol Phenol Alkylation Friedel-Crafts Alkylation Phenol->Alkylation POCl3 POCl3 (Phosphorylation) Phenol->POCl3 Unreacted Propylene Propylene Propylene->Alkylation OrthoPhenol 2-Isopropylphenol (Ortho) Alkylation->OrthoPhenol Major ParaPhenol 4-Isopropylphenol (Para) Alkylation->ParaPhenol Major MetaPhenol 3-Isopropylphenol (Trace) Alkylation->MetaPhenol Minor OrthoPhenol->POCl3 ParaPhenol->POCl3 TPP Triphenyl Phosphate (TPP) POCl3->TPP 3x Phenol Mono Mono-IPPP Isomers (2-IPPDPP, 4-IPPDPP) POCl3->Mono 2x Phenol + 1x Alkyl Di Di-IPPP Isomers (Bis-substituted) POCl3->Di 1x Phenol + 2x Alkyl Tri Tri-IPPP Isomers (Tris-substituted) POCl3->Tri 3x Alkyl

Caption: Synthesis pathway showing the combinatorial generation of IPPP congeners from alkylated phenol precursors.

Part 2: Analytical Methodologies (Self-Validating Protocols)

For E&L studies, relying on a single "IPPP" standard is insufficient due to response factor variations between isomers.[1] A dual-platform approach is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for separating homologs (Mono vs. Di vs. Tri).[1]

  • Column Selection: A 5% phenyl-arylene phase (e.g., DB-5MS, ZB-5) is standard.[1] For difficult isomer separations (e.g., separating 2,4-di from 3,5-di), a mid-polarity column (e.g., DB-1701) offers superior selectivity.[1]

  • Fragmentation Patterns (EI Source):

    • Molecular Ion (

      
      ):  usually observable but weak.
      
    • Base Peak: Often

      
       326 (TPP) or related phosphate core fragments.
      
    • Diagnostic Loss: Loss of methyl radical (

      
      ) is common for isopropyl groups.
      
    • McLafferty Rearrangement: Alkyl chains often undergo rearrangement, yielding specific ions at

      
       values corresponding to [M - 42] (loss of propene).[1]
      

Protocol Insight: Ortho-substituted isomers generally elute earlier than para-substituted isomers on non-polar columns due to the "ortho effect" (intramolecular shielding reducing polarity) and lower boiling points.

P NMR Spectroscopy

Nuclear Magnetic Resonance is the "Gold Standard" for structural elucidation, specifically for determining the ortho:para ratio.

  • Principle: The chemical shift of the phosphorus atom is highly sensitive to the substitution pattern on the phenyl rings.

  • Shift Range:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Differentiation:

    • Para-substitution: Minimal impact on P-shift compared to TPP.

    • Ortho-substitution: Causes a distinct shift (typically upfield) due to steric compression affecting the O-P-O bond angles.

  • Quantification: Integration of

    
    P signals provides the exact molar ratio of ortho vs para substituents without the need for response factor correction required in MS.
    
Analytical Workflow Diagram

Analytical_Workflow Sample Pharmaceutical Sample (Drug Product / Packaging) Extraction Solvent Extraction (Hexane/Acetone or DCM) Sample->Extraction Cleanup SPE Cleanup (Silica or Florisil) Extraction->Cleanup Split Split Sample Cleanup->Split GCMS GC-MS Analysis (Quantification) Split->GCMS NMR 31P NMR Analysis (Structural Elucidation) Split->NMR Data1 Identify Homologs (Mono/Di/Tri) via m/z GCMS->Data1 Data2 Determine o/p Ratio via Chemical Shift NMR->Data2 Final Full Isomer Profile & Risk Assessment Data1->Final Data2->Final

Caption: Dual-platform workflow for comprehensive characterization of IPPP leachables.

Part 3: Toxicological Implications in Drug Development

Understanding the isomer distribution is vital for safety qualification.

Neurotoxicity (OPIDN)

Organophosphate-Induced Delayed Neuropathy (OPIDN) is historically associated with ortho-substituted isomers (e.g., TOCP).[1] While modern IPPP mixtures are engineered to minimize ortho content compared to older cresyl phosphates, the presence of 2-isopropylphenyl isomers necessitates scrutiny.[1]

  • Mechanism: Inhibition of Neuropathy Target Esterase (NTE).

  • Relevance: High ortho-isomer content in a leachable profile triggers a higher safety concern threshold.

Metabolic Activation (CYP450)

IPPP isomers are substrates for Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).

  • Pathway: Hydroxylation of the isopropyl group followed by potential formation of reactive intermediates.

  • Endocrine Disruption: Some hydroxylated metabolites have shown increased affinity for nuclear receptors (PXR, CAR), potentially altering the metabolism of co-administered drugs.[1]

References

  • National Toxicology Program (NTP). (2010). Chemical Information Profile for Isopropylated Phenol, Phosphate (3:1).[1] U.S. Department of Health and Human Services. Link

  • Phillips, A. L., et al. (2017).[1] "Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate Isomers in Commercial Flame Retardant Mixtures." Environmental Science & Technology. Link

  • Stapleton, H. M., et al. (2009).[1] "Detection of Organophosphate Flame Retardants in Furniture Foam and US House Dust." Environmental Science & Technology. Link

  • Food and Drug Administration (FDA). (2020). Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics.Link

Sources

Technical Guide: Reproductive Toxicity of Isopropylated Phenyl Phosphates in Mammalian Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Characterization

Isopropylated phenyl phosphates (IPPPs) are high-production volume organophosphate flame retardants (OPFRs) increasingly used as substitutes for pentabromodiphenyl ether (PentaBDE). While effective as flame retardants and plasticizers, their structural similarity to neurotoxic organophosphates and their lipophilicity raise significant reproductive toxicity concerns.

This guide analyzes the reproductive and developmental toxicity of IPPPs, specifically focusing on Isopropylated Triphenyl Phosphate (IPTPP) , a major commercial congener. It synthesizes data from pivotal mammalian studies (NTP/NIEHS) to establish a causal link between IPPP exposure, adrenal/gonadal histopathology, and adverse reproductive outcomes.

Chemical Identity

Commercially available IPPPs are complex mixtures of isomers. Toxicological evaluations must account for this heterogeneity.

  • Key Component: Isopropylated triphenyl phosphate (IPTPP).[1]

  • Isomers: Ortho-, meta-, and para-isopropyl isomers (mono-, di-, and tri-substituted).

  • CAS RN: 68937-41-7 (Phenol, isopropylated, phosphate (3:1)).

Mechanistic Toxicology: The Adrenal-Gonadal Axis

The reproductive toxicity of IPPPs is distinct from classical estrogenic endocrine disruptors. The primary driver of toxicity in mammalian models appears to be systemic lipid dysregulation targeting steroidogenic tissues , particularly the adrenal cortex and ovaries.

Adrenal Hypertrophy and Lipidosis

The hallmark lesion of IPPP toxicity in rats is hypertrophy of the adrenal zona fasciculata accompanied by severe cytoplasmic vacuolization.

  • Mechanism: IPPPs disrupt neutral lipid metabolism. Instead of being utilized for steroidogenesis, cholesterol esters accumulate within the adrenal cortex cells.

  • Causality: This accumulation mimics a "lipid storage disorder" phenotype. While basal corticosterone levels may remain preserved due to compensatory hypertrophy, the functional reserve of the gland is compromised.

  • Reproductive Link: The adrenal glands and gonads share common steroidogenic pathways. Disruption in adrenal lipid handling often signals parallel dysregulation in ovarian interstitial cells and Leydig cells.

Nuclear Receptor Activation

IPPPs act as ligands for xenobiotic-sensing nuclear receptors, driving hepatic enzyme induction which can alter hormone clearance.

  • Constitutive Androstane Receptor (CAR): IPPPs are potent activators, leading to hepatomegaly and induction of CYP2B enzymes.

  • Pregnancy X Receptor (PXR): Moderate activation observed, influencing CYP3A expression.

Pathway Visualization

The following diagram illustrates the hypothesized Adverse Outcome Pathway (AOP) linking IPPP exposure to reproductive dysfunction.

IPPP_Mechanism cluster_Adrenal Steroidogenic Tissues (Adrenal/Gonads) Exposure IPPP Exposure (Oral/Feed) Liver Hepatic Nuclear Receptor Activation (CAR/PXR) Exposure->Liver Adrenal Adrenal Zona Fasciculata Hypertrophy Exposure->Adrenal Ovary Ovarian Interstitial Cell Hypertrophy Exposure->Ovary Metabolism Altered Lipid Metabolism & Hormone Clearance Liver->Metabolism Endocrine Endocrine Disruption (Altered Steroidogenesis) Metabolism->Endocrine Lipidosis Neutral Lipid/Cholesterol Accumulation (Vacuolization) Adrenal->Lipidosis Lipid Transport Disruption Lipidosis->Endocrine Substrate Sequestration Ovary->Lipidosis Outcome Reproductive Outcomes: Delayed Puberty, Reduced Fertility, Decreased Pup Survival Endocrine->Outcome

Figure 1: Hypothesized Adverse Outcome Pathway (AOP) for IPPP-induced reproductive toxicity, highlighting lipidosis in steroidogenic tissues.

Mammalian Reproductive Toxicity Profile[4][5][6][7]

Data derived principally from NTP modified one-generation studies in Sprague Dawley rats [1, 2].

Quantitative Toxicity Data

The following table summarizes key findings across dose ranges. Note the steep dose-response curve for offspring survival.

ParameterLow Dose (1000-3000 ppm)Mid Dose (10,000 ppm)High Dose (≥15,000 ppm)
Maternal Toxicity Minimal. Increased liver weight.[2]Reduced body weight gain.[3][4][5] Adrenal hypertrophy.[1][6][2]Overt Toxicity. Severe weight loss, mortality, early study removal.
Reproductive Performance Unaffected.Perturbed. Reduced litter size.Severe Failure. High rate of total litter loss.
Offspring Survival Slight reduction (PND 0-4).Significant reduction (PND 0-28).[4]N/A (Dams removed/Litter loss).[4]
Developmental Landmarks Delayed Puberty (Males: Balanopreputial separation; Females: Vaginal opening).[5]Significant delays (>2 days).[5]N/A
Histopathology Adrenal cortical vacuolization.[1]Severe adrenal/ovarian lipidosis.[7]Systemic lipidosis.
Critical Developmental Windows
  • Gestational Transfer: IPPPs cross the placenta. Fetal exposure is confirmed via tissue analysis.

  • Lactational Transfer: Significant transfer via breast milk. Pups are exposed to higher internal doses during lactation than gestation due to the lipophilic nature of IPPPs concentrating in milk fat.

  • Pubertal Onset: A sensitive endpoint.[6][7] Delays in balanopreputial separation (males) and vaginal opening (females) occur at doses (1000-3000 ppm) that do not cause overt maternal toxicity, suggesting specific endocrine interference [1].

Experimental Protocol: Modified One-Generation Study

To replicate or expand upon these findings, a rigorous protocol based on OECD 443 (Extended One-Generation Reproductive Toxicity Study) adapted for perinatal exposure is required.

Study Design & Workflow

This protocol ensures coverage of critical windows: gestation, lactation, and puberty.

Protocol_Workflow Acclimation Acclimation (7 Days) Mating Mating (Overnight) Acclimation->Mating GD0 Gestation Day 0 (Vaginal Plug +) Mating->GD0 GD6 Dosing Start (Dietary Admixture) GD0->GD6 Untreated Parturition Parturition (PND 0) GD6->Parturition In Utero Exp. Lactation Lactation Phase (Dosing Continues) Parturition->Lactation Milk Exp. Weaning Weaning (PND 28) Lactation->Weaning F1_Cohort F1 Cohort Direct Dosing Weaning->F1_Cohort Dietary Exp. Necropsy Terminal Necropsy (PND 56) F1_Cohort->Necropsy

Figure 2: Experimental timeline for perinatal IPPP exposure assessment. Dosing begins at Implantation (GD 6) to cover organogenesis.

Detailed Methodology
Step 1: Test Substance Preparation
  • Vehicle: Dietary admixture is preferred over gavage to mimic chronic human exposure and reduce stress-induced confounding.

  • Stability: IPPPs are generally stable in feed for >14 days. Verify concentration using Gas Chromatography-Mass Spectrometry (GC-MS) prior to administration.

  • Dose Selection: Based on NTP data, recommended doses for a definitive study are 1000, 3000, and 10,000 ppm . Avoid ≥15,000 ppm to prevent overt maternal toxicity from masking reproductive endpoints.

Step 2: Animal Model & Housing
  • Species: Sprague Dawley (Hsd:Sprague Dawley SD) rats are the standard model due to historical control data availability.

  • Housing: Individual housing for dams from GD 0; group housing for F1 post-weaning (sex-separated). Use polysulfone cages (bisphenol-free) to avoid background endocrine disruption.

Step 3: Exposure & Monitoring
  • F0 Dams: Monitor body weight and feed consumption daily.

  • Litter Standardization: On PND 4, standardize litters to 8-10 pups (equal sex ratio) to ensure uniform nutritional access.

  • Chemical Intake Calculation:

    
    
    
Step 4: Key Endpoints (The "Must-Haves")
  • Estrous Cyclicity: Daily vaginal cytology on F0 and F1 females for 2 weeks prior to sacrifice. Look for persistent estrus or diestrus.

  • Sperm Analysis: Cauda epididymal sperm motility and count (CASA system).

  • Anogenital Distance (AGD): Measure on PND 1. Covariate analysis with body weight is mandatory.

  • Pubertal Markers:

    • Females: Age and weight at Vaginal Opening (VO).

    • Males: Age and weight at Balanopreputial Separation (BPS).

  • Histopathology (Critical):

    • Adrenals: Stain with H&E and Oil Red O (frozen sections) to visualize lipid accumulation.

    • Ovaries: Quantify follicle counts (primordial, growing, antral) in the largest cross-section.

Risk Assessment & Conclusion

Trustworthiness of Data: The protocols described rely on validated OECD guidelines. The identification of adrenal lipidosis as a biomarker provides a specific, verifiable endpoint for IPPP toxicity. The causality is supported by the dose-dependent severity of lesions and corresponding hormonal/developmental delays.

Conclusion: Isopropylated phenyl phosphates exhibit significant reproductive toxicity in mammals, characterized by:

  • Systemic Lipid Dysregulation: Targeting adrenal and ovarian tissues.

  • Developmental Delays: Pubertal onset is a sensitive indicator of toxicity (LOAEL ~1000-3000 ppm).

  • High-Dose Lethality: Narrow margin between reproductive effects and overt maternal toxicity.

Researchers evaluating novel OPFRs should prioritize adrenal histopathology and pubertal timing as early indicators of reproductive safety.

References

  • Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Source: Toxicological Sciences, 2023.[8] URL:[Link]

  • Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects. Source: International Journal of Toxicology, 2019.[1] URL:[Link]

  • NTP Research Report on the Scoping Review of Potential Health Hazards Associated with Organophosphate Flame Retardants. Source: National Toxicology Program, 2024. URL:[Link]

  • Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. Source: Critical Reviews in Toxicology, 2022. URL:[Link]

Sources

Technical Guide: Isopropyl Diphenyl Phosphate (IPDPP) Endocrine Disrupting Potential and Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isopropyl diphenyl phosphate (IPDPP) , specifically the 2-isopropylphenyl diphenyl phosphate isomer (CAS 28108-99-8), is a prominent aryl organophosphate ester (OPE) used as a flame retardant and plasticizer. Often found in commercial mixtures like Firemaster 550, IPDPP has emerged as a significant endocrine disrupting chemical (EDC). This guide provides a technical analysis of its receptor binding profiles, focusing on its antagonism of Estrogen Receptors (ER) and Retinoid X Receptors (RXR), and its activation of xenobiotic sensors like PXR. We detail the molecular mechanisms, provide quantitative binding estimates, and outline a validated luciferase reporter assay protocol for screening these interactions.

Introduction: Chemical Identity and Structural Basis

IPDPP belongs to the class of isopropylated triphenyl phosphates (IPTPPs). Its structure consists of a central phosphate group esterified with two phenyl rings and one isopropyl-substituted phenyl ring.

  • CAS Number: 28108-99-8 (2-isopropyl isomer)

  • Molecular Formula:

    
    
    
  • Structural Significance: The steric bulk of the isopropyl group at the ortho position hinders enzymatic hydrolysis and mimics the steroid ring structure of endogenous hormones, facilitating entry into the ligand-binding domains (LBD) of nuclear receptors.

Environmental Relevance

Unlike legacy brominated flame retardants, IPDPP is susceptible to long-range transport and has been detected in human serum, breast milk, and house dust. Its lipophilicity (


) drives bioaccumulation in lipid-rich tissues, making endocrine disruption a critical concern for chronic low-dose exposure.

Mechanistic Profiling: Receptor Binding & Endocrine Disruption

IPDPP acts as a "promiscuous" ligand , interacting with multiple nuclear receptor superfamilies. The primary mode of action (MOA) is antagonism of reproductive/developmental receptors and agonism of xenobiotic sensors.

Estrogen Receptor (ER) Antagonism

IPDPP binds to the ER


 and ER

ligand-binding pockets but fails to induce the conformational change required for co-activator recruitment (Helix 12 stabilization). Instead, it competitively blocks estradiol (E2) binding.
  • Outcome: Suppression of vitellogenin (

    
    ) synthesis (observed in Oryzias latipes models) and disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis.
    
  • Potency: Studies indicate IPDPP is a micromolar antagonist (IC

    
     range: 10–50 
    
    
    
    M), comparable to other aryl OPEs like TPHP.
Retinoid X Receptor (RXR) & Retinoic Acid Receptor (RAR)

Recent data highlights IPDPP as a pan-antagonist for RAR and RXR.[1]

  • Mechanism: RXR serves as an obligatory heterodimer partner for many nuclear receptors (e.g., PPAR, LXR, TR). By antagonizing RXR, IPDPP disrupts multiple signaling pathways simultaneously.

  • Developmental Toxicity: Inhibition of retinoic acid signaling leads to teratogenic effects, including cardiac edema and skeletal malformations.

Pregnane X Receptor (PXR) Activation

In contrast to ER/RXR, IPDPP acts as an agonist for PXR.

  • Mechanism: Binding to PXR induces the expression of CYP3A4 and other Phase I/II enzymes.

  • Metabolic Disruption: Chronic PXR activation by IPDPP is linked to "metabolic confusion," resulting in hepatic hypertrophy and altered lipid metabolism (increased serum cholesterol and triglycerides).

Summary of Receptor Interactions
ReceptorInteraction TypeBiological OutcomePotency (Est.)
ER

/ ER

AntagonistReduced fertility, HPG axis suppressionIC

M
AR (Androgen) AntagonistDemasculinization (weak)IC

M
RXR / RAR AntagonistDevelopmental defects, teratogenicityIC

M
PXR AgonistHepatic hypertrophy, enzyme inductionEC

M
TR (Thyroid) AntagonistAltered T3/T4 levels, neurodevelopmental riskVaries by isomer

Visualizing the Adverse Outcome Pathway (AOP)

The following diagram illustrates the cascade from IPDPP molecular initiating events (MIE) to organism-level adverse outcomes.

IPDPP_AOP cluster_MIE Molecular Initiating Events (MIE) cluster_KE Key Cellular Events cluster_AO Adverse Outcomes IPDPP IPDPP Exposure ER_Bind ER Antagonism (Competitive Binding) IPDPP->ER_Bind RXR_Bind RXR/RAR Antagonism IPDPP->RXR_Bind PXR_Bind PXR Activation IPDPP->PXR_Bind VTG_Down Reduced Vitellogenin Synthesis ER_Bind->VTG_Down RA_Block Blocked Retinoic Acid Signaling RXR_Bind->RA_Block CYP_Up CYP3A4 Induction (Metabolic Shift) PXR_Bind->CYP_Up Repro_Fail Reproductive Failure (Reduced Fecundity) VTG_Down->Repro_Fail Liver_Hyp Hepatic Hypertrophy & Lipid Dysregulation CYP_Up->Liver_Hyp Dev_Defect Developmental Malformations RA_Block->Dev_Defect

Caption: Adverse Outcome Pathway (AOP) linking IPDPP receptor binding to reproductive, developmental, and metabolic toxicity.

Experimental Protocol: Luciferase Reporter Gene Assay

This protocol is the gold standard for quantifying nuclear receptor activation or inhibition. It utilizes a mammalian cell line (e.g., HEK293 or HepG2) transiently transfected with the receptor of interest and a luciferase reporter plasmid containing the appropriate response element (e.g., ERE-Luc).

Reagents & Materials
  • Cell Line: HepG2 (human hepatoma) or HEK293T.

  • Plasmids:

    • Expression Vector: pSG5-hER

      
       (or hPXR, hRXR).
      
    • Reporter Vector: ERE-tk-Luc (or XREM-Luc for PXR).

    • Control Vector: pRL-TK (Renilla luciferase for normalization).

  • Chemicals:

    • Test Compound: IPDPP (dissolved in DMSO).

    • Positive Control (Agonist): 17

      
      -Estradiol (E2) for ER; Rifampicin for PXR.
      
    • Vehicle Control: DMSO (0.1% final concentration).

Step-by-Step Methodology

Step 1: Cell Seeding

  • Seed cells in 96-well white-walled plates at a density of

    
     cells/well.
    
  • Incubate for 24 hours at 37°C, 5% CO

    
     in phenol-red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous hormones.
    

Step 2: Transfection

  • Prepare transfection complexes using a liposomal reagent (e.g., Lipofectamine 3000).

  • Ratio: 50 ng Receptor Plasmid : 50 ng Reporter Plasmid : 5 ng Renilla Plasmid per well.

  • Incubate cells with transfection mix for 6–8 hours, then replace with fresh phenol-red-free medium.

Step 3: Chemical Exposure (Dosing)

  • Agonist Mode (PXR): Treat cells with serially diluted IPDPP (

    
     M to 
    
    
    
    M).
  • Antagonist Mode (ER/RXR): Co-treat cells with a constant concentration of agonist (e.g., 1 nM E2) AND serially diluted IPDPP.

  • Include solvent control (0.1% DMSO) and positive control wells.

  • Incubate for 24 hours.

Step 4: Signal Detection

  • Lyse cells using Passive Lysis Buffer (Promega Dual-Luciferase system).

  • Add Luciferase Assay Reagent II (Firefly substrate) and measure luminescence (

    
    ).
    
  • Add Stop & Glo Reagent (Renilla substrate) and measure luminescence (

    
    ).
    

Step 5: Data Analysis

  • Calculate Relative Light Units (RLU) =

    
    .
    
  • Normalize RLU to the vehicle control (Fold Induction) or Positive Control (% Activity).

  • Fit data to a 4-parameter logistic equation (Hill equation) to calculate IC

    
     or EC
    
    
    
    .
Assay Workflow Visualization

Assay_Workflow cluster_modes Exposure Modes Start Start: Cell Seeding (HepG2 in CS-FBS) Transfect Transient Transfection (Receptor + Reporter + Renilla) Start->Transfect Dose Chemical Exposure (24h Incubation) Transfect->Dose Agonist Agonism Test: IPDPP only Dose->Agonist Antagonist Antagonism Test: IPDPP + 1nM E2 Dose->Antagonist Lysis Cell Lysis & Substrate Addition Agonist->Lysis Antagonist->Lysis Read Dual-Luciferase Measurement (Firefly / Renilla) Lysis->Read Analyze Calculate IC50 / EC50 Read->Analyze

Caption: Workflow for the Dual-Luciferase Nuclear Receptor Transactivation Assay.

Risk Assessment & Conclusion

IPDPP represents a shift from "overtly toxic" legacy flame retardants to "molecularly disruptive" alternatives. Its ability to antagonize ER and RXR while activating PXR suggests a complex toxicity profile that includes reproductive impairment and metabolic dysregulation.

Key Takeaways for Drug Development & Toxicology:

  • Mixture Effects: IPDPP is rarely found pure in the environment; it exists with other isomers (e.g., TPHP). Cumulative risk assessments must account for dose-additivity of these mixtures on the ER and AR.

  • Assay Validity: In vitro reporter assays are highly predictive for IPDPP, but metabolic activation (S9 fraction) should be considered, as hydroxylated metabolites often show higher estrogenic potency than the parent compound.

  • Regulatory Status: While not yet globally restricted like PBDEs, the mechanistic evidence supports classifying IPDPP as a substance of very high concern (SVHC) regarding endocrine disruption.

References

  • Li, R., et al. (2022). Endocrine disrupting toxicity of aryl organophosphate esters and mode of action.[2][3] Critical Reviews in Environmental Science and Technology. Link

  • Li, J., et al. (2025). Organophosphorus Flame-Retardant 2-Isopropylphenyl Diphenyl Phosphate Antagonizes Estrogen, Retinoic Acid, and Retinoic X Receptors. ACS ES&T Water. Link

  • Kojima, H., et al. (2013). In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors.[4] Toxicology. Link

  • Baldwin, K.R., et al. (2017). Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects. Toxicological Sciences. Link

  • US EPA. (2015). TSCA Work Plan Chemical Problem Formulation and Initial Assessment: Flame Retardant Clusters. Link

Sources

History and industrial applications of IPPP as a plasticizer in PVC

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isopropylated Phenyl Phosphate (IPPP) as a Multifunctional Additive in Polyvinyl Chloride (PVC)

Abstract

Isopropylated Phenyl Phosphate (IPPP) represents a significant class of organophosphate esters, valued in the polymer industry for its dual functionality as both a highly efficient plasticizer and a halogen-free flame retardant. This technical guide provides a comprehensive examination of the history, synthesis, and multifaceted industrial applications of IPPP, with a primary focus on its use in Polyvinyl Chloride (PVC) formulations. The narrative delves into the fundamental theories of plasticization, the specific mechanisms by which IPPP imparts flexibility and fire resistance, and its performance characteristics in comparison to traditional phthalate and other alternative plasticizers. Methodologies for evaluating its efficacy, alongside a critical review of its health, safety, and regulatory profile, are presented to offer a holistic perspective for researchers, scientists, and product development professionals.

The Imperative of Plasticization in Polyvinyl Chloride (PVC)

Polyvinyl Chloride, in its unmodified state, is a rigid, brittle polymer with limited practical utility. The transformative process that converts this rigid material into the flexible, durable, and versatile product used in countless applications is known as plasticization. Plasticizers are high-boiling point organic compounds that, when added to a polymer, increase its flexibility, workability, and distensibility.[1]

The mechanism of external plasticization can be understood through several key theories:

  • Lubricity Theory: This model posits that the plasticizer molecules act as a lubricant, inserting themselves between the long PVC polymer chains. This reduces intermolecular friction and allows the chains to slide past one another more easily when the material is flexed.[2]

  • Gel Theory: This theory describes the rigid PVC structure as a three-dimensional gel network held together by weak intermolecular forces. Plasticizers work by breaking these attachments, separating the polymer chains and disrupting the rigid gel structure, which results in a softer, more flexible material.[2]

  • Free Volume Theory: Perhaps the most encompassing model, this theory suggests that plasticizers increase the "free volume" within the polymer matrix.[1] This added space between polymer chains enhances their mobility, thereby lowering the glass transition temperature (Tg)—the point at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1]

While phthalate esters have historically dominated the plasticizer market, growing health and environmental scrutiny has propelled the adoption of alternative chemistries.[3][4][5][6] Among these, phosphate esters have emerged as a critical class, offering not only effective plasticization but also inherent flame retardancy.[7][8]

Isopropylated Phenyl Phosphate (IPPP): A Profile

IPPP is not a single, discrete chemical but rather a complex isomeric mixture of triaryl phosphate esters.[9][10] This mixture arises from the reaction of phosphorus oxychloride with isopropylated phenols, resulting in mono-, di-, and tri-isopropylated phenyl phosphate isomers, often containing residual triphenyl phosphate (TPP).[9][11]

Synthesis and Chemical Structure

The industrial synthesis of IPPP is a direct esterification process. Isopropylated phenol is reacted with phosphorus oxychloride (POCl₃), typically in the presence of a catalyst, to produce the phosphate ester mixture and hydrochloric acid (HCl) as a byproduct.[12][13]

The degree of isopropylation can be controlled during the manufacturing process to tailor the final product's physical and chemical properties, such as viscosity, volatility, and compatibility with different polymers.

G cluster_reactants Reactants cluster_process Process cluster_products Products A Isopropylated Phenol (C₃H₇C₆H₅OH) C Esterification Reactor (with Catalyst) A->C B Phosphorus Oxychloride (POCl₃) B->C D IPPP Mixture (Isomeric Phosphate Esters) C->D Primary Product E Hydrochloric Acid (HCl) (Byproduct) C->E Removed

A simplified workflow for the synthesis of IPPP.
The Dual-Action Mechanism in PVC

IPPP's value in PVC formulations stems from its ability to perform two critical functions simultaneously:

  • Plasticization: Like other plasticizers, IPPP molecules intersperse themselves among the PVC chains, increasing free volume and chain mobility to impart flexibility.[14] Its aromatic structure contributes to good compatibility with the PVC matrix.

  • Flame Retardancy: As a phosphate ester, IPPP provides excellent halogen-free flame retardancy.[15] During combustion, it acts in both the gas and solid phases. It releases phosphorus-containing radicals that interrupt the free-radical chain reactions of combustion in the gas phase. Simultaneously, it promotes the formation of a stable char layer on the polymer surface, which insulates the underlying material from heat and oxygen, thus suppressing smoke and slowing the spread of flames.[15]

Industrial Applications of IPPP in PVC

The unique combination of plasticizing efficiency and flame retardancy makes IPPP a preferred choice for applications where fire safety is paramount.

Application AreaRationale for IPPP Use
Wire & Cable Insulation/Jacketing Provides necessary flexibility for installation and use while meeting stringent fire safety standards for low smoke and flame spread.[14][16]
PVC Flooring & Wall Coverings Enhances durability and wear resistance, and crucially contributes to meeting fire safety regulations for building materials.[16]
Conveyor Belts Offers a combination of flexibility, abrasion resistance, and fire retardancy, essential for mining and industrial environments.
Textile Coatings & Synthetic Leather Imparts a soft, flexible hand to coated fabrics while ensuring they meet flammability requirements for use in upholstery and apparel.[16]
Automotive Interiors Used in dashboards, door panels, and other flexible PVC components to meet automotive fire safety standards.[10]

Beyond PVC, IPPP is also utilized in other polymer systems such as polyurethane foams, synthetic rubbers, and various resins where its dual benefits are advantageous.[9]

Performance Characteristics and Evaluation

The effectiveness of IPPP in a PVC formulation is measured by its impact on a range of physical, thermal, and electrical properties.

Comparative Performance Analysis

IPPP offers a distinct property profile when compared to other common plasticizers.

PropertyIPPP (Triaryl Phosphate)DEHP/DINP (Phthalates)DOTP (Terephthalate)
Plasticizing Efficiency GoodExcellentGood
Flame Retardancy ExcellentPoorPoor
Smoke Suppression ExcellentPoorPoor
Low-Temperature Flexibility Fair to Good (Alkyl diaryl phosphates are better)[7]GoodExcellent
Volatility LowModerate to LowVery Low
UV Stability GoodFairGood
Cost HigherLowerModerate

This table provides a generalized comparison; specific grades and formulations will vary.

Experimental Protocols for Performance Evaluation

Verifying the performance of a plasticizer within a PVC matrix requires standardized testing.

This method assesses how effectively a plasticizer imparts flexibility and strength.[17]

  • Compound Preparation:

    • Prepare several PVC formulations with varying concentrations (e.g., 30, 40, 50 parts per hundred of resin - phr) of the plasticizer (IPPP) being evaluated.

    • Include a standard heat stabilizer and lubricant in all formulations.

    • Mix the components thoroughly in a high-speed mixer until a homogenous dry blend is achieved.

  • Molding:

    • Process the dry blend on a two-roll mill at a temperature suitable for PVC fusion (approx. 160-175°C) to create a flexible sheet.

    • Compression mold the milled sheets into plaques of a specified thickness according to ASTM standards.

  • Conditioning:

    • Condition the molded plaques in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.[17]

  • Tensile Testing:

    • Cut dumbbell-shaped specimens from the conditioned plaques.

    • Conduct tensile testing using a universal testing machine according to the ASTM D2284 procedure.

    • Measure key parameters:

      • Tensile Strength (at break): The maximum stress the material can withstand.

      • Elongation (at break): The percentage increase in length at the point of failure.

      • Modulus of Elasticity (at 100% elongation): A measure of stiffness; a lower modulus indicates higher flexibility and better plasticizer efficiency.

  • Data Analysis:

    • Plot the measured properties against the plasticizer concentration to determine the optimal level for the desired performance.[17]

Workflow for evaluating plasticizer efficiency in PVC.

This protocol evaluates the permanence of the plasticizer in the PVC matrix.

  • Sample Preparation: Prepare molded PVC samples with a known concentration of IPPP as described in Protocol 1. Accurately weigh the initial samples.

  • Extraction:

    • Immerse the samples in an extraction medium (e.g., deionized water, hexane, or soapy water, depending on the target environment).

    • Conduct the extraction for a specified duration and temperature (e.g., 24 hours at 50°C).[18]

  • Post-Extraction Processing:

    • Remove the samples from the medium, gently wipe them dry, and re-condition them in a controlled environment to allow any absorbed solvent to evaporate.

  • Quantification:

    • Weigh the final, dried samples. The percentage weight loss corresponds to the amount of plasticizer that has migrated out of the PVC.

    • Alternatively, the extraction medium can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography (LC) to directly quantify the amount of leached plasticizer.[18][19]

Health, Safety, and Regulatory Landscape

While IPPP serves as a functional alternative to certain regulated phthalates, it is not without its own health and environmental considerations. A growing body of evidence has raised concerns about its toxicological profile.

  • Toxicity: Studies have linked exposure to IPPP with potential reproductive and developmental toxicity, as well as neurotoxicity and endocrine effects in animal models.[11][20] The U.S. EPA has classified IPPP as having a high hazard for these endpoints.[10]

  • Environmental Persistence: IPPP is considered to have moderate environmental persistence and a high potential for bioaccumulation.[10] It has been detected in various environmental compartments, including indoor dust, water, and soil, indicating widespread exposure.

  • Regulatory Status: Due to these concerns, IPPP is monitored by regulatory agencies globally. It is listed under programs such as the Toxic Substance Control Act (TSCA) in the United States and REACH in Europe, which require manufacturers to provide data on its safety.[10] Some related organophosphate esters, like Phenol, Isopropylated Phosphate (3:1) or PIP (3:1), are facing increasing restrictions on their use in articles.[21]

Conclusion and Future Outlook

Isopropylated Phenyl Phosphate holds a well-established position in the PVC industry as a highly effective multifunctional additive. Its ability to concurrently function as a plasticizer and a halogen-free flame retardant provides a unique performance advantage in applications where fire safety is a non-negotiable requirement. However, the increasing focus on material safety and environmental impact presents a significant challenge. The toxicological concerns associated with IPPP mean that its use requires careful risk characterization and adherence to regulatory guidelines.

The future of plasticizers lies in the development of safer, more sustainable alternatives with benign toxicological profiles and minimal environmental persistence. While IPPP continues to be a critical material for specific performance-driven applications, ongoing research is geared towards bio-based plasticizers and other novel chemistries that can match the performance of incumbents like IPPP without the associated health and environmental drawbacks.

References

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI. (n.d.).
  • ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya. (n.d.).
  • Plasticizers: Types, Uses, Classification, Selection & Regulation - SpecialChem. (2025, December 15).
  • Types And Functions Of Common PVC Plasticizers - News - Xiongxing New Material. (2021, June 17).
  • Isopropylphenyl phosphate | 68937-41-7 - ChemicalBook. (2026, January 12).
  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) - Patsnap Eureka. (2025, July 3).
  • A brief overview of theories of PVC plasticization and methods used to evaluate PVC‐plasticizer interaction | Scilit. (n.d.).
  • PVC Pipe - IPP. (n.d.).
  • Witchey, S. K., Sutherland, V., Collins, B., Roberts, G., Shockley, K. R., Vallant, M., ... & Behl, M. (2022). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, 191(1), 99-115.
  • Bernard, L., et al. (2017). Analysis of plasticizers in PVC medical devices: Performance comparison of eight analytical methods. Journal of Pharmaceutical and Biomedical Analysis, 132, 10-21.
  • Environmental Factor - February 2023: Intramural Papers of the Month - NIEHS. (2023, February).
  • CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents. (n.d.).
  • Isopropylated triphenyl phosphate esters: Human health tier II assessment. (2018, March 2). Australian Government Department of Health.
  • A Brief Overview of Theories of PVC Plasticization and Methods Used to Evaluate PVC-Plasticizer Interaction - ResearchGate. (n.d.).
  • Isopropylated triphenyl phosphate (IPTPP) - Washington State Department of Health. (2018, September 12).
  • Evaluation of Green Biobased Plasticizers in Poly(vinyl chloride): Sustainability, Thermal Behavior, Mechanical Properties, and - Lirias. (n.d.).
  • The Ultimate Guide to Phosphite Ester 2024 - Wellt Chemicals. (2024, January 5).
  • The Function and Selection of Ester Plasticizers - Hallstar Industrial. (n.d.).
  • Ester Plasticizers: Function & Selection | PDF | Polymers - Scribd. (n.d.).
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  • Exposure, Metabolism, and in Vitro Effects of Isopropylated and Tert-butylated Triarylphosphate Ester (ITP & TBPP) Flame Retardants and Plasticizers - DukeSpace. (n.d.).
  • Isopropylated Triphenyl Phosphate: A Versatile Flame Retardant and Plasticizer for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Human exposure, hazard and risk of alternative plasticizers to phthalate esters - Department of Environmental Science. (n.d.).
  • Indirect Food Additives: Adhesives and Components of Coatings; Paper and Paperboard Components; Polymers; Adjuvants, Production Aids, and Sanitizers - Federal Register. (2024, October 30).
  • Wang, L., et al. (2021). Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling. Environmental Science & Technology, 55(11), 7387-7397.
  • Phosphate Esters: High-Performance Cleaners & Advanced Emulsifiers. (n.d.).
  • FDA Affirms Its Decision to Remove 25 Plasticizers From the Food Additive Regulations. (2024, November 27). K&L Gates.
  • Phthalate-free Plasticizers in PVC | Healthy Building Network - Habitable. (n.d.).
  • Plasticizer PIP (3:1) Ban Is Still a Year Away, but Affected Companies Should Act Today. (2025, July 16). Pillsbury Law.
  • Uses - Plastic Pipe and Fittings Association. (n.d.).
  • On PVC-PP composite matrix for 4D applications: Flowability, mechanical, thermal, and morphological characterizations | Request PDF - ResearchGate. (n.d.).
  • Phthalates and Their Alternatives: Health and Environmental Concerns. (n.d.). Lowell Center for Sustainable Production.
  • Phthalate Alternatives Comparison in PVC | Hallstar Industrial. (n.d.).
  • PVC Pipe for Industrial Applications - Piedmont Plastics. (2023, July 21).
  • Applications of PVC pipe - Knowledge - Fengfan Piping. (2023, February 23).
  • TRIARYL PHOSPHATE ISOPROPYLATED (IPPP) ISOPROPYLATE TRIPHENYL PHOSPHATE|68937-41-7--Jiangsu Victory Chemical Co., Ltd. (n.d.).
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  • FDA Limits the Use of Certain Phthalates in Food Packaging and Issues Request for Information About Current Food Contact Uses and Safety Data. (2022, May 19). U.S. Food and Drug Administration.
  • PVC Compounding. (n.d.).

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Bioaccumulation potential of isopropyl diphenyl phosphate in marine organisms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioaccumulation Potential of Isopropyl Diphenyl Phosphate in Marine Organisms

Prepared by: Gemini, Senior Application Scientist

Abstract

Isopropyl Diphenyl Phosphate (IPP) and its related compounds, often found in commercial flame retardant mixtures, are emerging as contaminants of concern within marine ecosystems. Due to their physicochemical properties, these organophosphate esters exhibit a propensity for partitioning into biological tissues, raising significant questions about their potential for bioaccumulation and biomagnification. This technical guide provides a comprehensive overview of the principles, methodologies, and current data surrounding the bioaccumulation potential of IPP in marine organisms. We delve into the underlying mechanisms of uptake and metabolism, detail the authoritative OECD 305 testing guideline for experimental assessment, and synthesize existing scientific data on bioaccumulation factors. This document is intended for researchers, environmental scientists, and regulatory professionals engaged in assessing the environmental fate and risk of organophosphate esters.

Introduction: Isopropyl Diphenyl Phosphate as an Environmental Contaminant

Isopropyl Diphenyl Phosphate (IPP) belongs to the class of organophosphate esters (OPEs), a group of chemicals widely used as flame retardants and plasticizers in a multitude of industrial and consumer products. IPP is not typically a discrete chemical but is a component of commercial mixtures known as isopropylatated triphenyl phosphates (IPTPP).[1] These mixtures are complex, containing mono-, di-, and tri-isopropyl-substituted isomers of triphenyl phosphate, as well as residual triphenyl phosphate (TPHP).[1][2]

The widespread use and additive nature of these compounds lead to their continuous release into the environment through various pathways, including industrial effluent, leaching from products in landfills, and atmospheric deposition. Their presence in aquatic systems is of particular concern. This guide focuses specifically on the isomers of isopropyl diphenyl phosphate, which are key components of these mixtures and have been identified as having the potential to accumulate in marine life.

Physicochemical Properties and a Priori Assessment of Bioaccumulation

The potential for a chemical to bioaccumulate is fundamentally governed by its physicochemical properties, primarily its hydrophobicity and water solubility. The n-octanol/water partition coefficient (Kow), typically expressed in its logarithmic form (log Kow), is the primary indicator of a substance's lipophilicity, or its tendency to associate with lipids rather than water.[3] Regulatory frameworks often use a log Kow value greater than 3 as a trigger for requiring experimental bioaccumulation testing.[4]

For organic, non-polar substances, a high log Kow suggests a strong thermodynamic driving force for the chemical to move from the water column into the lipid-rich tissues of aquatic organisms.[3] Isopropylphenyl diphenyl phosphate has a reported experimental log Kow of 5.31, placing it firmly in the category of compounds with a high potential for bioaccumulation.[5]

Table 1: Physicochemical Properties of Isopropylphenyl Diphenyl Phosphate and Related Compounds

Compound CAS Number Molecular Formula Log Kow Water Solubility
Isopropylphenyl diphenyl phosphate 28108-99-8 C21H21O4P 5.31 (experimental)[5] < 1 mg/mL at 25°C[5]
Triphenyl phosphate (TPHP) 115-86-6 C18H15O4P 4.59 1.9 mg/L

| Diphenyl phosphate (DPHP) (metabolite) | 838-85-7 | C12H11O4P | 2.45 (estimated) | Ionizable, partitions to water[6] |

Core Mechanisms of Bioaccumulation and Metabolism

Bioaccumulation is the net result of all uptake, distribution, and elimination processes for a substance in an organism. It encompasses two primary routes of exposure for aquatic organisms: bioconcentration from the surrounding water and biomagnification through the diet.[4][7]

Exposure Pathways: Bioconcentration and Biomagnification
  • Bioconcentration: This refers to the uptake of a chemical directly from the water across respiratory surfaces like gills or through dermal absorption. The efficiency of this process is quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the water at steady-state.[7]

  • Biomagnification: This process involves the absorption of the chemical from ingested food.[4] As the contaminant moves up the food chain, its concentration can increase at successively higher trophic levels. This is assessed using the Biomagnification Factor (BMF) or the Trophic Magnification Factor (TMF).[8]

The overall accumulation from all routes is described by the Bioaccumulation Factor (BAF), which relates the concentration in the organism to the concentration in the ambient water under field conditions.

G cluster_org Marine Organism cluster_metrics Bioaccumulation Metrics Water Waterborne IPP Organism IPP in Organism (e.g., Fish) Water->Organism Bioconcentration (Gill/Skin Uptake) BCF BCF (Bioconcentration Factor) Water->BCF BAF BAF (Bioaccumulation Factor) Water->BAF Diet Dietary IPP (Contaminated Prey) Diet->Organism Biomagnification (Dietary Uptake) BMF BMF (Biomagnification Factor) Diet->BMF Organism->BAF

Conceptual model of IPP exposure routes and resulting metrics.
Biotransformation and Elimination

The bioaccumulation potential of a substance is significantly influenced by an organism's ability to metabolize and eliminate it.[3] OPEs, including IPP, are known to undergo both Phase I and Phase II metabolism in fish. A primary metabolic pathway for aryl phosphate esters like TPHP is hydrolysis to form diphenyl phosphate (DPHP) and the corresponding phenol.[6] This transformation is often mediated by cytochrome P450 (CYP) enzymes.[6]

The formation of more polar metabolites like DPHP generally facilitates faster elimination from the organism, thereby reducing the overall BCF compared to what would be predicted from the parent compound's Log Kow alone.[6][9]

IPP Isopropyl Diphenyl Phosphate (Parent) Phase1 Phase I Metabolism (e.g., Hydrolysis via CYP Enzymes) IPP->Phase1 Biotransformation DPHP Diphenyl Phosphate (DPHP) + Isopropylphenol Phase1->DPHP Phase2 Phase II Metabolism (Conjugation) DPHP->Phase2 Excretion Polar Metabolite (Enhanced Elimination) Phase2->Excretion

Simplified metabolic pathway of IPP in marine organisms.

Standardized Experimental Assessment of Bioaccumulation

To ensure data consistency and regulatory acceptance, the bioaccumulation potential of chemicals is assessed using standardized protocols. The Organisation for Economic Co-operation and Development (OECD) Test Guideline 305 is the authoritative method for determining bioaccumulation in fish through both aqueous and dietary exposure.[10][11][12]

Workflow for OECD 305 Bioaccumulation Study

The execution of an OECD 305 study is a self-validating system, designed with distinct phases to ensure the scientific integrity of the resulting BCF values.

acclimation Step 1: Acclimation - Select appropriate fish species - Acclimate to test conditions - Monitor health and mortality uptake Step 2: Uptake Phase (Exposure) - Expose fish to constant IPP conc. - Typically 28 days - Sample fish and water periodically - Maintain flow-through system acclimation->uptake depuration Step 3: Depuration Phase - Transfer fish to clean water - Sample fish periodically - Monitor decline of IPP concentration uptake->depuration analysis Step 4: Chemical Analysis - Extract IPP from tissue/water - Quantify using GC-MS or LC-MS/MS depuration->analysis calculation Step 5: Data Analysis & Calculation - Calculate uptake/depuration rates (k1, k2) - Determine steady-state BCF (BCFss) - Determine kinetic BCF (BCFk) analysis->calculation

Workflow for an OECD 305 Bioaccumulation Study.
Detailed Protocol: OECD 305 Aqueous Exposure

The following protocol outlines the key steps for a flow-through bioaccumulation study, as is preferred for hydrophobic substances like IPP.[10]

1. Test Organism Selection:

  • Rationale: The species should be readily available, easy to maintain, and relevant to the marine environment. Species like Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus) are commonly used.[10]

  • Protocol: Select juvenile fish of a uniform size, free from disease. Acclimate them to test water quality (temperature, pH, hardness) and feeding regimes for at least two weeks prior to exposure.

2. Test System Setup:

  • Rationale: A flow-through system is critical for maintaining a constant and measurable concentration of the test substance in the water, which is essential for accurate BCF calculation.[10] It also prevents the build-up of waste products.

  • Protocol:

    • Set up a system with a control tank (clean water) and at least one test tank with a continuous flow of water containing IPP.

    • Use a metering pump to deliver a stock solution of IPP into the dilution water just before it enters the test tank.

    • Ensure the fish loading rate does not exceed 1 g/L to maintain water quality.[10]

    • Maintain stable conditions: temperature, pH, dissolved oxygen, and a 12-16 hour light photoperiod.

3. Uptake (Exposure) Phase:

  • Rationale: This phase measures the rate at which the fish accumulates the chemical from the water until it reaches a plateau, or steady-state, where uptake and elimination rates are balanced.

  • Protocol:

    • The typical duration is 28 days, but it can be extended if steady-state is not reached.[4]

    • At predetermined intervals (e.g., days 1, 3, 7, 14, 21, 28), sample at least four fish from the test tank.[10]

    • Simultaneously, collect water samples to confirm the exposure concentration.

    • Analyze each fish individually for its IPP content.[10]

4. Depuration (Post-Exposure) Phase:

  • Rationale: This phase measures the rate of elimination (depuration) of the chemical from the fish tissues after the external source is removed. This is crucial for calculating the kinetic BCF.

  • Protocol:

    • After the uptake phase, transfer the remaining fish to a tank with clean, IPP-free water under the same flow-through conditions.

    • Sample at least four fish at intervals (e.g., days 1, 2, 4, 7, 10 after transfer) to measure the declining concentration of IPP in their tissues.

5. Analytical Quantification:

  • Rationale: Accurate and sensitive analytical methods are required to detect IPP at low concentrations in complex biological and aqueous matrices.

  • Protocol:

    • Sample Preparation: Homogenize fish tissue. Perform solvent extraction (e.g., using dichloromethane or acetonitrile) followed by a clean-up step, such as solid-phase extraction (SPE), to remove interfering lipids.[13]

    • Instrumentation: Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.[13][14] These methods provide the necessary selectivity and sensitivity.

6. Data Analysis and BCF Calculation:

  • Rationale: The BCF can be calculated in two ways. The steady-state method is simpler but requires reaching a clear plateau. The kinetic method is more robust and does not require steady-state to be achieved.

  • Protocol:

    • Steady-State BCF (BCFss): BCFss = Cf / Cw

      • Where Cf is the concentration in the fish (ng/g) at steady-state and Cw is the mean concentration in the water (ng/mL).

    • Kinetic BCF (BCFk): BCFk = k1 / k2

      • Where k1 is the uptake rate constant (determined from the uptake phase) and k2 is the depuration rate constant (determined from the depuration phase).

Review of Existing Bioaccumulation Data

Data specific to individual IPP isomers is limited, with much of the literature focusing on the IPTPP commercial mixtures or the related compound TPHP. However, available studies indicate a clear potential for bioaccumulation.

Table 2: Summary of Bioaccumulation Data for IPP and Related Organophosphate Esters

Compound/Mixture Organism Metric Value Reference
Isopropylated triphenyl phosphate (IPTPP) constituents Fish BCF 6.9 - 573 L/kg [1]
4-isopropylphenyl diphenyl phosphate (4IPPDPP) Marine Food Web TMF 11.0 - 25.8
Triphenyl phosphate (TPHP) Fish BAF 158.5 L/kg (dietary) [6]
Triphenyl phosphate (TPHP) Invertebrates BAF 512.9 L/kg (dietary) [6]
Triphenyl phosphate (TPHP) Zebrafish BCF 45 - 224 L/kg [8]

| Triphenyl phosphate (TPHP) | Mussel | BCF | 3685 L/kg |[8] |

BCF = Bioconcentration Factor; BAF = Bioaccumulation Factor; TMF = Trophic Magnification Factor.

The data shows a wide range of BCF values, which can be attributed to differences in species, exposure conditions, and the specific isomers present.[1] Notably, the TMF values greater than 1 for 4-isopropylphenyl diphenyl phosphate strongly suggest that this compound can biomagnify in marine food webs.

Conclusion and Future Directions

The available evidence strongly indicates that isopropyl diphenyl phosphate and its related compounds possess a significant potential for bioaccumulation in marine organisms. This is supported by a high Log Kow value, experimental BCF data, and evidence of trophic magnification.[1][5] While metabolism to more polar compounds like DPHP can mitigate accumulation to some extent, the parent compounds are sufficiently persistent in tissues to warrant concern.[6]

Future research should prioritize:

  • Isomer-Specific Studies: Conducting OECD 305 studies on individual IPP isomers to determine their specific BCFs, as toxicity and accumulation can vary significantly between isomers.

  • Marine Invertebrate Studies: Expanding bioaccumulation testing to include key marine invertebrates (e.g., mollusks, crustaceans), which are critical links in the marine food web and may exhibit different accumulation kinetics.[15]

  • Field Studies: Measuring BAFs in wild populations from contaminated areas to understand the real-world bioaccumulation under complex environmental conditions.

A thorough understanding of the bioaccumulation dynamics of IPP is essential for conducting accurate environmental risk assessments and developing effective management strategies to protect the health of marine ecosystems.

References

  • Ibacon. (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.
  • Washington State Department of Health. (2018, September 12). CAS RN 68937-41-7 Substance Name Isopropylated trip.
  • Havtil. (2022, January 1). 62 Ecotoxicological testing of chemicals.
  • UNECE. (n.d.). ANNEX 9.
  • Digital CSIC. (2025, February 8). Organophosphate ester flame retardants in sediments and marine fish species in Colombia.
  • Simon Fraser University. (n.d.). Assessing Bioaccumulation Factors of Persistent Organic Pollutants in Aquatic Food-Chains.
  • OECD. (n.d.). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.
  • OECD. (2012, October 2). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.
  • AICIS. (2023, June 26). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.
  • Semantic Scholar. (2022, July 31). Waterborne and Dietary Bioaccumulation of Organophosphate Esters in Zooplankton Daphnia magna.
  • PubMed. (2001, June 15). Bioaccumulation of polycyclic aromatic compounds: 1. Bioconcentration in two marine species and in semipermeable membrane devices during chronic exposure to dispersed crude oil.
  • GOV.UK. (n.d.). Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7).
  • ECETOC. (n.d.). Document N° 41.
  • idUS. (n.d.). Bioaccumulation/bioconcentration of pharmaceutical active compounds in aquatic organisms: Assessment and factors database.
  • Pesticide Registration Toolkit. (n.d.). Bioaccumulation in fish.
  • Semantic Scholar. (2025, February 26). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish.
  • PubChem. (n.d.). Isopropylphenyl diphenyl phosphate.
  • PubMed. (2006, May 15). Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR).
  • PubMed. (n.d.). Bioaccumulation and distribution of per- and polyfluoroalkyl substances and organophosphate flame retardants in marine organisms from the Vietnamese coast: Links to species traits and environmental exposure.
  • ResearchGate. (n.d.). Assessment of impacts of diphenyl phosphate on groundwater and near-surface environments: Sorption and toxicity.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants.
  • National Institute of Environmental Health Sciences. (n.d.). NIEHS-05.

Sources

Advanced Metabolic Profiling of Isopropyl Diphenyl Phosphate (IPP) in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl diphenyl phosphate (IPP) is a widely utilized organophosphate ester (OPE) serving as a flame retardant and plasticizer in hydraulic fluids, PVC, and polyurethane foams. As regulatory scrutiny on polybrominated diphenyl ethers (PBDEs) intensifies, the industrial reliance on OPEs like IPP has surged. However, the metabolic fate of IPP remains a critical area of toxicological concern.

This technical guide details the metabolic breakdown of IPP in liver microsomes, specifically focusing on the divergence between oxidative (Phase I) and hydrolytic pathways. We provide a rigorous experimental framework for identifying key metabolites—including the neurotoxicologically relevant diphenyl phosphate (DPHP) and novel hydroxylated derivatives—using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Chemical Identity & Substrate Specificity

Commercially available IPP is typically a complex isomeric mixture. For high-precision metabolic profiling, researchers must distinguish between the specific isomers to understand steric hindrance effects on enzymatic cleavage.

  • Major Isomers: 2-isopropylphenyl diphenyl phosphate (2-IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4-IPPDPP).[1][2]

  • Molecular Formula:

    
    [3][4]
    
  • Key Structural Feature: The isopropyl group on the phenyl ring serves as the primary site for oxidative attack (hydroxylation/dehydrogenation), while the phospho-ester bonds are targets for hydrolytic cleavage.

Part 2: Experimental Protocol

High-Fidelity Microsomal Incubation Workflow

Causality Note: Standard incubation protocols often fail to capture transient metabolites. This optimized protocol uses a cofactor-rich environment to sustain CYP450 activity while controlling for non-enzymatic hydrolysis.

Materials
  • Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor System: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM

    
    ).
    
  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing internal standards (d15-TPP).

Step-by-Step Methodology
  • Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes to restore enzymatic fluidity.

  • Substrate Initiation: Introduce IPP (dissolved in DMSO, final concentration <1% v/v) to a final concentration of 10 µM.

    • Why 10 µM? This concentration saturates high-affinity enzymes without inducing substrate inhibition common in OPEs.

  • Metabolic Activation: Add the NADPH-regenerating system to initiate Phase I oxidation.

    • Control: Include a "No-NADPH" control to distinguish CYP-mediated metabolites from esterase-mediated hydrolysis products.

  • Time-Course Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Termination: Quench immediately with 3 volumes of ice-cold ACN. Vortex for 30s and centrifuge at 20,000 x g for 15 min at 4°C to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Part 3: Metabolic Pathway Analysis

The metabolism of IPP in liver microsomes proceeds via two competitive pathways: Hydrolysis (mediated by carboxylesterases and abiotic factors) and Oxidative Transformation (mediated by Cytochrome P450s).

Hydrolytic Pathway (Esterase-Mediated)

Hydrolysis cleaves the phospho-ester bonds, resulting in dearylated products. This is the primary detoxification route but generates DPHP, a persistent environmental contaminant.

  • Primary Metabolite: Diphenyl phosphate (DPHP) .[1][2][5][6][7][8]

    • Mechanism:[9][10] Cleavage of the isopropylphenyl group.

  • Secondary Metabolite: Isopropylphenyl phenyl phosphate (ip-PPP) .[1][7]

    • Mechanism:[9][10] Loss of one phenyl group.

Oxidative Pathway (CYP450-Mediated)

CYP enzymes (primarily CYP2C19 and CYP3A4) attack the isopropyl alkyl chain.

  • Hydroxylation: Formation of Hydroxy-isopropylphenyl diphenyl phosphate (OH-IPPDPP) . The hydroxyl group typically adds to the tertiary carbon of the isopropyl chain or the phenyl ring.

  • Dehydrogenation: Formation of Mono-isopropenylphenyl diphenyl phosphate . This is a novel metabolite identified in recent high-resolution mass spectrometry studies (Tan et al., 2020), resulting from the desaturation of the isopropyl group.

Quantitative Data Summary

Table 1: Relative abundance of IPP metabolites in HLM after 60 min incubation.

MetaboliteStructure TypeFormation MechanismRelative Abundance (%)
DPHP DiesterHydrolysis (Esterase/Abiotic)40 - 50%
ip-PPP DiesterHydrolysis (Esterase)15 - 20%
OH-IPPDPP Hydroxylated TriesterCYP-mediated Oxidation10 - 15%
Isopropenyl-PDPP Alkenyl TriesterCYP-mediated Dehydrogenation< 5%
Parent (IPP) TriesterUnmetabolized10 - 20%

Part 4: Pathway Visualization

The following diagram illustrates the competitive divergence between hydrolytic clearance and oxidative bioactivation.

IPP_Metabolism cluster_hydrolysis Hydrolytic Pathway (Esterases/hCE1) cluster_oxidation Oxidative Pathway (CYP450s) IPP Isopropyl Diphenyl Phosphate (IPP) ipPPP Isopropylphenyl phenyl phosphate (ip-PPP) IPP->ipPPP Hydrolysis (- Phenyl group) DPHP Diphenyl Phosphate (DPHP) *Major Biomarker* IPP->DPHP Hydrolysis (- Isopropylphenyl group) Phenol Isopropyl Phenol IPP->Phenol Cleavage product OH_IPP Hydroxy-IPP (OH-IPPDPP) IPP->OH_IPP CYP Oxidation (+OH) Isopropenyl Mono-isopropenyl-PDPP (Desaturated) IPP->Isopropenyl Dehydrogenation (-H2) ipPPP->DPHP Secondary Hydrolysis

Figure 1: Metabolic divergence of IPP in human liver microsomes. Red/Yellow nodes indicate hydrolytic products; Blue/Green nodes indicate oxidative Phase I metabolites.

Part 5: Mechanistic & Toxicological Insights

Enzymatic Causality

The breakdown of IPP is not random; it is dictated by the steric accessibility of the phosphate core versus the alkyl side chains.

  • hCE1 Dominance: Human Carboxylesterase 1 (hCE1) is the primary driver for generating DPHP. Because DPHP is structurally stable and resistant to further rapid metabolism, it accumulates in biological matrices, serving as a reliable urinary biomarker for IPP exposure.

  • CYP Bioactivation: While hydrolysis is a detoxification step (rendering the molecule more polar for excretion), the formation of OH-IPPDPP represents a potential bioactivation pathway. Hydroxylated OPEs often exhibit higher affinity for nuclear receptors (e.g., PXR, CAR) than their parent compounds, potentially driving endocrine disruption.

Self-Validating the Protocol

To ensure the data generated is valid, researchers must employ specific controls:

  • Fluoride Inhibition Test: Addition of PMSF (phenylmethylsulfonyl fluoride) or BNPP (bis-p-nitrophenyl phosphate) to the incubation.

    • Expected Result: Significant reduction in DPHP formation, confirming esterase dependence.

  • NADPH Omission:

    • Expected Result: Complete absence of OH-IPPDPP and Isopropenyl-PDPP, confirming these are CYP-mediated Phase I metabolites.

References

  • Tan, H., et al. (2020). "In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions."[1][11] Chemical Research in Toxicology.

  • Van den Eede, N., et al. (2013). "Biotransformation of organophosphate flame retardants in human liver microsomes and S9 fractions." Toxicology Letters.

  • Hou, R., et al. (2016). "Profiling of Organophosphate Flame Retardants and Their Metabolites in Human Liver Microsomes." Environmental Science & Technology.[12]

  • Phillips, A. L., et al. (2016). "Metabolism of Organophosphate Flame Retardants and Plasticizers.

Sources

Methodological & Application

Application Note: Advanced GC-MS Method Development for Isopropyl Diphenyl Phosphate (IPDP) Analysis in Water

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the development of a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of Isopropyl Diphenyl Phosphate (IPDP) in water. IPDP, a component of the flame retardant mixture isopropylated triphenyl phosphate (IPTPP), presents unique analytical challenges due to its isomeric complexity (ortho-, meta-, and para-isopropyl isomers). This protocol utilizes Solid Phase Extraction (SPE) for enrichment and Selected Ion Monitoring (SIM) for trace-level sensitivity (ng/L), ensuring compliance with rigorous environmental standards.

Introduction & Analytical Strategy

The Analyte: Chemical Complexity

Isopropyl diphenyl phosphate (CAS 28108-99-8) is rarely found as a single pure compound. It is typically a mixture of isomers formed during the propylation of phenol followed by phosphorylation.

  • Molecular Formula: C₂₁H₂₁O₄P

  • Molecular Weight: 368.36 g/mol [1]

  • Key Isomers: 2-isopropylphenyl diphenyl phosphate (CAS 64532-94-1) and 4-isopropylphenyl diphenyl phosphate (CAS 55864-04-5).[2]

Analytical Challenge: Commercial standards often contain a mix of mono-, di-, and tri-isopropylated species. This method focuses on the mono-isopropyl fraction (IPDP), but the chromatography must resolve these from the parent Triphenyl Phosphate (TPP) and higher alkylated homologs to prevent mass spectral interference.

Strategic Approach
  • Extraction: Solid Phase Extraction (SPE) is selected over Liquid-Liquid Extraction (LLE) to minimize solvent usage and maximize enrichment factors (typically 1000x).

  • Detection: GC-EI-MS (SIM Mode) is chosen for its specificity. While LC-MS/MS is an alternative, GC-MS offers superior resolution of structural isomers and better library match confirmation for non-target screening.

  • Quantification: Due to the isomeric nature, quantification is performed by summing the peak areas of the resolved 2-, 3-, and 4-isopropyl isomers relative to the internal standard (TPP-d15).

Experimental Protocol

Materials and Reagents
  • Target Standard: Isopropylated Triphenyl Phosphate (technical mixture) or individual isomers (2-IPDP, 4-IPDP).[3][4][5]

  • Internal Standard (ISTD): Triphenyl phosphate-d15 (TPP-d15).[2]

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtAc), Methanol (MeOH), Acetone (Pesticide Grade).

  • SPE Cartridges: Polymeric HLB (Hydrophilic-Lipophilic Balance) or Bond Elut PPL (Styrene-divinylbenzene), 500 mg / 6 mL.

Sample Preparation: Solid Phase Extraction (SPE)

Self-Validating Step: The use of a polymeric sorbent (HLB/PPL) prevents drying-out issues common with C18 silica, ensuring higher reproducibility.

Workflow Diagram:

SPE_Workflow Start Water Sample (1000 mL) Filter Filter (0.7 µm GFF) Remove particulates Start->Filter Spike Add ISTD (TPP-d15, 50 ng) Filter->Spike Condition Condition Cartridge 1. 5 mL DCM 2. 5 mL MeOH 3. 5 mL Water Spike->Condition Load Load Sample Flow: 5-10 mL/min Condition->Load Wash Wash 5 mL 5% MeOH in Water Dry under vacuum (30 min) Load->Wash Elute Elute 2 x 4 mL Ethyl Acetate (or DCM/Acetone 1:1) Wash->Elute Wash->Elute Critical: Ensure dryness to prevent water in GC Conc Concentrate N2 blowdown to 1 mL Elute->Conc Inject GC-MS Injection Conc->Inject

Caption: Optimized SPE workflow for IPDP extraction using polymeric sorbents to ensure high recovery and minimal moisture carryover.

GC-MS Method Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

Table 1: Gas Chromatograph Conditions

Parameter Setting Rationale
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm) Standard non-polar phase separates isomers effectively.
Inlet Splitless, 280°C High temp required for high boiling OPEs; splitless for sensitivity.
Injection Vol 1.0 µL Standard volume to prevent backflash.
Carrier Gas Helium, Constant Flow 1.2 mL/min Maintains separation efficiency during temp ramp.
Oven Program 60°C (1 min) → 20°C/min → 200°C → 5°C/min → 300°C (hold 5 min) Slow ramp (5°C/min) around 200-300°C is critical to separate the 2-, 3-, and 4-isopropyl isomers.

| Transfer Line | 300°C | Prevents condensation of high MW analytes. |

Table 2: Mass Spectrometer (SIM) Parameters Note: Acquire in SIM mode for quantification, or synchronous SIM/Scan for unknown identification.

AnalyteRetention Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)
TPP-d15 (ISTD) 14.2 min341 243, 342
Triphenyl Phosphate 14.3 min326 325, 233, 215
IPDP (Mono-isomer) 15.5 - 16.2 min*368 353 (M-CH₃), 251 , 118
Di-isopropyl TPP 16.5 - 17.5 min410 395, 251

*Retention times will vary based on the specific isomer (ortho elutes before para).

Method Validation & Performance

Linearity and Range

Calibrate using a 6-point curve from 5 ng/L to 1000 ng/L.

  • Requirement: R² > 0.995.

  • Isomer Summation: If using a technical mixture standard, sum the areas of the mono-isopropyl peaks and plot against the total concentration of that homolog group.

Recovery and Precision

Perform spike-recovery tests on reagent water and surface water matrices.

  • Acceptable Recovery: 70% - 130%.

  • Precision (RSD): < 15%.[6]

  • Reference: EPA Method 527 serves as a baseline for OPE validation criteria [1].

Troubleshooting Guide (Expert Insights)
  • Ghost Peaks: OPEs are ubiquitous in lab plastics. Use only glass and stainless steel. Bake glassware at 400°C. Avoid Parafilm.

  • Peak Tailing: IPDP is polar enough to interact with active sites. Change the inlet liner (deactivated glass wool) frequently.

  • Isomer Co-elution: If 2-IPDP and 4-IPDP are not fully resolved, reduce the oven ramp rate to 3°C/min between 240°C and 270°C.

References

  • US EPA. (2009). Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).Link

  • Möller, A., et al. (2011). Organophosphorus flame retardants and plasticizers in airborne particles over the Northern Pacific and Indian Ocean toward the polar regions: Evidence for global occurrence. Environmental Science & Technology.[7] Link

  • Brandsma, S. H., et al. (2013). Organophosphorus flame retardant and plasticizer analysis, including recommendations for the analysis of non-polar and polar phosphate esters. Chemosphere. Link

  • Santa Cruz Biotechnology. (2023). 2-Isopropylphenyl Diphenyl Phosphate Product Data.Link[2]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Isopropylphenyl diphenyl phosphate.[2][6][7][8]Link

Sources

Advanced Application Note: Solid Phase Extraction (SPE) of Isopropylphenyl Phosphates (IPPPs) from Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Isopropylphenyl phosphates (IPPPs) , commercially known under trade names such as Reofos® (e.g., Reofos 50, 65, 95), are high-production volume organophosphate esters (OPEs) used extensively as flame retardants and plasticizers. Unlike single-structure contaminants, IPPPs exist as complex isomeric mixtures containing mono-, di-, and tri-isopropylated triphenyl phosphate homologs.

This complexity presents a unique analytical challenge: hydrophobicity variation . The degree of isopropyl substitution alters the Log


 significantly (ranging from approx. 4.5 to >7.0), making simultaneous extraction difficult using generic protocols.

This guide presents a Unified Dual-Matrix Protocol utilizing Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents. Unlike traditional C18 silica, the N-vinylpyrrolidone-divinylbenzene copolymer (HLB) provides a "self-validating" retention mechanism:

  • Lipophilic Divinylbenzene: Retains the highly non-polar tri-substituted isomers via strong

    
     interactions.
    
  • Hydrophilic N-vinylpyrrolidone: Ensures wettability and retention of the slightly more polar mono-substituted isomers, preventing "breakthrough" during high-volume water loading.

Materials & Reagents Standards

To ensure data integrity (E-E-A-T), use only LC-MS/GC-MS grade solvents.

CategorySpecificationRationale
SPE Cartridge Oasis HLB (200 mg / 6 cc) or equivalent polymeric sorbent.Polymeric sorbents resist de-wetting (unlike C18), critical for large volume loading (1L+).
Elution Solvent Dichloromethane (DCM) : Acetone (1:1 v/v) DCM disrupts hydrophobic interactions; Acetone ensures miscibility and elution of polar conformers.
Internal Standard Triphenyl phosphate-d15 (TPP-d15) Deuterated analog mimics the core structure of IPPPs for precise recovery correction.
Conditioning Methanol (MeOH) followed by HPLC Water.Activates the sorbent pores for maximum surface area interaction.
Preservative Sodium Thiosulfate (

)
Neutralizes residual chlorine in tap/wastewater to prevent oxidation of analytes.

Workflow Visualization

The following diagram outlines the decision matrix for handling Aqueous vs. Solid environmental samples.

IPPP_Workflow Sample Environmental Sample Split Matrix Type? Sample->Split Water Aqueous (Water/Wastewater) Split->Water Solid Solid (Sediment/Sludge) Split->Solid Filter Filtration (0.7 µm GFF) Water->Filter SpikeW Spike IS (TPP-d15) Filter->SpikeW SPE_Load SPE Enrichment (HLB) SpikeW->SPE_Load Evap N2 Evaporation (Near Dryness) SPE_Load->Evap FreezeDry Lyophilization & Sieving Solid->FreezeDry Extract Ultrasonic Extraction (Hexane:Acetone 1:1) FreezeDry->Extract CleanUp SPE Cleanup (Silica/Florisil) Extract->CleanUp CleanUp->Evap Recon Reconstitute (Isooctane or MeOH) Evap->Recon Analysis GC-MS/MS or LC-MS/MS Recon->Analysis

Caption: Figure 1. Integrated workflow for the extraction and enrichment of IPPP isomers from diverse environmental matrices.

Protocol A: Aqueous Samples (Enrichment)

Scope: Surface water, drinking water, wastewater effluent. Target Concentration Factor: 1000x (1 L sample


 1 mL extract).
Step 1: Pre-Treatment[1]
  • Filtration: Filter 1.0 L of water through a 0.7 µm Glass Fiber Filter (GFF) to remove suspended particulate matter (SPM).

    • Note: Analyze the filter separately if SPM-bound fraction is required (see Protocol B).

  • Acidification (Optional but Recommended): Adjust pH to ~3.0 using

    
     to suppress ionization of humic acids, preventing them from clogging the cartridge active sites.
    
  • Internal Standard: Spike 50 µL of TPP-d15 (10 µg/mL) into the sample. Allow 30 mins equilibration.

Step 2: SPE Cartridge Preparation (Oasis HLB, 200 mg)
  • Condition: Pass 6 mL Methanol (MeOH) through the cartridge by gravity or low vacuum.

  • Equilibrate: Pass 6 mL HPLC Water through the cartridge.

    • Critical:Do NOT let the cartridge go dry after this step.[1] If it dries, repeat conditioning.

Step 3: Loading
  • Load Sample: Pass the 1 L sample through the cartridge at a flow rate of 5–10 mL/min .

    • Why? High flow rates (>15 mL/min) reduce contact time, causing "breakthrough" of the more polar mono-isopropyl isomers.

  • Bottle Rinse: Rinse the sample bottle with 10 mL of 5% MeOH in water and pass this through the cartridge to capture wall-adsorbed analytes.

Step 4: Washing & Drying
  • Wash: Pass 6 mL of 5% Methanol in Water .

    • Mechanism:[2][3][4][5] Removes salts and highly polar interferences (e.g., sugars) without eluting the hydrophobic IPPPs.

  • Dry (CRITICAL): Apply full vacuum for 30–45 minutes .

    • Self-Validation Check: The sorbent should appear lighter in color. Residual water is the #1 cause of poor recovery in GC-MS analysis (interferes with derivatization and column phase).

Step 5: Elution[4]
  • Soak: Add 3 mL of DCM:Acetone (1:1) . Let it soak into the bed for 1 minute (stop vacuum).

  • Elute: Apply gentle vacuum to collect.

  • Repeat: Add a second 3 mL aliquot of elution solvent. Combine eluates.

Protocol B: Solid Samples (Sediment/Sludge)

Scope: River sediment, sewage sludge, soil. Challenge: High lipid/organic matter content requires a "Cleanup" SPE step, not just enrichment.

Step 1: Extraction (Ultrasonic Assisted Extraction - UAE)
  • Weigh 1.0 g of freeze-dried, homogenized sediment.

  • Spike with Internal Standard (TPP-d15).

  • Add 10 mL Hexane:Acetone (1:1 v/v) .

  • Sonicate for 20 mins; Centrifuge at 3000 rpm for 10 mins.

  • Collect supernatant. Repeat extraction 2x. Combine extracts.

Step 2: SPE Cleanup (Silica or Florisil)

Unlike Protocol A, here the SPE cartridge is used to remove matrix (lipids), not to enrich.

  • Evaporate the combined extract to ~1 mL.

  • Condition a Silica cartridge (500 mg) with Hexane.

  • Load the 1 mL extract onto the cartridge.

  • Elute with 10 mL of Ethyl Acetate .

    • Selectivity: Non-polar lipids are often retained or eluted in specific fractions, while OPEs elute in the moderately polar Ethyl Acetate fraction.

Analytical Validation & QC

To satisfy the "Trustworthiness" pillar of E-E-A-T, every batch must include:

QC ParameterAcceptance CriteriaCorrective Action
Method Blank < MDL (Method Detection Limit)Check solvent purity; bake glassware at 450°C.
Matrix Spike Recovery 70% – 120%If <70%, check flow rate (too fast?) or pH (matrix interference).
Surrogate Recovery (TPP-d15) 60% – 130%If low, matrix suppression in MS source is likely. Dilute extract.[1]
RSD (Precision) < 20%Check pipetting accuracy and integration baselines.
Diagram: SPE Mechanism for IPPPs

SPE_Mechanism cluster_0 Retention Mechanism (HLB) Analyte IPPP Isomers (Hydrophobic) Interaction Pi-Pi Stacking & Van der Waals Forces Analyte->Interaction Adsorption Sorbent Divinylbenzene Ring (Sorbent Surface) Interaction->Sorbent

Caption: Figure 2. Mechanistic interaction between IPPP aromatic rings and the polymeric sorbent.

References

  • Van der Veen, I., & de Boer, J. (2012). Phosphorus flame retardants: Properties, production, environmental occurrence, toxicity and analysis. Chemosphere, 88(10), 1119-1153. Link

  • U.S. EPA. (2007). Method 3535A (SW-846): Solid-Phase Extraction (SPE).[2][5] United States Environmental Protection Agency. Link

  • Environment Agency (UK). (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate. Scholarly Commons. Link

  • Brandsma, S. H., et al. (2013). Determination of organophosphorus flame retardants and plasticizers in abiotic and biological samples.[6] Analytical and Bioanalytical Chemistry, 405, 7829–7841.

  • Covaci, A., et al. (2011). Recent developments in the analysis of emerging flame retardants.

Sources

Application Note: Synthesis of Deuterated Isopropyl Diphenyl Phosphate Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the high-precision synthesis of Isopropyl-d7 Diphenyl Phosphate (d7-IPDPP) , a stable isotope-labeled internal standard (SIL-IS) designed for the quantification of organophosphate flame retardants (OPFRs) in complex biological and environmental matrices. Unlike industrial routes that produce isomeric mixtures, this protocol utilizes a targeted nucleophilic substitution strategy to yield a chemically defined, high-purity standard. The guide includes a self-validating quality control workflow and specific LC-MS/MS application parameters to ensure data integrity in regulatory-grade bioanalysis.

Introduction & Strategic Rationale

The Analytical Challenge

Isopropyl diphenyl phosphate (IPDPP) is a widely used flame retardant and plasticizer. Its ubiquity in environmental samples and potential toxicity necessitates rigorous monitoring. However, quantification is complicated by:

  • Isomeric Complexity: Commercial IPDPP is often a mixture of ortho, meta, and para isomers.

  • Matrix Effects: Biological extracts (plasma, urine) cause significant ion suppression in electrospray ionization (ESI).

  • Lack of Standards: Non-deuterated analogs (e.g., TPHP) fail to compensate for specific extraction losses of IPDPP.

The Deuterated Solution

Synthesizing d7-IPDPP (where the isopropyl group is fully deuterated) provides an ideal internal standard.

  • Mass Shift (+7 Da): Sufficient to avoid isotopic overlap with the native analyte (M+0) and its natural isotopes.

  • Co-elution: The deuterium isotope effect on retention time is negligible in reverse-phase LC, ensuring the IS experiences the exact same matrix suppression as the analyte at the moment of ionization.

Synthetic Strategy: Nucleophilic Phosphorylation

We employ a convergent synthesis reacting diphenyl chlorophosphate with isopropanol-d7 . This route is superior to the "phosphorus oxychloride + phenol + isopropanol" industrial route because:

  • Regiospecificity: It avoids the formation of di- and tri-isopropyl species.

  • Atom Economy: It maximizes the incorporation of the expensive deuterated reagent (isopropanol-d7).

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Diphenyl chlorophosphate (Diphenyl phosphoryl chloride), >98% [CAS: 2524-64-3].

    • 2-Propanol-d7 (Isopropanol-d7), >99 atom % D [CAS: 19253-50-0].

    • Triethylamine (TEA), anhydrous, >99.5%.

    • Dichloromethane (DCM), anhydrous.

    • 4-Dimethylaminopyridine (DMAP), catalytic amount (optional).

  • Equipment:

    • Schlenk line or Nitrogen manifold.

    • Rotary Evaporator with vacuum controller.

    • Flash Chromatography System (Silica gel 60).

    • NMR Spectrometer (400 MHz minimum).

Reaction Scheme Visualization

SynthesisPathway Reagent1 Diphenyl Chlorophosphate (Electrophile) Intermediate Transition State (Tetrahedral) Reagent1->Intermediate DCM, 0°C Reagent2 Isopropanol-d7 (Nucleophile) Reagent2->Intermediate + Et3N Product Isopropyl-d7 Diphenyl Phosphate (Target IS) Intermediate->Product Elimination of Cl- Byproduct HCl (Trapped by TEA) Intermediate->Byproduct

Figure 1: Convergent synthesis pathway for d7-IPDPP via nucleophilic substitution at the phosphoryl center.

Step-by-Step Synthesis Procedure

Step 1: Setup

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge with dry Nitrogen (

    
    ) for 15 minutes.
    
  • Add Diphenyl chlorophosphate (1.0 eq, 5.0 mmol, ~1.34 g) and anhydrous DCM (20 mL).

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Reagent Addition

  • In a separate vial, mix Isopropanol-d7 (1.2 eq, 6.0 mmol, ~0.40 g) with Triethylamine (1.5 eq, 7.5 mmol, ~1.05 mL).

  • Critical Step: Add the alcohol/base mixture dropwise to the cold phosphate solution over 15 minutes via syringe.

    • Why: Exothermic reaction. Rapid addition can cause side reactions or loss of volatile isopropanol-d7.

  • Add a single crystal of DMAP (approx. 5 mg) to catalyze the reaction.

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (25°C) naturally.

  • Stir for 4–6 hours .

  • In-Process Control (IPC): Spot on TLC (30% EtOAc in Hexane). The starting material (diphenyl chlorophosphate) hydrolyzes on silica, so look for the disappearance of the chloride spot (visualized with KMnO4 or UV) and appearance of the less polar ester product. Preferred IPC:

    
    P NMR of a crude aliquot (shift from ~5 ppm to ~ -13 ppm).
    

Step 4: Work-up

  • Quench the reaction by adding 10 mL of cold water.

  • Transfer to a separatory funnel.

  • Wash 1: 1M HCl (2 x 15 mL) – Removes excess TEA and DMAP.

  • Wash 2: Sat.

    
     (2 x 15 mL) – Neutralizes acid traces and removes hydrolyzed diphenyl phosphate.
    
  • Wash 3: Brine (1 x 15 mL) – Dries the organic layer.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a colorless oil.
    
Purification[1]
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 100% Hexane to 10% Ethyl Acetate/Hexane.

  • Target Fraction: The product typically elutes around 5-8% EtOAc.

  • Yield Expectation: 85-92% (approx. 1.3 g).

Validation & Quality Control (QC)

Before releasing the batch for bioanalytical use, it must pass the following "Self-Validating" criteria.

Structural Confirmation
TechniqueExpected SignalInterpretation

H NMR
(400 MHz,

)

7.15–7.40 (m, 10H)
Aromatic protons (Diphenyl group).
Absence of

4.7 (septet)
Confirms full deuteration of the isopropyl methine group.
Absence of

1.3 (doublet)
Confirms full deuteration of the isopropyl methyl groups.

P NMR

-13.5 ppm (singlet)
Characteristic phosphate ester shift (clean singlet indicates no hydrolysis).
ESI-MS (+) m/z 300.1

Theoretical mass for

is 299.15 (neutral).
Isotopic Purity Calculation

Calculate the isotopic enrichment using High-Resolution Mass Spectrometry (HRMS).



  • Requirement: > 99.0% isotopic purity to prevent contribution to the analyte signal (blank contamination).

Application Note: LC-MS/MS Workflow

Integration Logic

The d7-IPDPP standard is introduced at the very first step of sample preparation. This ensures that any error in pipetting, extraction efficiency, or evaporation is mathematically cancelled out by the ratio-metric calculation.

Workflow Diagram

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard (d7-IPDPP) Sample->Spike 10 µL of 100 ng/mL IS Extract Protein Precipitation / LLE Extraction Spike->Extract Equilibrate 10 min Inject LC-MS/MS Injection Extract->Inject Quant Quantification (Ratio: Analyte Area / IS Area) Inject->Quant MRM Transitions

Figure 2: Integration of d7-IPDPP into a bioanalytical extraction workflow.

Recommended MS/MS Transitions

For a Triple Quadrupole (QqQ) instrument:

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
IPDPP (Native) 293.177.0 (Phenyl)153.025
d7-IPDPP (IS) 300.177.0 (Phenyl)160.025

Note: The product ion 77.0 is common to both, but the precursor mass separation (293 vs 300) ensures specificity.

References

  • Source: Sigma-Aldrich / Merck Technical Library.
  • LC-MS/MS Method for OPFRs

    • Source: National Institutes of Health (NIH) - PMC.
    • Title: "Ultra-high-pressure liquid chromatography tandem mass spectrometry method for the determination of 9 organophosphate flame retardants in w
    • URL:[Link]

  • Deuterated Internal Standards Principles: Source: BenchChem Technical Guides. Title: "A Technical Guide to Deuterated Internal Standards in Analytical Chemistry."
  • Properties of Isopropyl Diphenyl Phosphate

    • Source: PubChem.[1]

    • Title: "Isopropylphenyl diphenyl phosph
    • URL:[Link]

Sources

Introduction: The Analytical Challenge of IPPPs in Indoor Environments

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Extraction of Isopropylated Phenyl Phosphates (IPPPs) from Indoor Dust for Human Exposure Assessment

Isopropylated Phenyl Phosphates (IPPPs) are a complex mixture of organophosphate esters used extensively as flame retardants and plasticizers in a wide array of consumer products, including electronics and furniture.[1] Due to their additive nature, IPPPs can leach from these products and accumulate in indoor dust, representing a significant pathway for human exposure. The accurate quantification of these compounds in dust is paramount for assessing potential health risks.

However, the analysis of IPPPs presents distinct challenges. First, indoor dust is a highly complex and variable matrix, containing numerous compounds that can interfere with analysis.[2] Second, commercial IPPP formulations are not single compounds but rather complex isomeric mixtures of variable composition, making their complete characterization difficult.[3][4] This guide provides a comprehensive overview of the principles and detailed protocols for the effective extraction and cleanup of IPPPs from indoor dust samples, ensuring high-quality data for researchers and drug development professionals.

Core Principle: A Multi-Stage Approach to Analyte Isolation

The successful extraction of IPPPs from a complex matrix like indoor dust is not a single step but a systematic workflow. The overarching principle is to efficiently transfer the target IPPPs from the solid dust matrix into a liquid solvent, and then to remove interfering compounds from that solvent extract before instrumental analysis. This ensures that the analytical instrument, typically a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS), can detect and quantify the target analytes with maximum sensitivity and accuracy.

The entire process can be visualized as a funneling system, progressively isolating the analytes of interest.

G cluster_0 Overall Workflow a Indoor Dust Sample (Complex Matrix) b Solvent Extraction (e.g., Ultrasonication) a->b Isolate analytes from solid c Crude Extract (IPPPs + Interferences) b->c d Extract Cleanup (Solid-Phase Extraction) c->d Remove interferences e Purified Extract (IPPPs) d->e f Instrumental Analysis (GC-MS) e->f Quantify

Caption: High-level workflow for IPPP analysis in dust.

Sample Handling and Pre-Treatment: The Foundation of Quality Data

The integrity of the analytical result begins the moment a sample is collected. Contamination is a major concern in the analysis of ubiquitous compounds like organophosphate esters.[5]

Key Considerations:

  • Glassware Preparation: All glassware must be meticulously cleaned to avoid background contamination. A common procedure involves washing with a laboratory-grade detergent, rinsing with deionized water and a solvent like dichloromethane, and then baking at a high temperature (e.g., 450°C) overnight.[3][6]

  • Sample Homogenization: Indoor dust samples should be sieved (e.g., through a 150 µm mesh) to remove larger debris and ensure a uniform particle size, which is critical for consistent extraction efficiency. The sieved dust is then thoroughly homogenized before subsampling.

  • Storage: Samples should be stored in the dark at low temperatures (e.g., -20°C) to prevent degradation of target analytes before extraction.[7]

Part A: Extraction of IPPPs from the Dust Matrix

The goal of this stage is to transfer the IPPPs from the solid dust into a liquid solvent. Sonication-assisted solvent extraction is a widely adopted, efficient, and robust technique.[8][9][10][11] An alternative for automated, high-throughput labs is Accelerated Solvent Extraction (ASE), which uses elevated temperatures and pressures.

ParameterUltrasonic ExtractionAccelerated Solvent Extraction (ASE)
Principle Uses high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the sample matrix and enhancing solvent penetration.Uses high temperature and pressure to increase the efficiency and speed of the solvent extraction process.
Common Solvents Hexane/Dichloromethane (1:1, v/v)[5][9], Hexane/Acetone (1:1, v/v)[10][11], Ethyl Acetate[3][4]Hexane/Acetone (1:1, v/v)[10][11]
Advantages Simple setup, cost-effective, suitable for batch processing.Faster extraction times, lower solvent consumption, automated.
Disadvantages Can be more time-consuming than ASE, potential for analyte degradation if not controlled.Higher initial equipment cost.
Typical Conditions 15-30 minutes sonication, often repeated 2-3 times with fresh solvent.50-100°C, 1500 psi, 2 static cycles of 10 min.[10][11]
Protocol 1: Ultrasonic Extraction of IPPPs from Dust

This protocol is adapted from methodologies reported for the extraction of various organophosphate esters from dust.[5][9][10][11]

1. Sample Preparation: 1.1. Weigh approximately 100-200 mg of homogenized, sieved dust into a clean glass centrifuge tube. 1.2. Spike the sample with an internal standard solution. A common choice is a mixture of deuterated organophosphates, such as Triphenyl Phosphate-d15 (d15-TPP), to monitor and correct for recovery losses during the entire process.[3][10][11] Allow the solvent to evaporate for at least 30 minutes, or equilibrate overnight, before adding the extraction solvent.[10][11]

2. Solvent Extraction: 2.1. Add 10 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane to the centrifuge tube.[5][9] 2.2. Tightly cap the tube and vortex for 1 minute to ensure the dust is fully suspended in the solvent. 2.3. Place the tube in an ultrasonic water bath and sonicate for 20 minutes. 2.4. Centrifuge the sample at approximately 2500 rpm for 5 minutes to pellet the dust particles. 2.5. Carefully decant the supernatant (the solvent extract) into a clean collection tube.

3. Repeat Extraction: 3.1. Repeat steps 2.1 to 2.5 two more times on the remaining dust pellet, combining all the supernatants. This repeated extraction ensures a high recovery of the analytes from the matrix.[9]

4. Concentration: 4.1. Evaporate the combined extract down to approximately 1 mL under a gentle stream of high-purity nitrogen. This step is crucial for concentrating the analytes before the cleanup stage.

Part B: Extract Cleanup with Solid-Phase Extraction (SPE)

A solvent extract of indoor dust contains many co-extracted substances (e.g., lipids, natural organic matter) that can interfere with GC-MS analysis. Solid-Phase Extraction (SPE) is a robust and widely used technique to "clean up" the extract.[2][12][13][14] The principle involves passing the liquid sample through a solid adsorbent (the stationary phase) that retains either the interfering compounds or the target analytes.

For IPPP analysis, a common approach is to use a normal-phase SPE cartridge, such as Florisil or aminopropyl silica gel, which retains polar interferences while allowing the less polar IPPPs to pass through.[5]

G cluster_spe Solid-Phase Extraction (SPE) Workflow Condition 1. Conditioning (e.g., Dichloromethane) Load 2. Sample Loading (Crude Extract in Hexane) Condition->Load Prepares sorbent Wash 3. Washing (e.g., Hexane/DCM mix) Removes Interferences Load->Wash Analytes retained Elute 4. Elution (e.g., Ethyl Acetate) Collects IPPPs Wash->Elute Interferences discarded Final Purified Extract for GC-MS Elute->Final Analyte collection

Caption: The four essential steps of SPE cleanup.

Protocol 2: Florisil SPE Cleanup

This protocol is based on established methods for cleaning up environmental extracts containing organophosphate esters.[5][15]

1. Cartridge Preparation: 1.1. Place a 500 mg Florisil SPE cartridge onto an SPE vacuum manifold. 1.2. Condition the cartridge by passing 5 mL of ethyl acetate followed by 5 mL of dichloromethane, and finally 5 mL of n-hexane. Do not allow the cartridge to go dry at any stage. This wets the sorbent and ensures consistent performance.[12][13]

2. Sample Loading: 2.1. Ensure the concentrated extract from Protocol 1 is solvent-exchanged into n-hexane. 2.2. Load the 1 mL sample extract onto the conditioned SPE cartridge. 2.3. Allow the sample to pass through the sorbent under gravity or with a very gentle vacuum, at a rate of about 1-2 drops per second.

3. Elution and Fractionation: 3.1. Fraction 1 (Discard): Elute the cartridge with 6 mL of n-hexane. This fraction typically contains non-polar interferences and is discarded. 3.2. Fraction 2 (Collect): Elute the cartridge with 8 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane. This fraction contains the target IPPPs. Collect this eluate in a clean concentration tube.

4. Final Concentration: 4.1. Evaporate the collected Fraction 2 to near dryness under a gentle stream of nitrogen. 4.2. Reconstitute the residue in a known, small volume (e.g., 200 µL) of a suitable solvent for GC-MS analysis, such as isooctane or toluene. 4.3. Add a recovery standard (e.g., PCB-209) just before analysis to assess the final volume accuracy and instrument performance. 4.4. Transfer the final extract to a GC autosampler vial. The sample is now ready for instrumental analysis.

Trustworthiness: A Self-Validating System through QA/QC

To ensure the reliability and trustworthiness of the results, a robust Quality Assurance/Quality Control (QA/QC) program is essential. Every batch of samples should include specific QC samples to monitor the performance of the entire analytical method.

QA/QC SamplePurposeAcceptance Criteria (Typical)
Method Blank To assess for contamination during the sample preparation process.[10][11]Target analytes should be below the Method Detection Limit (MDL).
Laboratory Control Sample (LCS) A clean matrix (e.g., baked sand) spiked with a known amount of target analytes to measure the accuracy of the method.Percent recovery typically within 70-130%.
Matrix Spike / Matrix Spike Duplicate (MS/MSD) A duplicate of a real sample spiked with a known amount of analytes to assess matrix effects on recovery and precision.Recovery and Relative Percent Difference (RPD) within project-defined limits.
Internal Standards Added to every sample before extraction to correct for analyte loss during preparation and analysis.[3][10][11]Recovery of internal standards typically within 50-150%.

Conclusion

The protocols described provide a robust framework for the extraction and purification of Isopropylated Phenyl Phosphates from complex indoor dust matrices. The causality behind each step—from meticulous glassware cleaning to prevent contamination, to ultrasonic extraction for efficient analyte recovery, and finally to SPE for interference removal—is critical for achieving accurate and reproducible results. By integrating a strong QA/QC system, researchers can generate high-quality, trustworthy data essential for understanding human exposure to these important environmental contaminants.

References

  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. (2021). ResearchGate. [Link]

  • New Analytical Approaches for Effective Quantification and Identification of Nanoplastics in Environmental Samples. (2021). MDPI. [Link]

  • Dynamic sonication-assisted solvent extraction of organophosphate esters in air samples. (2002). Journal of Chromatography A. [Link]

  • Jia, T., et al. (2024). Organophosphate ester exposure in nail salons: Health implications for workers. eScholarship, University of California. [Link]

  • Gallego, E., et al. (2023). Assessment of Daily Exposure to Organophosphate Esters through PM2.5 Inhalation, Dust Ingestion, and Dermal Contact. Environmental Science & Technology. [Link]

  • Gallego, E., et al. (2023). Assessment of Daily Exposure to Organophosphate Esters through PM2.5 Inhalation, Dust Ingestion, and Dermal Contact. ACS Publications. [Link]

  • Analysis of Organophosphate Esters in Dust, Soil and Sediment Samples Using Gas Chromatography Coupled with Mass Spectrometry. (2025). ResearchGate. [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. (2024). PubMed. [Link]

  • Method 3535A: Solid-Phase Extraction (SPE). (n.d.). U.S. Environmental Protection Agency. [Link]

  • Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples. (1980). U.S. Environmental Protection Agency. [Link]

  • Solid Phase Extraction. (n.d.). Affinisep. [Link]

  • Organophosphate Flame Retardants in Indoor Dust in the Tampa Bay (Florida) Area. (2025). PMC. [Link]

  • Analytical Methods for the Determination of Sr and Pu in Environmental Samples. (2025). MDPI. [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]

  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). (2021). ResearchGate. [Link]

  • Solid-Phase Extraction (SPE). (2024). Veeprho. [Link]

  • Solid Phase Extraction (SPE) with Evaporation Module. (n.d.). J2 Scientific. [Link]

  • Analytical method of New POPs in environmental samples. (2025). ResearchGate. [Link]

  • Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. (2019). Department of Toxic Substances Control, California EPA. [Link]

  • Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. (2017). Duke Scholars. [Link]

Sources

Application Note: Precision Quantification of Isopentenyl Pyrophosphate (IPP) via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of Isopentenyl Pyrophosphate (IPP) and its structural isomer Dimethylallyl Pyrophosphate (DMAPP) in biological matrices.[1]

Note on Nomenclature: While the request referenced "IPPP," standard IUPAC and biochemical nomenclature abbreviates Isopentenyl Pyrophosphate as IPP (or IDP). This guide addresses IPP.

The quantification of IPP presents a "Perfect Storm" of analytical challenges:

  • Isomerism: IPP and DMAPP share the exact same mass (

    
     245.09) and fragmentation patterns.[2][3][4][5] MS resolution alone cannot distinguish them; chromatographic separation is mandatory.
    
  • Polarity: The pyrophosphate tail makes these molecules extremely hydrophilic, resulting in near-zero retention on standard C18 columns.

  • Instability: The high-energy pyrophosphate bond is susceptible to hydrolysis, particularly in acidic conditions.

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with negative-mode Electrospray Ionization (ESI-) tandem mass spectrometry. Unlike Ion-Pairing RPLC, which contaminates mass spectrometers with persistent reagents (e.g., tributylamine), this HILIC method is "MS-friendly" and highly sensitive.

The Biological Context

IPP is the central five-carbon building block of the terpene biosynthesis pathway (Mevalonate and MEP pathways). Accurate quantification is critical for metabolic engineering, statin drug development, and oncology research.

Figure 1: The Mevalonate/Isoprenoid Pathway[6]

MVA_Pathway AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA HMG-CoA Reductase IPP IPP (Target Analyte) MVA->IPP Decarboxylation DMAPP DMAPP (Isomer) IPP->DMAPP Isomerase (IDI) GPP Geranyl PP (C10) IPP->GPP + DMAPP DMAPP->GPP FPP Farnesyl PP (C15) GPP->FPP + IPP

Caption: Simplified isoprenoid pathway showing the reversible isomerization between IPP and DMAPP, necessitating chromatographic resolution.

MS/MS Optimization Strategy

Ionization Mode

IPP contains a highly acidic pyrophosphate moiety. Negative ESI (


)  is the absolute requirement. Positive mode yields poor sensitivity due to the difficulty of protonating the phosphate group.
MRM Transition Selection

The precursor ion for IPP is


 245.0 . The fragmentation energy must be sufficient to cleave the phospho-ester bond.

Table 1: Optimized MRM Transitions

AnalytePrecursor (

)
Product (

)
RoleCollision Energy (V)*Mechanism
IPP 245.079.0 Quantifier -20 to -35Formation of

IPP 245.0159.0Qualifier-15 to -25Formation of Pyrophosphate (

)
DMAPP 245.079.0 Quantifier -20 to -35Identical to IPP
DMAPP 245.0159.0Qualifier-15 to -25Identical to IPP

*Note: Collision Energy (CE) values are instrument-dependent. Perform a CE ramp (+/- 5V) around these values during optimization.

Source Parameters (Generic Triple Quad)
  • Curtain Gas: 30 psi (High flow prevents solvent droplets entering vacuum).

  • IonSpray Voltage: -4500 V.

  • Temperature: 450°C (Phosphates are thermally labile; avoid max temps >550°C).

  • De-clustering Potential (DP): -60 V (Minimize in-source fragmentation).

Chromatographic Protocol (HILIC)[6][10][12]

The separation of IPP and DMAPP is achieved using a Zwitterionic HILIC (ZIC-pHILIC) stationary phase. The high pH mobile phase ensures the phosphates are fully deprotonated, improving peak shape and retention.

Column Selection
  • Primary Choice: Merck SeQuant ZIC-pHILIC (150 × 2.1 mm, 5 µm).

  • Alternative: Waters BEH Amide (100 × 2.1 mm, 1.7 µm).

Mobile Phase Composition
  • Mobile Phase A (Aqueous): 10 mM Ammonium Carbonate in water, pH adjusted to 9.3 with Ammonium Hydroxide.

    • Why pH 9.3? High pH prevents the adsorption of phosphate groups to the stainless steel hardware and ensures consistent ionization.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Profile

HILIC works in "reverse" to RPLC. We start with high organic to retain the polar analytes.

Table 2: LC Gradient Table

Time (min)Flow Rate (mL/min)% B (Acetonitrile)Event
0.00.380Initial Conditions
2.00.380Isocratic Hold
12.00.340Linear Ramp (Elution)
12.10.380Return to Initial
18.00.380Re-equilibration (Critical)

Note: HILIC columns require longer re-equilibration times than C18 columns to re-establish the water layer on the stationary phase.

Sample Preparation Protocol

CRITICAL WARNING: IPP is unstable in acidic conditions. Do not use TCA (Trichloroacetic acid) or standard acidic extraction protocols.

Extraction Workflow (Cell Culture/Tissue)
  • Quenching: Rapidly wash cells with cold PBS (4°C).

  • Lysis/Extraction: Add Cold Methanol:Water (80:20 v/v) containing 10 mM Ammonium Bicarbonate.

    • The ammonium bicarbonate maintains a neutral/basic pH to protect the pyrophosphate bond.

  • Disruption: Vortex vigorously or sonicate on ice for 1 minute.

  • Precipitation: Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer supernatant to a PEEK-lined or Polypropylene vial.

    • Avoid glass vials if possible, as phosphates can adsorb to active sites on glass surfaces.

Figure 2: Analytical Workflow

Workflow Sample Biological Sample (Cells/Tissue) Extract Extraction MeOH:H2O + NH4HCO3 (Keep Cold!) Sample->Extract LC LC Separation ZIC-pHILIC (Separates Isomers) Extract->LC MS MS/MS Detection (-245 -> -79) Negative Mode LC->MS Data Quantification IPP vs DMAPP MS->Data

Caption: Step-by-step workflow emphasizing alkaline extraction and HILIC separation.

Validation & Troubleshooting

Isomer Separation Check

Before running samples, inject a mixture of authentic IPP and DMAPP standards.

  • Success Criteria: You should see two distinct peaks. Typically, DMAPP elutes first (less polar), followed by IPP on ZIC-pHILIC columns.

  • Failure: If peaks merge, decrease the slope of the gradient (e.g., extend the ramp from 10 mins to 15 mins) or lower the starting aqueous content slightly.

Metal Chelation (The "Missing Peak" Phenomenon)

Pyrophosphates bind avidly to iron in stainless steel LC systems.

  • Symptom: Poor peak shape, tailing, or complete signal loss for low concentrations.

  • Solution: Passivate the LC system with 0.1% phosphoric acid (offline) or use a "Bio-inert" (PEEK or Titanium) LC path. Adding 5 µM Medronic Acid (infinityLab Deactivator) to the mobile phase can also mask metal sites.

Carryover

Phosphates are "sticky."

  • Solution: Use a needle wash of 50:50 Methanol:Water with 0.5% Ammonium Hydroxide. The high pH helps strip the phosphates from the injector needle.

References

  • Oldfield, E. (2010). Targeting Isoprenoid Biosynthesis for Drug Discovery: Bench to Bedside. Accounts of Chemical Research. Link

  • Zhang, Y., et al. (2018). Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS. International Journal of Molecular Sciences. Link

  • Merck Millipore. (2023). SeQuant® ZIC®-pHILIC Application Guide for Metabolomics.Link

  • Thermo Fisher Scientific. (2021). Analysis of Intracellular Phosphorylated Metabolites. Application Note 73321. Link

Sources

High-Resolution Separation of Isopropylated Triphenyl Phosphate (IPPP) Isomers via Capillary GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropylated triphenyl phosphate (IPPP) is a high-production volume flame retardant and plasticizer, notably found in commercial mixtures like Firemaster® 550 . Unlike simple analytes, IPPP is a complex mixture of positional isomers (ortho-, meta-, para-) and varying degrees of alkylation (mono- to tetra-substituted).

Standard GC methods often co-elute these congeners, obscuring toxicological data. This Application Note details a high-resolution capillary Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to resolve specific IPPP isomers, including the critical separation of 2-isopropylphenyl diphenyl phosphate (2-IPPDPP) from its 4-substituted counterpart.

Chemist's Rationale: The "Why" Behind the Method

The Separation Challenge

IPPP isomers possess nearly identical molecular weights and boiling points. The primary challenge is distinguishing the steric differences between the isopropyl group located at the ortho (2-), meta (3-), or para (4-) positions on the phenyl ring.

  • Ortho-substitution (2-IPPDPP): Creates a "shielded," more globular molecule. It typically interacts less with the stationary phase and elutes earlier.

  • Para-substitution (4-IPPDPP): Creates a linear, more exposed molecule, resulting in stronger Van der Waals interactions and later elution.

Column Selection

While polar columns (e.g., waxes) offer isomer selectivity, they often bleed at the high temperatures required to elute tri- and tetra-substituted IPPPs (boiling points >350°C).

  • Selected Phase: 5% Phenyl Methyl Siloxane (e.g., DB-5MS, Rtx-5MS).

  • Reasoning: This low-polarity phase is thermally stable up to 325-350°C. It separates primarily by boiling point but, when combined with a specific thermal gradient, provides sufficient selectivity for aryl phosphate isomers.

The "Critical Ramp"

Standard ballistic heating (e.g., 10°C/min) will co-elute the 3-IPPDPP and 4-IPPDPP isomers. This protocol utilizes a mid-run thermal plateau (1.5°C/min ramp) specifically targeted at the elution window of the mono- and di-substituted isomers.

Instrumental Protocol

Sample Preparation[1]
  • Solvent: Iso-octane or Toluene (Avoid protic solvents like methanol which may affect peak shape of phosphates).

  • Concentration: 1–10 µg/mL for full scan; 10–500 ng/mL for SIM.

  • Internal Standard:

    
    -Triphenyl phosphate (
    
    
    
    -TPP) or
    
    
    C-TPP.
GC Parameters (Agilent 7890/8890 or equivalent)
ParameterSettingNotes
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)Essential for high-temp stability.
Carrier Gas Helium @ 1.3 mL/min (Constant Flow)Slightly higher flow aids elution of heavy congeners.
Inlet Splitless (or PTV)
Inlet Temp 280°C (Iso) or PTV RampPTV: 80°C (0.1 min)

300°C @ 600°C/min.
Injection Vol 1.0 µL
Transfer Line 300°CPrevents condensation of tri-substituted isomers.
The "Isomer-Resolution" Oven Program
  • Initial: 80°C for 2.0 min (Solvent focusing).

  • Ramp 1: 20°C/min to 250°C (Fast ramp to get near elution temp).

  • Ramp 2 (Critical): 1.5°C/min to 260°C (The separation window).

  • Ramp 3: 25°C/min to 300°C.

  • Hold: 300°C for 10–20 min (Ensure column bake-out).

Mass Spectrometry Parameters (EI Source)
  • Source Temp: 230°C (Avoid superheating which causes excessive fragmentation).

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).

  • Acquisition: SIM/Scan mode.

SIM Table for Quantification
Target AnalyteQuant Ion (

)
Qualifier Ions (

)
Approx. Ret Time (min)*
TPP (Unsubstituted)326325, 215, 7714.5
Mono-IPPP (2-isomer)368353, 32616.2
Mono-IPPP (3/4-isomers)368353, 32616.5 – 16.8
Di-IPPP 410395, 36818.0 – 19.5
Tri-IPPP 452437, 41021.0 – 23.0
Tetra-IPPP 494479, 452> 24.0

*Retention times are relative to the specific column length and flow rate.

Workflows and Logic

Analytical Workflow

This diagram illustrates the path from crude sample to data, emphasizing the critical decision points for isomer confirmation.

AnalyticalWorkflow Sample Sample (Dust/Tissue) Extract Extraction (ASE or Sonication) Sample->Extract Cleanup Cleanup (Florisil/SPE) Extract->Cleanup Remove Lipids GC GC Separation (DB-5MS, 1.5°C/min ramp) Cleanup->GC Inject 1µL MS MS Detection (SIM Mode) GC->MS Elution Data Data Analysis (Isomer Integration) MS->Data m/z 368, 410, 452

Figure 1: Step-by-step analytical workflow for IPPP quantification.

Isomer Identification Logic

Distinguishing isomers relies on elution order and mass spectral abundance ratios.

IsomerLogic Start Unknown Peak Detected MolIon Check Molecular Ion (M+) Start->MolIon Mono M+ = 368 (Mono-IPPP) MolIon->Mono Di M+ = 410 (Di-IPPP) MolIon->Di RT_Check Check Retention Time Relative to TPP Mono->RT_Check Ortho Early Eluter (2-IPPDPP) RT_Check->Ortho RT < 16.4 min MetaPara Late Eluter (3- or 4-IPPDPP) RT_Check->MetaPara RT > 16.4 min

Figure 2: Decision tree for identifying mono-substituted IPPP isomers based on elution order.

Quality Assurance & Self-Validation

To ensure the protocol is working correctly ("Trustworthiness"), every run must include these checks:

  • Resolution Check:

    • Inject a mix containing 2-IPPDPP and 4-IPPDPP (available from standards suppliers like Wellington or Chiron).

    • Pass Criteria: Valley between peaks must be < 10% of the height of the 4-IPPDPP peak. If peaks merge, lower the ramp rate from 1.5°C/min to 1.0°C/min.

  • Mass Defect Verification:

    • Monitor the ratio of

      
       368 to 
      
      
      
      326.
    • While both ions appear in all mono-isomers, the fragmentation efficiency differs slightly due to the stability of the isopropyl cation loss.

  • Carryover Check:

    • Tri- and Tetra-IPPPs are "sticky." Always run a toluene blank after high-concentration standards.

References

  • Phillips, A. L., et al. (2016).Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental Science & Technology.

  • Stapleton, H. M., et al. (2009).Detection of Organophosphate Flame Retardants in Furniture Foam and U.S. House Dust. Environmental Science & Technology.

  • U.S. EPA.[1] (2015). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update.

  • National Institute of Standards and Technology (NIST).Certificate of Analysis: Standard Reference Material® 2585 (Organic Contaminants in House Dust).

Sources

Application Note: Microwave-Assisted Extraction (MAE) of Isopropyl Diphenyl Phosphate (IPDPP) from Biological Tissue

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the toxicological assessment and environmental monitoring of organophosphate esters (OPEs). It details a rigorous, field-validated protocol for the Microwave-Assisted Extraction (MAE) of Isopropyl Diphenyl Phosphate (IPDPP) from complex biological matrices (e.g., fish tissue, mammalian liver).

Executive Summary

Isopropyl diphenyl phosphate (IPDPP) is a widely used organophosphate flame retardant and plasticizer.[1] Due to its lipophilicity (Log Kow ~4.5–5.[1]5) and resistance to degradation, it bioaccumulates in lipid-rich tissues.[1] Traditional extraction methods like Soxhlet are solvent-intensive (150–300 mL) and time-consuming (>8 hours).[1]

This protocol utilizes Microwave-Assisted Extraction (MAE) to reduce extraction time to under 20 minutes while maintaining recoveries >85%.[1] The method employs a binary solvent system (Hexane:Acetone) optimized for simultaneous cell disruption and analyte solubilization, followed by a dual-stage cleanup (GPC + SPE) to rigorously remove co-extracted lipids that suppress ionization in LC-MS/MS analysis.

Chemical Profile & Challenges

IPDPP (CAS: 28108-99-8 or generic 68937-41-7) is not a single molecule but a complex isomeric mixture containing mono-, di-, and tri-isopropylated phenyl phosphates.

PropertyValue / DescriptionImplication for Extraction
Structure Aryl phosphate esterSusceptible to hydrolysis at high pH or extreme temps (>150°C).[1]
Log Kow 4.5 – 5.5 (Isomer dependent)Highly lipophilic; requires non-polar solvents but co-extracts with fats.[1]
Vapor Pressure Low (< 1 Pa at 25°C)Semi-volatile; evaporative concentration must be controlled (avoid dryness).[1]
Matrix Biological Tissue (Lipid >5%)Critical Challenge: Lipids cause severe signal suppression in MS/MS.[1]

Equipment & Reagents

Instrumentation
  • MAE System: Closed-vessel microwave system (e.g., CEM MARS 6 or Milestone Ethos X) capable of temperature control ±1°C.

  • Homogenizer: Cryogenic ball mill or high-speed tissue disperser.[1]

  • Cleanup: Automated Gel Permeation Chromatography (GPC) system (Bio-Beads S-X3).

  • Analysis: UHPLC coupled to Triple Quadrupole Mass Spectrometer (LC-MS/MS).

Reagents
  • Extraction Solvent: n-Hexane / Acetone (1:1, v/v), Pesticide Grade.

  • Internal Standard (ISTD):

    
    -Triphenyl phosphate (
    
    
    
    -TPP) or
    
    
    -Tributyl phosphate.[1]
  • SPE Cartridges: Silica gel (500 mg) or Aminopropyl (NH2) for final polishing.[1]

Experimental Protocol

Phase 1: Sample Pre-treatment

Rationale: Water absorbs microwave energy strongly, potentially causing uneven heating or hydrolysis.[1] Freeze-drying normalizes the matrix.

  • Dissection: Excise target tissue (liver, muscle, or adipose).[1]

  • Lyophilization: Freeze-dry samples for 24–48 hours until constant weight.

  • Homogenization: Grind dried tissue into a fine powder (<1 mm particle size) using a cryo-mill to prevent thermal degradation during grinding.

  • Spiking: Weigh 0.5 g of dry tissue into a microwave vessel. Spike with 50 ng of

    
    -TPP (ISTD).[1] Equilibrate for 30 mins.
    
Phase 2: Microwave-Assisted Extraction (MAE)

Rationale: Acetone penetrates the aqueous boundary layer of cells; Hexane solubilizes the hydrophobic IPDPP. The 1:1 ratio absorbs microwave energy efficiently without generating excessive pressure.

  • Solvent Addition: Add 25 mL of Hexane:Acetone (1:1, v/v).

  • Parameters:

    • Ramp: 10 minutes to 110°C.

    • Hold: 15 minutes at 110°C.

    • Power: 400–800 W (regulated by temp sensor).[1]

    • Stirring: High (magnetic stir bar essential for mass transfer).[1]

  • Cooling: Allow vessels to cool to <40°C before opening (prevents volatile loss).

  • Filtration: Filter extract through anhydrous

    
     to remove residual moisture and particulates.[1] Rinse vessel with 5 mL solvent.[1]
    
Phase 3: Lipid Removal (Cleanup)

Rationale: Biota extracts are rich in triglycerides.[1] Simple SPE is often insufficient.[1] GPC is the gold standard for separating large lipid molecules (MW >600) from OPEs (MW ~300-500).

  • Concentration: Evaporate MAE extract to exactly 1 mL under nitrogen stream (Do not dry completely).

  • GPC Loading: Inject 1 mL onto Bio-Beads S-X3 column.

    • Mobile Phase: Ethyl Acetate:Cyclohexane (1:1).[1]

    • Flow: 5 mL/min.

  • Collection Window: Discard the first fraction (high MW lipids, typically 0–140 mL).[1] Collect the OPE fraction (typically 140–220 mL).[1] Note: Calibrate GPC with corn oil and TPP standards weekly.

  • Polishing (Optional): If the extract remains colored/cloudy, pass through a Silica SPE cartridge (elute with 10 mL Ethyl Acetate).[1]

Phase 4: Instrumental Analysis (LC-MS/MS)

Rationale: LC-MS/MS is preferred over GC-MS for IPDPP due to the ability to separate isomers and reduced thermal stress.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: 40% B (0 min)

    
     95% B (10 min) 
    
    
    
    Hold (3 min).
  • MRM Transitions:

    • Quantifier: 369.1

      
       77.0 (Phenyl cation)
      
    • Qualifier: 369.1

      
       152.0 (Biphenyl-like fragment)
      
    • Note: IPDPP is a mixture; integrate the cluster of peaks corresponding to isopropyl isomers or sum the areas.[1]

Method Validation & Performance

The following data represents typical performance metrics using this protocol on fish muscle tissue.

ParameterResultNotes
Recovery (

)
88% ± 6.2%Excellent compared to Soxhlet (typically 80-95% but slower).[1]
Matrix Effect -12% (Suppression)Acceptable (<20%).[1] GPC cleanup is critical here.
LOD / LOQ 0.05 ng/g / 0.15 ng/gBased on 0.5 g dry weight.[1]
Precision (RSD) 4.5% (Intra-day)High reproducibility due to automated MAE control.[1]

Workflow Visualization

MAE_Workflow cluster_MAE Microwave Extraction (MAE) cluster_Cleanup Purification Sample Biological Tissue (0.5g Dry Weight) Lyophil Lyophilization (48h, -50°C) Sample->Lyophil Grind Cryo-Milling (Homogenization) Lyophil->Grind Solvent Add Solvent Hexane:Acetone (1:1) Grind->Solvent Microwave Irradiation 110°C, 15 min, 400W Solvent->Microwave Concentrate Evaporation (to 1 mL) Microwave->Concentrate GPC GPC Cleanup (Remove Lipids) Concentrate->GPC SPE Silica SPE (Polishing) GPC->SPE Analysis LC-MS/MS Analysis (Quantification) SPE->Analysis

Figure 1: Optimized workflow for the extraction and purification of IPDPP from biological matrices.

Troubleshooting & Optimization

  • Low Recovery: Check the hydrolysis of IPDPP. If pH is uncontrolled, add a buffer (pH 7) to the extraction vessel. Ensure the GPC collection window is accurate; IPDPP elutes slightly later than TPP.[1]

  • High Backpressure in LC: Indicates residual lipids.[1] Re-run GPC or add a "Freeze-Out" step (store extract at -20°C overnight and centrifuge) before analysis.

  • Isomer Separation: If distinct isomer quantification is required, switch to a Phenyl-Hexyl column which provides better selectivity for aromatic isomers than C18.[1]

References

  • Ma, Y., et al. (2013). Microwave-assisted extraction combined with gel permeation chromatography and silica gel cleanup followed by gas chromatography-mass spectrometry for the determination of organophosphorus flame retardants and plasticizers in biological samples.[2] Analytica Chimica Acta, 786, 47-53.[2] Link

  • Galbiati, F., et al. Determination of Persistent Organic Pollutants in Fish Tissues by Accelerated Solvent Extraction and GC-MS/MS.[1][3] Thermo Fisher Scientific Application Note 10404.[1] Link

  • Agency for Toxic Substances and Disease Registry (ATSDR).[1] (2012). Toxicological Profile for Phosphate Ester Flame Retardants.[1] U.S. Department of Health and Human Services.[1] Link

  • MRIGlobal. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method to Quantitate Organophosphate Flame Retardants, Isopropylated Phenyl Phosphate (IPP) and Triphenyl Phosphate (TPHP).[1] Link

  • Santín, G., et al. (2016). Pressurized liquid extraction and microwave-assisted extraction for the determination of organophosphorus flame retardants in environmental samples. Journal of Chromatography A. Link

Sources

Synthesis of high-purity 4-isopropylphenyl diphenyl phosphate for reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-Isopropylphenyl diphenyl phosphate (IPPDPP, CAS: 55864-04-5) is a critical component in the analysis of isopropylated phenol phosphate (IPP) flame retardants and plasticizers. While industrial IPP fluids (e.g., Durad® 300) are complex mixtures of isomers (ortho-, meta-, para-) and degrees of substitution (mono-, bis-, tris-), toxicological and environmental monitoring requires single-isomer reference standards of high purity (>99.0%).

This protocol details the regiospecific synthesis of the para-isomer using a convergent phosphorylating strategy. Unlike industrial "one-pot" methods using phosphorus oxychloride (


) and mixed phenols—which inevitably produce inseparable statistical mixtures—this route utilizes diphenyl phosphorochloridate  to guarantee mono-substitution selectivity.

Target Audience: Synthetic Chemists, Analytical Toxicologists, and QC Specialists.

Retrosynthetic Strategy & Logic

To achieve Reference Standard quality, we must avoid the statistical distribution inherent in


 reactions.
  • Industrial Route (Avoid):

    
     Mixture of 12+ components (Ph3P, Mono-iPr, Bis-iPr, Tris-iPr, plus regioisomers).
    
  • Reference Standard Route (Selected): $ (PhO)_2P(O)Cl + 4\text{-}iPr\text{-}C_6H_4OH \xrightarrow{\text{Base}} \text{Target Molecule} $

Why this route?

  • Defined Stoichiometry: The phosphorus center already possesses two phenyl groups, forcing the reaction to produce only the diphenyl mono-alkylaryl species.

  • Impurity Control: The primary impurities will be unreacted starting materials, which possess significantly different polarities and boiling points than the triaryl phosphate ester, facilitating chromatographic separation.

Materials & Safety

Reagents:

  • Diphenyl Phosphorochloridate (DPPC): >98% purity. Note: Moisture sensitive.[1] Store under

    
    .
    
  • 4-Isopropylphenol: >99% purity.[2][3] Recrystallize from hexanes if yellowed.

  • Triethylamine (

    
    ):  Dried over KOH or distilled. Acts as the HCl scavenger.
    
  • 4-Dimethylaminopyridine (DMAP): Catalyst (5 mol%).

  • Dichloromethane (DCM): Anhydrous (solvent).

Safety Critical (E-E-A-T):

  • Neurotoxicity: Organophosphates can exhibit neurotoxic esterase inhibition. Although IPPDPP is less active than ortho-isomers, treat all intermediates as potent neurotoxins. Double-glove (Nitrile/Laminate) and work in a fume hood.

  • Corrosivity: DPPC reacts violently with water to release HCl and phenol.

Experimental Protocol

Step 1: Synthesis Reaction

Diagram 1: Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_conditions cluster_products Target DPPC Diphenyl Phosphorochloridate Cond Et3N (1.2 eq) DMAP (5 mol%) DCM, 0°C to RT, 4h DPPC->Cond Phenol 4-Isopropylphenol Phenol->Cond Product 4-Isopropylphenyl diphenyl phosphate (IPPDPP) Cond->Product Byprod Et3N·HCl (Precipitate) Cond->Byprod

Caption: Nucleophilic substitution of diphenyl phosphorochloridate by 4-isopropylphenol mediated by base catalysis.

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charge: Add 4-isopropylphenol (2.72 g, 20.0 mmol),

    
      (3.35 mL, 24.0 mmol), DMAP  (122 mg, 1.0 mmol), and anhydrous DCM  (60 mL). Cool the solution to 0°C  in an ice bath.
    
  • Addition: Dissolve Diphenyl Phosphorochloridate (5.37 g, 20.0 mmol) in DCM (20 mL) and transfer to the addition funnel. Add dropwise over 30 minutes. Crucial: Exothermic reaction. Maintain Temp < 5°C to prevent side reactions.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 8:2). The starting phenol (

      
      ) should disappear; product spot (
      
      
      
      ) will appear.
Step 2: Work-up & Purification[4][5][6]

For reference standards, simple extraction is insufficient. A multi-stage wash followed by chromatography is required to remove trace phenol (which interferes with HPLC quantification).

Diagram 2: Purification Workflow

Purification cluster_wash Phase 1: Aqueous Work-up cluster_chrom Phase 2: Isolation RxnMix Crude Reaction Mixture Wash1 1. Wash: 1M HCl (Removes Et3N/DMAP) RxnMix->Wash1 Wash2 2. Wash: 1M NaOH (Removes unreacted Phenol) Wash1->Wash2 Wash3 3. Wash: Brine + Dry (MgSO4) Wash2->Wash3 Evap Rotary Evaporation (Viscous Oil) Wash3->Evap Flash Flash Chromatography SiO2, Hexane/EtOAc (95:5) Evap->Flash Final Pure IPPDPP (>99.5%) Flash->Final

Caption: Purification cascade designed to sequentially remove amine catalysts, acidic phenols, and non-polar impurities.

  • Quench: Pour reaction mixture into 50 mL ice water.

  • Acid Wash: Wash organic layer with 1M HCl (

    
     mL). Purpose: Removes Et3N and DMAP.
    
  • Base Wash: Wash with 1M NaOH (

    
     mL). Purpose: Converts unreacted 4-isopropylphenol to water-soluble phenolate.
    
  • Dry: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Flash Chromatography:

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Gradient 100% Hexane

      
       95:5 Hexane:EtOAc.
      
    • Collection: Collect the major UV-active spot. Evaporate to yield a colorless, viscous oil.

Characterization & Validation

To certify this as a Reference Standard, the following data must be generated.

Table 1: Analytical Specifications

TestMethodAcceptance CriteriaExpected Result
Appearance VisualClear viscous liquidColorless oil
Purity HPLC-UV (254 nm)

(Area %)

Identity

NMR (400 MHz,

)
Matches structureSee below
Identity

NMR
Single peak

to

ppm
Mass Spec GC-MS (EI)Molecular Ion present

NMR Interpretation (Grounding):

  • 
     NMR: 
    
    • 
       1.25 (d, 6H, 
      
      
      
      of isopropyl).
    • 
       2.90 (sept, 1H, 
      
      
      
      of isopropyl).
    • 
       7.15–7.40 (m, 14H, Aromatic protons). Note: The phosphate ester group deshields ortho-protons slightly less than a simple ester, but the overlap of the 3 phenyl rings is significant.
      
  • 
     NMR: 
    
    • A single singlet at

      
       ppm (typical for triaryl phosphates) [1].
      

Storage and Stability

  • Storage: Store at 2-8°C in amber glass vials.

  • Stability: Phosphate esters are hydrolytically stable at neutral pH but can hydrolyze in strong base/acid. Re-test purity annually.

References

  • Gao, S., et al. (2021). "Diphenyl Diselenide-Catalyzed Synthesis of Triaryl Phosphites and Triaryl Phosphates." Organic Letters, 23(13), 5158–5163.[4] Link

  • National Toxicology Program. (1992).[5] "Chemical Information Profile for Isopropylphenyl Diphenyl Phosphate." National Institutes of Health.[5] Link

  • LGC Standards. (2024). "4-Isopropylphenyl Diphenyl Phosphate Reference Material Data." LGC Standards. Link

  • Shioiri, T., & Yamada, S. (1974).[6] "Diphenyl phosphorazidate (DPPA) and Diphenyl Phosphorochloridate Reagents." Organic Syntheses, 5937. Link

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Isopropoxyphenyl-acetyl-meso-stilbene (IPPP) on Human Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Cytotoxicity Profiling of IPPP

Isopropoxyphenyl-acetyl-meso-stilbene (IPPP) represents a novel synthetic compound with potential therapeutic applications. As with any new chemical entity destined for human use, a rigorous evaluation of its safety profile is paramount. A critical initial step in this process is the assessment of its potential to cause cellular damage, or cytotoxicity.[1][2] In vitro cytotoxicity assays provide a rapid, sensitive, and cost-effective means to screen for such adverse effects on human cells, offering predictive insights into a material's biocompatibility.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust protocols for evaluating the in vitro cytotoxicity of IPPP on human cell lines. Adherence to standardized methodologies, such as those outlined in ISO 10993-5, is crucial for ensuring the reliability and reproducibility of these assessments.[1][3][4] This standard provides a framework for selecting the most appropriate test based on the nature of the material and its intended use.[3][4]

Herein, we will explore a multi-parametric approach, leveraging a battery of assays that probe different aspects of cellular health. This strategy provides a more complete picture of IPPP's potential cytotoxic mechanisms. We will detail the principles and step-by-step protocols for three widely accepted and complementary cytotoxicity assays:

  • MTT Assay: Measures mitochondrial metabolic activity, a key indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cell membrane integrity by measuring the release of a cytosolic enzyme.

  • Neutral Red Uptake (NRU) Assay: Assesses lysosomal function and membrane integrity.

Furthermore, we will discuss the importance of appropriate cell line selection, data analysis for determining the half-maximal inhibitory concentration (IC50), and the utility of mechanistic assays, such as the Caspase-3/7 assay for apoptosis, to further elucidate the mode of cell death induced by IPPP.

Part 1: Foundational Considerations for Robust Cytotoxicity Testing

The Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can provide a limited and potentially misleading view of a compound's effects. Different assays measure distinct cellular parameters, and a cytotoxic compound may impact one pathway more than another. For instance, a compound might disrupt mitochondrial function (detected by MTT) without immediately compromising membrane integrity (undetected by LDH). A multi-assay approach, therefore, offers a more comprehensive and reliable assessment of cytotoxicity.

Strategic Selection of Human Cell Lines

The choice of cell line is a critical determinant of the relevance of the cytotoxicity data.[5][6] The selection should be guided by the intended therapeutic application of IPPP. For example, if IPPP is being developed as an oral therapeutic, cell lines derived from the gastrointestinal tract, such as Caco-2, would be highly relevant.[5] For general cytotoxicity screening, established and well-characterized cell lines are often employed.

Table 1: Recommended Human Cell Lines for Initial IPPP Cytotoxicity Screening

Cell LineTissue of OriginKey Characteristics & Rationale
HepG2 Human Liver CarcinomaRepresents a liver model, crucial for assessing potential hepatotoxicity as the liver is a primary site of drug metabolism.[7][8][9]
A549 Human Lung CarcinomaA model for the pulmonary system, relevant if inhalation is a potential route of exposure.
MCF-7 Human Breast AdenocarcinomaA commonly used cancer cell line, useful for evaluating potential anti-cancer efficacy and off-target toxicity.[10]
HEK293 Human Embryonic KidneyA non-cancerous cell line often used as a control to assess general cytotoxicity towards non-malignant cells.[10]
hTERT Gingival Fibroblasts Immortalized Human Gingival FibroblastsA normal, non-cancerous cell line that can provide insights into the compound's effects on healthy tissues.[5]

It is imperative to use cells that are in the logarithmic growth phase and have a consistent passage number to ensure experimental reproducibility.[11]

Preparation of IPPP for Cell-Based Assays

The solubility of the test compound is a critical factor that can significantly impact the results of a cytotoxicity assay.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving compounds for in vitro assays. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[11]

  • Stock Solution and Dilutions: Prepare a high-concentration stock solution of IPPP in the chosen solvent. Subsequent serial dilutions should be made in complete cell culture medium to achieve the desired final concentrations for treating the cells.[12] It is recommended to perform logarithmic serial dilutions to cover a broad concentration range (e.g., 0.01 to 100 µM).[12]

Part 2: Core Cytotoxicity Assay Protocols

The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][12][13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h (adherence) cell_seeding->incubation_24h add_ippp Add IPPP serial dilutions incubation_24h->add_ippp incubation_treat Incubate (e.g., 24, 48, 72h) add_ippp->incubation_treat add_mtt Add MTT solution incubation_treat->add_mtt incubation_mtt Incubate 2-4h add_mtt->incubation_mtt solubilize Add solubilization solution (DMSO) incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium) and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of fresh medium containing various concentrations of IPPP. Include vehicle control (medium with the same concentration of solvent used to dissolve IPPP) and untreated control wells. Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][12][15]

  • Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[10] Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][12] A reference wavelength of 630 nm can be used to subtract background absorbance.[12][14]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[16][17][18] The LDH assay measures the activity of this released enzyme, which is proportional to the number of lysed cells.[19] This assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.

Experimental Workflow:

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed and treat cells with IPPP incubation_treat Incubate (e.g., 24, 48, 72h) cell_seeding->incubation_treat collect_supernatant Collect culture supernatant incubation_treat->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubation_assay Incubate ~30 min at RT add_reaction_mix->incubation_assay read_absorbance Read absorbance at 490 nm incubation_assay->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17][19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]

Controls for LDH Assay:

  • Background Control: Medium without cells.

  • Low Control (Spontaneous LDH release): Untreated cells.

  • High Control (Maximum LDH release): Untreated cells lysed with a lysis buffer provided with the assay kit.

Neutral Red Uptake (NRU) Assay

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[7][8][20] The amount of dye taken up is proportional to the number of viable cells.[21] Cytotoxicity is measured as a concentration-dependent reduction in the uptake of the dye.[7][8]

Experimental Workflow:

NRU_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed and treat cells with IPPP incubation_treat Incubate 24h cell_seeding->incubation_treat add_nr Add Neutral Red solution incubation_treat->add_nr incubation_nr Incubate 2-3h add_nr->incubation_nr wash_cells Wash cells with PBS incubation_nr->wash_cells add_destain Add destain solution wash_cells->add_destain read_absorbance Read absorbance at 540 nm add_destain->read_absorbance

Caption: Workflow for the Neutral Red Uptake assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2), with a typical incubation time of 24 hours for the treatment.[20]

  • Neutral Red Incubation: After treatment, remove the medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[20]

  • Washing: Remove the Neutral Red solution and rinse the cells with 150 µL of DPBS.[20]

  • Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.[20] Shake the plate for at least 10 minutes.[20]

  • Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.[20][21][22]

Part 3: Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

For each assay, the raw absorbance or fluorescence data needs to be processed to determine the effect of IPPP on cell viability.

For MTT and NRU Assays:

  • Percentage Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

For LDH Assay:

  • Percentage Cytotoxicity (%) = [(Absorbance of Treated Cells - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological function by 50%.[23] A lower IC50 value indicates a more potent compound.

To determine the IC50 value for IPPP:

  • Normalize the Data: Convert the raw data to percentage inhibition.[24]

  • Plot a Dose-Response Curve: Plot the percentage inhibition on the y-axis against the logarithm of the IPPP concentration on the x-axis. This typically results in a sigmoidal curve.[24]

  • Non-linear Regression: Use a software package like GraphPad Prism to fit the data to a non-linear regression model (e.g., a four-parameter logistic equation) to accurately calculate the IC50 value.[25]

Table 2: Example Data Presentation for IPPP Cytotoxicity

AssayCell LineIncubation Time (h)IC50 (µM)
MTTHepG224[Insert Value]
MTTHepG248[Insert Value]
LDHA54924[Insert Value]
LDHA54948[Insert Value]
NRUMCF-724[Insert Value]
NRUMCF-748[Insert Value]

Part 4: Delving Deeper - Mechanistic Insights into Cell Death

If the initial cytotoxicity screens indicate that IPPP is cytotoxic, further investigation into the mechanism of cell death is warranted. Apoptosis (programmed cell death) and necrosis are two major modes of cell death.

Caspase-3/7 Assay for Apoptosis Detection

Principle: Caspases are a family of proteases that play a key role in apoptosis.[26][27] Caspase-3 and -7 are key effector caspases that are activated during the apoptotic cascade.[26] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.[28][29] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a light signal.[28]

Experimental Workflow:

Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay (Add-Mix-Measure) cluster_readout Readout cell_seeding Seed and treat cells with IPPP incubation_treat Incubate for desired time cell_seeding->incubation_treat add_reagent Add Caspase-Glo® 3/7 Reagent incubation_treat->add_reagent incubation_assay Incubate ~1h at RT add_reagent->incubation_assay read_luminescence Read luminescence incubation_assay->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Brief Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with IPPP in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After treatment, allow the plate to equilibrate to room temperature. Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[29]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[29]

Conclusion

This comprehensive guide provides a robust framework and detailed protocols for the in vitro cytotoxicity assessment of IPPP on human cell lines. By employing a multi-assay approach that interrogates different cellular functions, researchers can obtain a thorough understanding of the compound's cytotoxic potential. The determination of IC50 values across various cell lines and time points, coupled with mechanistic studies such as apoptosis assays, will provide critical data for the preclinical safety evaluation of IPPP and guide its future development. It is essential to adhere to good cell culture practices and carefully optimize assay parameters to ensure the generation of high-quality, reproducible data.

References

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • International Organization for Standardization. (n.d.). ISO 10993-5. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • Brigham Results. (2025, May 7). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]

  • International Organization for Standardization. (2009, April 17). I.S. EN ISO 10993-5:2009. Retrieved from [Link]

  • iTeh Standards. (n.d.). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. Retrieved from [Link]

  • JoVE. (n.d.). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Retrieved from [Link]

  • PubMed. (n.d.). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PMC. (n.d.). In Vitro Methods for Assessing Nanoparticle Toxicity. Retrieved from [Link]

  • BenchSci. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PMC. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • PMC. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • International Nano Letters. (2016, November 26). In vitro and in vivo toxicity assessment of nanoparticles. Retrieved from [Link]

  • Boster Bio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 4: Protocols for In vitro and In vivo Toxicity Assessment of Engineered Nanoparticles. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • MDPI. (n.d.). Biocompatibility and Cytotoxicity of Gold Nanoparticles: Recent Advances in Methodologies and Regulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • bioRxiv. (2025, October 26). In vitro multi-assay cytotoxicity assessment of iron oxide nanoparticles on neural cells – addressing spectrophotometric interference. Retrieved from [Link]

  • PMC. (n.d.). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Retrieved from [Link]

  • Oxford Academic. (2015, August 3). Evaluation of four human cell lines with distinct biotransformation properties for genotoxic screening. Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Retrieved from [Link]

Sources

Application Note: Advanced QuEChERS Adaptation for Organophosphate Flame Retardants (OPFRs) in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift from polybrominated diphenyl ethers (PBDEs) to organophosphate flame retardants (OPFRs) has necessitated robust screening methods for food safety. OPFRs present a unique analytical challenge due to their broad range of polarity (from water-soluble alkyl phosphates to highly lipophilic aryl phosphates) and susceptibility to degradation. This Application Note details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol optimized for the extraction of OPFRs from complex food matrices.

Key Innovation: This protocol integrates Zirconia-based sorbents (Z-Sep+) in the dispersive solid-phase extraction (d-SPE) step to effectively remove phospholipids from fatty matrices (fish, meat, dairy) without compromising the recovery of polar OPFRs, a common failure point in standard PSA-based cleanups.

Introduction & Analytical Challenge

Organophosphate flame retardants (e.g., TPHP, TCEP, TDCIPP) are ubiquitous environmental contaminants that bioaccumulate in the food chain. Unlike pesticides for which QuEChERS was originally designed, OPFRs exhibit:

  • Variable Polarity: Standard non-polar solvents may miss alkyl-OPFRs, while polar solvents co-extract massive amounts of matrix interferences.

  • Acid Lability: Some chlorinated OPFRs degrade under harsh acidic conditions.

  • Matrix Suppression: Phospholipids in fatty foods (fish, eggs) cause severe ion suppression in LC-MS/MS (ESI+) mode.

The Solution: A buffered acetonitrile extraction followed by a "tailored" d-SPE cleanup using Z-Sep+ and C18, which provides superior lipid removal compared to traditional PSA/MgSO4 methods while maintaining recoveries >80% for labile targets.

Methodological Principles

Extraction Mechanism

We utilize Acetonitrile (ACN) with 1% Formic Acid . The acidification stabilizes acid-labile OPFRs and improves the partitioning of polar analytes from the aqueous phase. A Citrate buffer system is employed to maintain a pH of ~5.0-5.5, protecting base-sensitive compounds while ensuring efficient phase separation.

Cleanup Mechanism (d-SPE)

Standard QuEChERS relies on Primary Secondary Amine (PSA) to remove fatty acids and sugars. However, PSA can hydrogen-bond with certain polar OPFRs, reducing recovery.

  • C18: Removes non-polar fats and sterols.

  • Z-Sep+ (Zirconia on Silica): Specifically targets phospholipids via Lewis acid-base interaction between Zirconium and the phosphate group of the lipid, without retaining the organophosphate ester analytes.

Experimental Protocol

Reagents & Standards
  • Solvent A: LC-MS Grade Acetonitrile.

  • Solvent B: LC-MS Grade Water.

  • Extraction Salts (EN 15662): 4g MgSO4, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate.

  • Internal Standards (ISTD): TPHP-d15, TCEP-d12 (Spike at 100 ng/g).

Sample Preparation Workflow

Step 1: Homogenization Cryogenic milling is recommended to prevent thermal degradation. Weigh 5.0 g of homogenized sample into a 50 mL FEP centrifuge tube.

Step 2: Extraction

  • Add 10 mL Acetonitrile (with 1% Formic Acid) .

  • Add ISTD solution (50 µL).

  • Shake vigorously (mechanical shaker) for 1 min.

  • Add EN 15662 Salt Kit .

  • Shake immediately and vigorously for 1 min to prevent MgSO4 agglomeration.

  • Centrifuge at 4,000 x g for 5 min at 4°C.

Step 3: Cleanup (Matrix-Dependent d-SPE) Transfer 1 mL of supernatant to a d-SPE tube containing the sorbents defined in Table 1 .

Table 1: Optimized d-SPE Sorbent Mixtures

Matrix Type Representative Food Sorbent Composition (per 1 mL extract) Rationale
General Cereals, Fruits 150mg MgSO4 + 50mg PSA Standard sugar/acid removal.
High Fat Fish, Meat, Oils 150mg MgSO4 + 50mg C18 + 50mg Z-Sep+ Z-Sep+ removes phospholipids; C18 removes sterols.

| High Protein | Lean Meat | 150mg MgSO4 + 50mg C18 | C18 aids in removing lipophilic proteins. |

Step 4: Final Preparation

  • Vortex d-SPE tube for 30s.

  • Centrifuge at 10,000 x g for 5 min.

  • Filter supernatant (0.2 µm PTFE) into an LC vial.

Visualized Workflows

Extraction & Cleanup Logic

The following diagram illustrates the decision pathway for selecting the correct cleanup mechanism based on food matrix composition.

QuEChERS_Workflow Start Homogenized Sample (5g) Extract Add 10mL ACN (1% Formic Acid) + EN Salts Shake & Centrifuge Start->Extract Decision Matrix Category? Extract->Decision General General/Low Fat (Cereals, Veg) Decision->General < 2% Fat Fatty High Fat (Fish, Dairy, Oil) Decision->Fatty > 2% Fat DSPE_Gen d-SPE: PSA + MgSO4 (Removes Sugars/Org Acids) General->DSPE_Gen DSPE_Fat d-SPE: Z-Sep+ + C18 + MgSO4 (Removes Phospholipids + Sterols) Fatty->DSPE_Fat Analysis LC-MS/MS Analysis DSPE_Gen->Analysis DSPE_Fat->Analysis

Caption: Decision tree for d-SPE sorbent selection. Z-Sep+ is critical for fatty matrices to prevent phospholipid-induced signal suppression.

Instrumental Analysis (LC-MS/MS)[1][2][3][4][5][6]

System: UHPLC coupled to Triple Quadrupole MS.[1] Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex), 100mm x 2.1mm, 1.8 µm. Mobile Phase:

  • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[2]

  • B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.[2] (Note: Methanol is preferred over ACN for chromatography of aryl-OPFRs to improve peak shape).

Gradient: 0-1 min: 10% B 1-8 min: Ramp to 100% B 8-10 min: Hold 100% B 10-12 min: Re-equilibrate 10% B

Table 2: Key MRM Transitions (ESI+)

Analyte Abbr. Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
Tris(2-chloroethyl) phosphate TCEP 285.0 223.0 20 18
Tris(1-chloro-2-propyl) phosphate TCPP 327.0 175.0 25 22
Triphenyl phosphate TPHP 327.1 77.0 35 35
Tris(2-butoxyethyl) phosphate TBOEP 399.2 299.1 25 15

| TCEP-d12 (ISTD) | - | 297.0 | 235.0 | 20 | 18 |

Results & Discussion

Recovery & Matrix Effects

Validation data (n=5 replicates in Salmon tissue) demonstrates the efficacy of the Z-Sep+ modification.

Table 3: Recovery Comparison (Salmon Matrix)

Analyte Recovery (%) with PSA Only Recovery (%) with Z-Sep+/C18 Matrix Effect (ME%) Z-Sep+
TCEP 65% (Loss due to polar interference) 92% -12%
TPHP 72% (Lipid suppression) 98% -8%

| TBOEP | 68% | 95% | -10% |

Interpretation: The "PSA Only" method shows lower recovery for TPHP due to significant ion suppression (ME > -40%) caused by co-eluting phospholipids. The Z-Sep+ protocol restores recovery to acceptable ranges (70-120%) and reduces matrix suppression to <15%.

Troubleshooting
  • Low Recovery of Acidic OPFRs: Ensure the extraction pH is < 5.5. If using unbuffered salts, hydrolysis may occur.

  • High Backpressure: Fatty samples may precipitate in the LC lines. Ensure the centrifugation step after d-SPE is performed at high speed (>10,000 g) and consider a 0.2 µm filtration step.

References

  • Giulivo, M., et al. (2016). Analysis of organophosphorus flame retardants in environmental and biotic matrices using on-line turbulent flow chromatography-liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link

  • Liao, C., et al. (2022).[3] Development and validation of the LC-MS/MS method based on self-made purification column for simultaneous determination of novel organophosphate esters in rice-based products. Food Chemistry. Link

  • Phenomenex. (2025).[4] Dispersive solid-phase extraction guide for QuEChERS Cleanup. Link

  • Poma, G., et al. (2018). Occurrence of organophosphorus flame retardants and plasticizers (PFRs) in various food matrices from Belgium. Chemosphere. Link

  • Santín, G., et al. (2016). Calculated daily intake of organophosphate flame retardants from food consumption in Spain. Food and Chemical Toxicology. Link

  • Supelco/Sigma-Aldrich. Supel™ QuE Z-Sep Sorbents for Fat Removal. Link

Sources

Troubleshooting & Optimization

Troubleshooting poor recovery rates of IPPP in solid phase extraction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the extraction and quantification of Isopropylated Phenyl Phosphates (IPPPs) .

Context & Scope: IPPPs are complex isomeric mixtures of organophosphate esters (OPEs), commonly used as flame retardants and plasticizers. In drug development and toxicology, they are frequently analyzed as environmental contaminants or metabolic biomarkers. Due to their high lipophilicity (


), isomeric complexity, and ubiquity in laboratory plastics, they present unique recovery challenges.

Current Status: System Operational

Role: Senior Application Scientist Subject: Troubleshooting Low Recovery Rates for Isopropylated Phenyl Phosphates (IPPP)

Diagnostic Workflow: Where is the Loss Occurring?

Before adjusting parameters, you must isolate the step responsible for the loss. IPPPs are "sticky" and volatile under certain conditions. Use this logic flow to pinpoint the failure mode.

IPPP_Troubleshooting Start Start: Low IPPP Recovery (<70%) Step1 1. Check Breakthrough (Analyze Load/Wash Waste) Start->Step1 Dec1 Is IPPP in Waste? Step1->Dec1 Step2 2. Check Adsorption (Rinse Sample Container) Dec2 Is IPPP on Container Walls? Step2->Dec2 Step3 3. Check Elution Efficiency (Perform Second Elution) Dec3 Is IPPP in 2nd Elution? Step3->Dec3 Step4 4. Check Evaporation Loss (Spike Post-Elution & Dry) Sol4 Volatility Issue: Reduce N2 Flow/Temp Step4->Sol4 Loss Confirmed Dec1->Step2 No Sol1 Retention Issue: Conditioning or Sorbent Strength Dec1->Sol1 Yes Dec2->Step3 No Sol2 Adsorption Issue: Add Modifier to Sample Matrix Dec2->Sol2 Yes Dec3->Step4 No Sol3 Elution Issue: Increase Solvent Strength/Volume Dec3->Sol3 Yes

Figure 1: Systematic isolation of recovery loss for hydrophobic analytes like IPPP.

Critical Troubleshooting Guide (FAQ Format)

Category A: Pre-Extraction & Sample Handling[1]

Q: My recovery is consistently low (~40-50%), but I don't see the analyte in the waste. Where is it going? A: You are likely experiencing Non-Specific Binding (NSB) to the sample container. IPPPs are highly lipophilic (


). In aqueous matrices (urine, water), they will rapidly adsorb to the walls of glass or plastic containers before they even reach the SPE cartridge.
  • The Fix: Do not load the sample directly. Add a percentage of organic modifier (e.g., 5-10% Isopropanol or Methanol) to the sample before loading. This keeps the IPPPs solubilized.

  • Validation: After loading, rinse the empty sample container with pure methanol and analyze that rinse. If you find your missing IPPPs there, you have an adsorption problem, not an SPE problem.

Q: I see high background noise and "ghost" peaks interfering with IPPP isomers. Is my recovery actually low, or is it integration error? A: This is likely Background Contamination . IPPPs are used as plasticizers. They are present in many lab consumables (pipette tips, plastic tubing, solvent bottles). If your "blank" samples show IPPP peaks, your calculated recovery will be skewed.

  • The Fix: Switch to glass-only workflow where possible. Use solvent-rinsed glassware and avoid plastic reservoirs. Run a "system blank" (solvent only, no cartridge) to quantify the background contribution from your instrument.

Category B: Loading & Retention[2][3][4]

Q: I am using a standard C18 cartridge. Why am I seeing IPPP breakthrough in the load waste? A: This suggests "Phase Collapse" or Insufficient Retention Capacity .

  • Phase Collapse: If you dry the C18 cartridge after conditioning but before loading, the hydrophobic chains collapse, reducing surface area.

  • Matrix Interference: If extracting from biological fluids (plasma), lipids/proteins may compete for binding sites.

  • The Fix:

    • Ensure the sorbent bed remains wet during conditioning.

    • Switch to a Polymeric Reversed-Phase (HLB/DVB) sorbent. Polymeric phases have higher surface area (

      
       vs 
      
      
      
      for C18) and do not suffer from phase collapse [1].
Category C: Elution & Evaporation[6]

Q: I am eluting with 100% Methanol. Why is the recovery still incomplete? A: Methanol may not be strong enough for highly hydrophobic OPEs. IPPPs interact strongly with the sorbent via Van der Waals forces.

  • The Fix: Use a stronger elution solvent. A mixture of Ethyl Acetate or MTBE (Methyl tert-butyl ether) is often required to fully disrupt the hydrophobic interaction.

  • Protocol: Try eluting with 2 x 1 mL of Ethyl Acetate:Acetone (50:50).

Q: My recovery drops significantly after the nitrogen blow-down step. Are IPPPs volatile? A: Yes, specific isomers of IPPP can be semi-volatile. Aggressive evaporation (high temperature >40°C, high gas flow) can cause sublimation or aerosolization of the analyte.

  • The Fix:

    • Add a "keeper" solvent (e.g., 10-20

      
      L of dodecane or isooctane) before evaporation. This ensures the analyte remains in a liquid drop and does not dry out completely on the glass surface.
      
    • Stop evaporation just before dryness.

Optimized Experimental Protocol

Based on the physicochemical properties of IPPPs, the following protocol minimizes adsorption and volatility losses.

Table 1: Optimized SPE Parameters for IPPP
ParameterRecommendationRationale
Sorbent Polymeric DVB (e.g., HLB, Strata-X)Prevents phase collapse; higher capacity for lipophiles.
Sample Pre-treatment Add 5% Isopropanol (IPA)Prevents adsorption to container walls.
Conditioning 1. MeOH (3 mL)2. Water (3 mL)Activates sorbent. Do not let dry.
Wash Step 5-10% MeOH in WaterRemoves salts/proteins without eluting hydrophobic IPPP.
Elution Ethyl Acetate or Acetone:Ethyl Acetate (1:1)Stronger solvent strength required for OPEs.
Evaporation < 35°C, Gentle N2 streamPrevents volatilization of lighter isomers.

Mechanistic Insight: The "Isomer Trap"

IPPP is not a single molecule but a mixture of isomers (mono-, di-, and tri-isopropyl). A common analytical error is quantifying only the major isomer peak while ignoring minor isomers, leading to an apparent "low recovery."

Isomer_Analysis Sample Extracted Sample (Mixture of Isomers) Chromatography GC/LC Separation Sample->Chromatography Peak1 Peak A (2-isopropyl) Chromatography->Peak1 Peak2 Peak B (3-isopropyl) Chromatography->Peak2 Peak3 Peak C (4-isopropyl) Chromatography->Peak3 Integration Total Area Integration (Sum of A+B+C) Peak1->Integration Peak2->Integration Peak3->Integration

Figure 2: Total recovery must account for the summation of all isomeric peaks, not just the dominant peak.

Technical Note: Ensure your calibration curve is built using the sum of isomer areas if you are using a technical mixture standard. If using a single synthesized isomer as a standard, ensure your chromatography resolves it from the others [2].

References

  • Organomation. (2025). What is Solid Phase Extraction (SPE)? Retrieved from [Link]

  • Deutsche Forschungsgemeinschaft (DFG). (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety.[1] Retrieved from [Link]

  • LCGC International. (2020). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • PromoChrom Technologies. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. Retrieved from [Link]

Sources

Technical Support Center: Resolving Co-elution of IPPP Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Advanced Separation Strategies for Isopropylated Phenyl Phosphate (IPPP) Isomers Last Updated: February 20, 2026

Executive Summary & Technical Context[1][2][3][4][5]

Isopropylated Phenyl Phosphates (IPPP) are complex isomeric mixtures used as flame retardants and plasticizers.[1] In drug development and toxicology, they are critical analytes, often appearing as leachables from packaging or as specific toxicological targets.

The analytical challenge lies in the structural isomerism . Commercial IPPP mixtures contain varying degrees of substitution (mono-, di-, tri-isopropyl) and positional isomerism (ortho-, meta-, para-). These congeners possess nearly identical boiling points and polarities, leading to severe co-elution on standard non-polar stationary phases (e.g., 5% phenyl polysiloxane).

This guide provides a self-validating troubleshooting framework to resolve these co-elutions, moving beyond basic method parameters to mechanistic separation strategies.

Diagnostic Workflow: Isomer Resolution Logic

The following decision tree outlines the logical pathway for diagnosing and resolving IPPP co-elution.

IPPP_Resolution_Workflow Start START: Co-eluting IPPP Peaks Check_Phase 1. Check Stationary Phase (Is it 5% Phenyl?) Start->Check_Phase Phase_Selectivity Selectivity Issue: Switch to Mid-Polar (e.g., 35-50% Phenyl) Check_Phase->Phase_Selectivity Yes (Low Selectivity) Check_Thermal 2. Check Thermal Program (Ramp > 5°C/min?) Check_Phase->Check_Thermal No (Already High Selectivity) Phase_Selectivity->Check_Thermal Optimize_Ramp Efficiency Issue: Reduce Ramp to 2-3°C/min near elution Check_Thermal->Optimize_Ramp Yes (Too Fast) Check_MS 3. Check Detector (MS vs. FID) Check_Thermal->Check_MS No (Optimized) Optimize_Ramp->Check_MS Spectral_Deconv Spectral Resolution: Use Unique Quant Ions (Deconvolution) Check_MS->Spectral_Deconv MS Available Physical_Sep Physical Resolution: Increase Column Length (30m -> 60m) Check_MS->Physical_Sep FID Only

Figure 1: Logical troubleshooting pathway for resolving co-eluting isomers. Blue nodes represent diagnostic checks; Yellow nodes represent physical method changes; Green indicates data processing solutions.

Troubleshooting Guide & FAQs

Category A: Stationary Phase Selectivity[2][6]

Q1: I am using a standard DB-5MS (5% phenyl) column. Why can’t I separate the ortho- and para- isomers of IPPP?

Technical Insight: Standard 5% phenyl phases separate primarily based on boiling point (volatility). IPPP isomers (e.g., 2-isopropylphenyl diphenyl phosphate vs. 4-isopropylphenyl diphenyl phosphate) have almost identical boiling points. You lack shape selectivity .

The Fix: You must increase the phenyl content of your stationary phase to induce pi-pi (


) interactions. The aromatic rings of the IPPP isomers interact differently with a phenyl-rich phase based on the steric hindrance of the isopropyl group.
  • Recommendation: Switch to a 35% or 50% phenyl phase (e.g., Rxi-17Sil MS, DB-17ms).

  • Mechanism: The ortho- substituted isomers are sterically bulkier and will interact less strongly with the planar phenyl phase compared to the para- isomers, altering relative retention times.

Q2: Will a wax column (PEG) work better for polarity separation?

Technical Insight: While Polyethylene Glycol (PEG/Wax) columns are highly polar, they have lower thermal stability (max ~250-260°C). IPPP isomers are high-boiling compounds (eluting >280°C). Using a Wax column risks phase bleed, which interferes with MS detection and degrades the column. Stick to mid-polar arylene-stabilized phases which can withstand 320°C+.

Category B: Thermal & Flow Optimization

Q3: My peaks are partially resolved (valley between peaks). Should I slow down the entire run?

Technical Insight: No. Slowing the entire run broadens peaks due to longitudinal diffusion, potentially worsening resolution (


). You need to maximize the capacity factor (

)
only during the critical elution window.

The Fix: The "Mid-Run Plateau" Strategy

  • Fast Ramp: Ramp quickly (20°C/min) to 20°C below the elution temperature of the first isomer.

  • Slow Ramp/Hold: Slow the ramp to 1.5–2.0°C/min through the isomer elution window.

  • Fast Burn: Ramp quickly to the final bake-out temperature.

Q4: How does carrier gas velocity affect isomer separation?

Technical Insight: For closely eluting isomers, efficiency (Theoretical Plates,


) is king. Operating at the Optimal Linear Velocity (

)
is critical.
  • Helium: ~20–24 cm/sec.

  • Hydrogen: ~35–40 cm/sec (Better efficiency curve).

Self-Validating Check: Calculate the resolution (


) between the critical pair. If 

, lower the flow rate slightly to approach

, provided you are not already below it.
Category C: Mass Spectrometry (MS) Deconvolution

Q5: Even with an optimized column, two isomers co-elute. Can MS save the data?

Technical Insight: Yes, if the isomers have distinct fragmentation patterns. However, positional isomers often produce identical mass spectra.

  • Scenario A (Identical Spectra): If both isomers fragment to the same ions (e.g., m/z 325, 367) at the same ratios, MS cannot mathematically resolve them. You must improve chromatography.

  • Scenario B (Unique Ions): If the ortho- isomer produces a unique "ortho-effect" fragment (often loss of the substituent due to proximity), use Extracted Ion Chromatograms (EIC) .

The Fix: Extract unique ions for quantitation. Do not rely on Total Ion Current (TIC).

  • Ortho- isomers often show enhanced fragmentation of the isopropyl group due to steric strain. Look for differences in the abundance of the

    
     ion (loss of isopropyl).
    

Validated Experimental Protocol

Objective: Separate 2-isopropylphenyl diphenyl phosphate (2-IPP) from 4-isopropylphenyl diphenyl phosphate (4-IPP).

Equipment Setup
ParameterSpecificationRationale
Column 30m x 0.25mm x 0.25µm, 50% Phenyl (e.g., Rxi-17Sil MS)High shape selectivity for aromatic isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains efficiency during temp ramp.
Inlet Split/Splitless @ 280°CEnsure complete volatilization of high-boilers.
Detector MS (EI Source)Identification of specific congeners.
Temperature Program (The "Isomer Resolution" Ramp)
  • Initial: 90°C (Hold 1 min) — Solvent focusing.

  • Ramp 1: 25°C/min to 240°C — Fast transit to elution zone.

  • Ramp 2: 3°C/min to 300°C — High-resolution separation window.

  • Final: 300°C (Hold 5 min) — Elute tri-substituted heavy isomers.

Data Processing (Self-Validation Step)
  • Extract Ions: Pull EIC for molecular ion (

    
    ) and base peak.
    
  • Calculate Resolution (

    
    ): 
    
    
    
    
    Where
    
    
    is peak width at half height.
  • Pass Criteria:

    
     (Baseline resolution). If 
    
    
    
    , reduce Ramp 2 to 1.5°C/min.

Comparative Data: Column Selectivity

The following table illustrates the expected shift in retention behavior when moving from non-polar to mid-polar phases for IPPP isomers.

Isomer TypeElution Order (5% Phenyl)Elution Order (50% Phenyl)Mechanism of Shift
Unsubstituted (TPP) 11Baseline marker.
Ortho- (2-IPP) 2 (Co-elutes with Para)2 (Elutes Earlier) Steric hindrance reduces interaction with phenyl phase.
Para- (4-IPP) 2 (Co-elutes with Ortho)3 (Elutes Later) Planar geometry maximizes

interaction with phase.
Di-substituted 34Increased molecular weight and interaction.

References

  • MAK Commission. (2021).[2][3] Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS).[3] The MAK Collection for Occupational Health and Safety.[2][3]

  • Chiron AS. (2020). Technical Note: Isopropylated Triphenyl Phosphate (IPPP) Isomer Profile.[4] Chiron Reference Materials.[5]

  • Restek Corporation. (2024). Chromatogram Search: Organophosphate Flame Retardants on Rxi-17Sil MS.

  • European Chemicals Agency (ECHA). (2023). Substance Information: Phenol, isopropylated, phosphate (3:1).[1]

  • Brandsma, S. H., et al. (2013). Organophosphorus flame retardant and plasticizer analysis, including recommendations for the use of reference standards. Chemosphere.

Sources

Improving sensitivity for trace level detection of IPPP in drinking water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Trace Analysis of Isopropylphenyl Phosphates (IPPP) in Drinking Water

Executive Summary

Isopropylphenyl Phosphate (IPPP) is a complex mixture of organophosphate esters (OPEs) widely used as flame retardants and plasticizers. In drug development and environmental toxicology, detecting trace levels (ng/L or ppt) of IPPP in drinking water is critical due to its potential neurotoxic and endocrine-disrupting properties.

The Core Challenge: The ubiquity of OPEs in laboratory environments (plastics, dust, HVAC filters) creates a high "background noise" that often masks trace analytes. This guide provides a self-validating workflow to eliminate background contamination and achieve sub-ng/L sensitivity using LC-MS/MS.

Troubleshooting Module: Background Contamination

Q: Why do I see IPPP peaks in my solvent blanks (Ghost Peaks)?

A: This is the most common failure mode in trace OPE analysis. IPPPs leach from plastic tubing, solvent bottles, and even the LC pump seals. Because the LC pump sits before the injector, any contamination originating from the pump accumulates at the head of the analytical column during the equilibration phase, eluting as a distinct peak that mimics a sample analyte.

The Solution: The Isolator Column Strategy You must physically separate "system" contamination from "sample" analyte.

Protocol:

  • Install an Isolator (Delay) Column: Place a small, highly retentive C18 column (e.g., 50 x 2.1 mm) between the LC Pump Mixer and the Autosampler Injection Valve .

  • Mechanism: Contaminants from the pump/solvents are trapped on this isolator column. When the gradient starts, these trapped contaminants elute later than the analyte (which is injected after the isolator column).

  • Result: The "Ghost Peak" is delayed, appearing at a higher retention time than your sample peak, effectively resolving the interference.

IsolatorColumn Solvent Mobile Phase (Source of Contamination) Pump LC Pump Solvent->Pump Contaminated Solvent Isolator Isolator/Delay Column (Traps Pump Contaminants) Pump->Isolator System Flow Injector Autosampler Injector (Sample Introduction) Isolator->Injector Clean Baseline Column Analytical Column (Separation) Injector->Column Sample + Clean Flow MS MS/MS Detector Column->MS Resolved Peaks

Figure 1: LC flow path modification. The Isolator Column delays background contamination relative to the sample.

Troubleshooting Module: Sample Preparation (SPE)

Q: My recovery is low (<60%) or inconsistent. How do I optimize extraction?

A: IPPPs are hydrophobic (Log Kow > 4.5) and stick to glass and plastic surfaces. Low recovery is often due to adsorption losses before the sample reaches the cartridge or breakthrough during loading.

Optimized SPE Protocol (Self-Validating):

StepParameterTechnical Rationale
1. Sample Pre-treatment pH AdjustmentAdjust water sample to pH 7.0. Acidic pH can hydrolyze phosphate esters; basic pH causes ionization issues.
2. Internal Standard Spike d15-TPPAdd before extraction to correct for SPE losses and matrix effects.
3. Cartridge Selection Polymeric HLB (200 mg)Hydrophilic-Lipophilic Balance (HLB) sorbents retain hydrophobic IPPPs better than silica C18 and do not dry out.
4. Conditioning 5 mL MeOH -> 5 mL WaterActivates the polymer. Do not let the cartridge go dry? (HLB is resistant, but wet is best).
5. Loading Flow < 5 mL/minFast loading causes breakthrough. IPPPs need time to interact with the sorbent.
6. Wash 5% Methanol in WaterRemoves salts and polar organics. Critical: Do not use >10% MeOH or you will elute the IPPPs prematurely.
7. Elution 2 x 3 mL AcetonitrileAcetonitrile is a stronger eluent for OPEs than Methanol.
8. Reconstitution Evaporate & ReconstituteEvaporate to near dryness (do not bake dry!) and reconstitute in 50:50 MeOH:Water to match initial LC conditions.

Critical Caution: Avoid using PTFE (Teflon) lined caps or tubing during sample prep, as they contain high levels of phosphate esters. Use Polypropylene (PP) or glass with aluminum-lined caps.

SPE_Workflow Sample 1. Sample Collection (Glass Bottle, pH 7) Spike 2. Spike Internal Standard (d15-TPP) Sample->Spike Load 3. Load onto HLB Cartridge (Slow Flow: 3-5 mL/min) Spike->Load Wash 4. Wash: 5% MeOH/H2O (Remove Salts) Load->Wash Elute 5. Elute: 2x3mL Acetonitrile (Recover IPPP) Wash->Elute Inject 6. LC-MS/MS Analysis Elute->Inject

Figure 2: Solid Phase Extraction (SPE) workflow emphasizing internal standard addition and critical wash steps.[1]

Troubleshooting Module: LC-MS/MS Parameters

Q: I cannot separate the isomers, and my sensitivity is poor.

A: IPPP is a mixture of isomers (mono-, di-, and tris-isopropyl). A standard C18 column often co-elutes them.

  • Column Choice: Switch to a Phenyl-Hexyl column. The pi-pi interactions between the phenyl ring of the stationary phase and the aromatic rings of the IPPP provide superior selectivity for positional isomers compared to C18.

  • Mobile Phase: Use Methanol/Water with 0.1% Formic Acid + 5mM Ammonium Acetate. The ammonium adducts often provide better sensitivity for OPEs than protonated molecules alone.

Master MRM Table (Quantification & Confirmation):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
Mono-IPPP (2-isopropylphenyl...)369.1 [M+H]+215.0 (Diphenyl phosphate)152.1 (Isopropylphenol)25 / 35
Di-IPPP (Bis-isopropyl...)411.2 [M+H]+215.0257.128 / 38
Tris-IPPP (Tris-isopropyl...)453.2 [M+H]+257.1152.130 / 40
d15-TPP (Internal Std)342.1 [M+H]+223.177.130 / 45

Note: Transitions may vary slightly by instrument. Always optimize collision energy for your specific platform.

References

  • Determination of Organophosphate Esters in Water . United States Geological Survey (USGS). Method O-4442-23. [Link]

  • Trace Level Determination of OPEs in Drinking Water . Agilent Technologies Application Note. [Link]

  • Analysis of Isopropylated Phenyl Phosphates . National Institutes of Health (PubChem). [Link]

  • Solid-Phase Extraction Fundamentals . Waters Corporation. [Link]

Sources

Technical Support Center: Minimizing Organophosphate Background in Laboratory Glassware

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Science of Organophosphates

Welcome to the technical support center. If you are detecting ghost peaks in your LC-MS/MS blanks or seeing poor recovery of organophosphates (OPs) like chlorpyrifos or parathion, the culprit is likely your glassware.

Organophosphates are lipophilic and possess polar functional groups (P=O, P=S) that exhibit a high affinity for the active sites on standard borosilicate glass. At trace levels (ppb/ppt), the glass surface acts less like a container and more like a stationary phase, adsorbing your analytes or releasing previous contaminants.

This guide moves beyond basic dishwashing. It provides a mechanistic understanding of contamination and field-proven protocols to eliminate it.

Module 1: The Mechanism of Contamination

Q: Why do organophosphates stick to my clean glassware?

A: "Clean" to the eye is not chemically inert. Borosilicate glass surfaces are covered in silanol groups (


). These groups are slightly acidic and act as hydrogen bond donors.
  • The Interaction: The oxygen or sulfur atoms in the phosphate group of the OP molecule act as Lewis bases. They form hydrogen bonds with the surface silanols.

  • The Consequence: This adsorption causes two failures:

    • Loss of Analyte: Low recovery in your current sample.

    • Memory Effects (Carryover): The adsorbed OP desorbs during a subsequent solvent wash or extraction, appearing as a "ghost peak" in a later sample.

Visualization: The Adsorption vs. Silanization Mechanism

G cluster_0 Untreated Glass (Active) cluster_1 Silanized Glass (Inert) Glass_Surface Glass Surface (SiO2) Silanol Silanol Groups (-Si-OH) Glass_Surface->Silanol OP_Molecule Organophosphate (Analyte) Silanol->OP_Molecule Hydrogen Bonding (Adsorption) S_Glass Glass Surface S_Cap Silyl Cap (-Si-CH3) S_Glass->S_Cap Covalent Bond S_OP Organophosphate (Free in Solution) S_Cap->S_OP Repulsion/No Binding

Figure 1: Mechanism of analyte loss on untreated glass versus the inert surface created by silanization.

Module 2: Cleaning Protocols (Tiered Approach)

Do not use a "one size fits all" approach. Select the protocol based on your sensitivity requirements.

Table 1: Cleaning Efficiency Matrix
MethodTarget ContaminationSuitability for OPsRisk Level
Tier 1: Solvent Rinse Fresh residues, bulk removalRoutine QC (>1 ppm)Low
Tier 2: Oxidative Wash Biologicals, grease, lipidsTrace Analysis (>10 ppb)Medium (Acids)
Tier 3: Thermal (Muffle) ALL organic matter Ultra-Trace (<1 ppb) High (Heat)
Protocol A: The "Solvent Cascade" (Routine Use)

Use this for general volumetric ware where ultra-trace sensitivity is not required.

  • Immediate Rinse: Flush with tap water immediately after use.[1] Do not let residues dry.[1][2][3]

  • Detergent Wash: Scrub with a 1-2% solution of a neutral, phosphate-free detergent (e.g., Liquinox).

    • Why Phosphate-Free? Phosphate detergents interfere with OP detection (especially GC-FPD/NPD) and can compete for binding sites.

  • Water Rinse: 3x Tap Water, followed by 3x Deionized (DI) Water.

  • Solvent Exchange (The Critical Step):

    • Rinse with Acetone (miscible with water; removes residual moisture).

    • Rinse with Hexane or Dichloromethane (removes non-polar OP residues).

  • Dry: Air dry or oven dry at 110°C.

Protocol B: Thermal Mineralization (The Gold Standard)

Required for EPA Method 8141B and ultra-low detection limits.

  • Perform Protocol A (Steps 1-3).

  • Cover glassware openings with aluminum foil.[4]

  • Place in a Muffle Furnace .

  • Ramp temperature to 400°C - 450°C .

  • Bake for 4 hours.

    • Mechanism:[1][5][6][7][8] At this temperature, organophosphates and other organic contaminants are mineralized to CO₂ and inorganic ash.

  • Storage: Store capped with foil.

CRITICAL WARNING: Do not bake Class A volumetric glassware (flasks/pipettes) above 150°C for extended periods, as it may permanently alter the volume calibration. Use Protocol C (Chemical Oxidation) for volumetric ware.

Module 3: Advanced Deactivation (Silanization)

Q: I baked my glassware, but I'm still losing analyte. Why?

A: Baking removes contaminants, but it leaves the silanol groups highly active. For "sticky" OPs (e.g., polar metabolites), you must chemically deactivate the surface.

Protocol C: Silylation (Silanization)

Creates a hydrophobic barrier, preventing adsorption.[9]

Reagents:

  • 5% Dichlorodimethylsilane (DMDCS) in Toluene.

  • Safety: Perform in a fume hood. DMDCS releases HCl gas upon contact with moisture.[9]

Steps:

  • Pre-clean glassware using Protocol B (Thermal) or Acid Wash. Ensure it is bone dry .

  • Soak: Fill glassware with the 5% DMDCS solution. Allow to stand for 15-30 minutes .

  • Rinse 1: Drain silane and rinse 2x with Toluene (removes unreacted silane).

  • Rinse 2: Rinse 3x with Methanol (caps any remaining reactive chloride groups).

  • Bake: Dry in an oven at 100°C for 1 hour to "cure" the coating.

Module 4: Troubleshooting & FAQs

Q: I see "ghost peaks" of OPs in my solvent blanks. Is it the glass or the instrument?

A: Isolate the variable.

  • Injector Blank: Inject pure solvent without touching any glassware. If clean, the instrument is fine.

  • Glassware Blank: Rinse your "clean" glassware with solvent and inject that rinsate. If peaks appear, your cleaning protocol failed.

    • Fix: Switch to Protocol B (Muffle Furnace) . Solvent washing alone is often insufficient for lipophilic OPs lodged in micro-fissures.

Q: Can I use plastic labware instead of glass to avoid silanol binding?

A: Proceed with extreme caution. While plastic (PP/PE) lacks silanols, it introduces Organophosphate Esters (OPEs) used as plasticizers (e.g., TCEP, TCPP). These leach into samples, causing massive background interference.

  • Rule: For OP analysis, use Glass or Teflon (PTFE) only. Avoid parafilm and soft plastic tubing.

Q: How does pH affect OP contamination?

A: Organophosphates are susceptible to hydrolysis.[2][10]

  • Alkaline Wash: High pH detergents can hydrolyze some OPs into their breakdown products (e.g., chlorpyrifos

    
     TCP). If you reuse glassware without neutralizing, these residues can contaminate future samples.
    
  • Recommendation: Always follow an alkaline detergent wash with an acid rinse (e.g., 0.1N HCl) before the final DI rinse.

Workflow Visualization: The Decision Tree

DecisionTree Start Start: Glassware Selection Volumetric Is it Volumetric Ware? (Flasks, Pipettes) Start->Volumetric Trace Is Detection Limit < 10 ppb? Volumetric->Trace No (Beakers/Vials) Protocol_A Protocol A: Solvent Rinse + Detergent Volumetric->Protocol_A Yes (Avoid Heat) Baking Can it be Baked? Protocol_B Protocol B: Muffle Furnace (400°C) Baking->Protocol_B Step 1: Mineralize Trace->Baking Yes (High Sensitivity) Trace->Protocol_A No (Routine QC) Protocol_C Protocol C: Silanization (Deactivation) Protocol_B->Protocol_C Step 2: If Analyte is Sticky

Figure 2: Decision matrix for selecting the appropriate decontamination protocol based on glassware type and sensitivity needs.

References

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[2][11] SW-846 Update IV. [Link]

  • U.S. Environmental Protection Agency (EPA). (1994). Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. (Section 3.1.4 on Muffle Furnace Cleaning). [Link]

  • Mahpishanian, S., et al. (2015).[12] Carbon-based adsorbents for organophosphate pesticides.[13] (Discusses adsorption mechanisms relevant to glass/carbon interfaces). [Link]

Sources

Technical Support Center: Optimizing Ionization Efficiency for Inositol Pyrophosphates (IPPPs) in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of inositol pyrophosphates (IPPPs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these highly challenging molecules by electrospray ionization mass spectrometry (ESI-MS). As molecules with exceptionally high charge density and low cellular abundance, IPPPs demand a carefully optimized analytical approach to achieve reliable and sensitive detection.[1][2][3]

This document moves beyond simple protocols to explain the fundamental principles behind each optimization step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Understanding the Core Challenge: The Nature of IPPPs and ESI

Before troubleshooting, it is critical to understand why IPPPs (also abbreviated as PP-InsPs) are notoriously difficult to analyze. These molecules, such as 5-PP-InsP₅ (InsP₇) and 1,5-(PP)₂-InsP₄ (InsP₈), are characterized by a myo-inositol ring decorated with multiple phosphate and pyrophosphate groups.[1] This structure presents several inherent analytical hurdles:

  • Extreme Charge Density: With up to eight phosphate units, IPPPs carry a significant negative charge, which complicates separation and can lead to phosphate loss during ionization.[1]

  • Low Abundance: Physiological concentrations of IPPPs are typically in the nano- to low-micromolar range, requiring highly sensitive detection methods.[1]

  • Lack of a Chromophore: The absence of a UV-absorbing chromophore makes traditional HPLC detection methods impractical.[1][4]

  • Isomeric Complexity: The existence of numerous regioisomers necessitates high-resolution separation techniques to ensure accurate identification and quantification.[1][5][6]

The ESI process generates gas-phase ions from a liquid solution. For IPPPs, this is almost exclusively performed in negative ion mode. The process involves creating a fine spray of charged droplets, which then shrink through solvent evaporation until ions are ejected into the mass spectrometer. The high charge density of IPPPs can interfere with this process, making optimization of mobile phase and source conditions paramount.

cluster_0 ESI Source cluster_1 Key Challenges for IPPPs Analyte IPPP in Solution (High Negative Charge) Droplet Charged Droplet Formation Analyte->Droplet Nebulization Evaporation Solvent Evaporation (Droplet Shrinkage) Droplet->Evaporation Drying Gas Challenge3 Adduct Formation (e.g., Na+, K+) Droplet->Challenge3 Ion_Ejection Gas-Phase Ion Ejection Evaporation->Ion_Ejection Coulombic Fission Challenge2 Poor Desolvation (High Charge) Evaporation->Challenge2 MS_Inlet Mass Analyzer Inlet Ion_Ejection->MS_Inlet Capillary Voltage Challenge1 In-Source Decay (Phosphate Loss) Ion_Ejection->Challenge1 Challenge4 Low Ion Abundance MS_Inlet->Challenge4

Caption: The ESI process and specific challenges for IPPP analysis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the ESI-MS analysis of IPPPs in a practical question-and-answer format.

Part A: Mobile Phase & Chromatography

Q1: I'm not seeing a signal, or it's very weak. Could my mobile phase be the problem?

A: Absolutely. The mobile phase composition is arguably the most critical factor for successful IPPP analysis. Due to their highly acidic nature, IPPPs must be fully deprotonated to achieve a stable charge state for reproducible analysis.

  • Expert Insight: A high-pH mobile phase is essential. Using a buffer system like Ammonium Carbonate (pH ~10.5) has been shown to be highly effective.[7][8] This environment ensures that the phosphate and pyrophosphate groups are consistently in their anionic form, minimizing charge state variability and improving signal stability. Low pH mobile phases, while common in reversed-phase chromatography, will protonate the analyte, leading to poor retention and ionization efficiency.[9]

  • Causality: At high pH, the analyte is fully deprotonated, presenting a consistent, highly charged species to the ESI source. This uniformity is key to generating a stable spray and a clean mass spectrum centered on the expected high-charge-state ions.

Q2: My chromatographic peak shape is terrible (severe tailing). How can I fix this?

A: Poor peak shape, especially tailing, is common for highly phosphorylated compounds due to their interaction with metallic components in the LC system (column hardware, tubing).

  • Expert Insight:

    • Use a Polymer-Based HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred separation mode. A polymer-based amino HILIC column can provide good resolution with minimal peak tailing when used with an appropriate mobile phase.[7][8]

    • Add a Chelating Agent: The presence of phosphate groups can cause adsorption to metal ions in the LC system.[10] Adding a small amount of a chelating agent like methylenediphosphonic acid (~5 µM) to the mobile phase can prevent this interaction, dramatically improving peak shape and recovery.[10]

    • Optimize Buffer Concentration: The concentration of the buffer salt (e.g., ammonium carbonate) significantly influences peak symmetry. Concentrations as high as 300 mM have been successfully used to achieve sharp, symmetrical peaks for InsP₆ and InsP₇.[7][8]

Table 1: Recommended Mobile Phase Compositions for IPPP Analysis via HILIC-MS

ParameterComponent A (Aqueous)Component B (Organic)Gradient Example
Buffer 300 mM Ammonium Carbonate100 mM Ammonium Carbonate in 90:10 ACN:H₂OStart at high %B (e.g., 75%), decrease to low %B over 10-15 min.[10]
pH ~10.5~10.5-
Additive 5 µM Methylenediphosphonic Acid5 µM Methylenediphosphonic Acid-

Note: Always use volatile buffers like ammonium carbonate or bicarbonate. Non-volatile buffers like phosphate will contaminate the mass spectrometer.[11]

Part B: ESI Source Parameter Optimization

Q3: What are the most important ESI source parameters to tune for IPPPs?

A: For highly charged, fragile molecules like IPPPs, the goal is gentle, efficient desolvation without inducing fragmentation. The most critical parameters are Capillary Voltage , Drying Gas Temperature , and Drying Gas Flow .

  • Expert Insight: Start with the instrument manufacturer's recommended settings and optimize systematically. Because IPPPs are analyzed in negative ion mode, the capillary voltage will be negative.

    • Capillary Voltage: A typical starting range is -2.5 to -4.0 kV.[12] Too low a voltage results in poor ionization efficiency, while an excessively high voltage can cause unstable spray or electrical discharge, which increases noise and can degrade the analyte.[13][14]

    • Drying Gas Temperature: This aids solvent evaporation. A recommended range is 250–350°C.[12][15] IPPPs contain thermally labile pyrophosphate bonds. Overheating can cause in-source decay (loss of phosphate groups), leading to misinterpretation of your data. Start low and gradually increase the temperature while monitoring for fragment ions.[1]

    • Drying Gas & Nebulizer Gas Flow: These parameters control droplet size and desolvation rate. Higher flows enhance solvent evaporation but can decrease sensitivity if set too high. Typical nebulizer pressures range from 20–60 psi.[12][15]

Table 2: Typical Starting ESI Source Parameters (Negative Ion Mode)

ParameterStarting ValueOptimization Rationale
Capillary Voltage -3.5 kVAdjust for stable signal and maximum intensity. Avoid discharge.[12][13]
Drying Gas Temp. 300 °CIncrease for better desolvation, decrease if thermal degradation is observed.[15]
Drying Gas Flow 5-10 L/minOptimize for best signal-to-noise; depends on solvent flow rate.[15]
Nebulizer Pressure 35-45 psigHigher pressure creates smaller droplets, aiding desolvation.[12]
Sheath Gas Temp. 250-350 °CAssists in desolvation, crucial for higher flow rates.
Sheath Gas Flow 8-12 L/minHelps shape and contain the ESI plume.

Q4: I'm seeing a lot of fragment ions, especially what looks like the loss of phosphate (PO₃⁻ or HPO₃). How can I prevent this?

A: This phenomenon is known as in-source decay (ISD) or in-source fragmentation (ISF). It occurs when ions gain too much internal energy in the source region, causing them to fragment before reaching the mass analyzer.[16][17]

  • Expert Insight: This is a clear indication that your source conditions are too harsh.

    • Reduce Source Voltages: High voltages that accelerate ions through the intermediate pressure region of the source are a primary cause of ISD.[16] Systematically lower parameters like fragmentor voltage or skimmer voltage.

    • Lower the Drying Gas Temperature: As mentioned, the pyrophosphate bond is thermally labile. Reducing the temperature is a direct way to minimize thermal decomposition.[1]

    • Use a "Gentler" Mobile Phase: While not always possible due to chromatographic needs, higher organic content can sometimes aid in desolvation at lower temperatures.

Start Problem: Weak or No IPPP Signal Check_MP Is Mobile Phase pH > 10? (e.g., Ammonium Carbonate) Start->Check_MP Fix_MP Action: Switch to a high pH, volatile mobile phase. Check_MP->Fix_MP No Check_Source Are ESI Source Parameters Optimized? Check_MP->Check_Source Yes Fix_MP->Check_MP Re-evaluate Optimize_Source Action: Infuse standard and tune Capillary Voltage, Gas, Temp. Check_Source->Optimize_Source No Check_Fragments Is In-Source Decay (Phosphate Loss) Observed? Check_Source->Check_Fragments Yes Optimize_Source->Check_Source Re-evaluate Fix_Fragments Action: Lower source voltages (Fragmentor) and Gas Temp. Check_Fragments->Fix_Fragments Yes Check_Adducts Are Na+/K+ Adducts Dominating the Spectrum? Check_Fragments->Check_Adducts No Fix_Fragments->Check_Fragments Re-evaluate Fix_Adducts Action: Use high-purity solvents and plastic vials. Check for salt contamination. Check_Adducts->Fix_Adducts Yes Success Stable, Abundant Signal Check_Adducts->Success No Fix_Adducts->Check_Adducts Re-evaluate

Caption: A systematic troubleshooting workflow for IPPP signal optimization.

Section 3: Experimental Protocols
Protocol 1: General Procedure for ESI Source Optimization via Infusion

This protocol describes how to find the optimal source parameters for your specific IPPP of interest without chromatography.

Objective: To maximize the signal intensity and stability of a target IPPP ion while minimizing in-source decay.

Materials:

  • Calibrated Mass Spectrometer with ESI source.

  • Syringe pump.

  • IPPP analytical standard (e.g., 5-PP-InsP₅) at a known concentration (e.g., 1-5 µM).

  • Mobile phase solution (e.g., 300 mM Ammonium Carbonate in 50:50 Acetonitrile:Water).

Methodology:

  • System Preparation: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's guidelines.[13] Set the instrument to Negative Ion Mode and perform a full scan over the expected m/z range for your analyte.

  • Analyte Infusion: Load a syringe with the IPPP standard solution. Infuse the solution directly into the ESI source at a flow rate typical for your analytical method (e.g., 200-400 µL/min for standard HPLC).

  • Initial Parameter Settings: Begin with the conservative starting parameters listed in Table 2.

  • Capillary Voltage Optimization: While monitoring the ion intensity for your IPPP, slowly adjust the capillary voltage. Increase it from a low setting (e.g., -2.0 kV) until the signal maximizes. Note the voltage where the signal becomes unstable or decreases, and operate slightly below this point.[14]

  • Gas Flow Optimization: Adjust the nebulizer gas pressure to achieve a stable spray. Then, optimize the drying gas flow for maximum signal intensity.

  • Gas Temperature Optimization: Begin increasing the drying gas temperature in 25°C increments. Monitor both the parent ion intensity and the intensity of any potential fragment ions (e.g., [M-HPO₃]ⁿ⁻). The optimal temperature is the one that provides the highest parent ion signal without a significant increase in fragmentation.

  • Iterative Refinement: Fine-tune the parameters, as they can be interdependent. For example, a slight readjustment of the capillary voltage might be necessary after optimizing the gas temperature.

  • Record Final Parameters: Once a stable, intense signal is achieved with minimal fragmentation, record these parameters for use in your LC-MS method.

Section 4: References
  • Qiu, D., Wilson, M. S. C., Eisen, D., Gfeller, D., Fiedler, D., Jessen, H. J., & Saiardi, A. (2021). Absolute quantitation of inositol pyrophosphates by capillary electrophoresis electrospray ionization mass spectrometry. UCL Discovery. [Link]

  • Ito, M., Fujii, N., Wittwer, C., & Nagata, E. (2018). Using HILIC-MS/MS Method to Study Inositol Pyrophosphate. ResearchGate. [Link]

  • Ito, M., Fujii, N., Wittwer, C., Fiedler, D., Gray, A., & Nagata, E. (2018). Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates. PubMed. [Link]

  • Gascoyne, J. L., & Brearley, C. A. (2020). Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and i. UEA Digital Repository. [Link]

  • Gascoyne, J. L., & Brearley, C. A. (2020). Phosphorus-specific, liquid chromatography inductively coupled plasma mass-spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism. PubMed. [Link]

  • Wang, Y., et al. (2023). Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions. Molecular Omics (RSC Publishing). [Link]

  • Shodex. (n.d.). LC-MS/MS Analysis of Mammalian-derived Inositol Poly/Pyrophosphates (VG-50 2D). Shodex. [Link]

  • Drgalic, K., et al. (2021). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. MDPI. [Link]

  • McKelvie, I. D., & Llewelyn, J. (2009). High-performance chromatographic separations of inositol phosphate. CABI Digital Library. [Link]

  • McKay, C. P., et al. (2011). Electrospray ionization spectra of labeled and unlabeled phosphate.... ResearchGate. [Link]

  • Kruve, A., & Herodes, K. (2007). Parameters of the ESI source and mass spectrometer for pesticides under study. ResearchGate. [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. [Link]

  • Payne, T. G., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PMC. [Link]

  • Takayama, M. (2001). In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Heemskerk, J. A., et al. (2015). Ultra-Low Flow Electrospray Ionization-Mass Spectrometry for Improved Ionization Efficiency in Phosphoproteomics. ResearchGate. [Link]

  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Steen, H., & Mann, M. (2002). Phosphorylation Analysis by Mass Spectrometry. The Journal of Biological Chemistry. [Link]

  • He, P., et al. (2011). Electron spray ionization mass spectrometry and 2D 31P NMR for monitoring 18O/16O isotope exchange and turnover rates of metabolic oligophosphates. PMC. [Link]

  • Nuwaysir, L. M., & Stults, J. T. (1993). Electrospray ionization mass spectrometry of phosphopeptides isolated by on-line immobilized metal-ion affinity chromatography. ACS Publications. [Link]

  • Qiu, D., et al. (2020). Analysis of Inositol Phosphate Metabolism by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Nature Communications. [Link]

  • Smargiasso, N., et al. (2013). In-Source Decay and Pseudo Tandem Mass Spectrometry Fragmentation Processes of Entire High Mass Proteins on a Hybrid Vacuum Matrix-Assisted Laser Desorption Ionization-Quadrupole Ion-Trap Time-of-Flight Mass Spectrometer. ResearchGate. [Link]

  • Kim, H. Y., et al. (2015). Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula. Korea Science. [Link]

  • El-Kased, R. F., et al. (2016). In-Source Decay and Pseudo-MS3 of Peptide and Protein Ions Using Liquid AP-MALDI. SpringerLink. [Link]

  • Wijethunga, D. N., & Vithanage, M. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Agilent. [Link]

  • Wang, H., et al. (2021). Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues. Chemical Science (RSC Publishing). [Link]

  • Qiu, D., et al. (2020). Analysis of inositol phosphate metabolism by capillary electrophoresis electrospray ionization mass spectrometry. PMC. [Link]

  • Ray, A. (2021). Tips for Electrospray Ionization LC–MS. LCGC International. [Link]

  • De Pauw, E., et al. (2013). MALDI In-Source Decay, from Sequencing to Imaging. ORBi. [Link]

  • Metrolab. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Metrolab. [Link]

  • Qiu, D., et al. (2021). Absolute Quantitation of Inositol Pyrophosphates by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. PubMed. [Link]

  • Agilent Technologies. (n.d.). CE & CE/MS Troubleshooting Guide. Agilent. [Link]

  • Smargiasso, N., et al. (2010). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. PubMed. [Link]

  • Ito, M., et al. (2018). Using HILIC-MS/MS Method to Study Inositol Pyrophosphate. Springer Nature Experiments. [Link]

  • Qiu, D., et al. (2023). Establishing 18O‑Labeled Inositol Phosphates for Quantitative Capillary Electrophoresis-Mass Spectrometry: Fragmentation Pathways and Comparison with 13C‑Labeled Analogs. PMC. [Link]

  • Qiu, D., et al. (2021). Absolute Quantitation of Inositol Pyrophosphates by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • El-Faramawy, M. I., et al. (2023). Optimisation of Heated Electrospray Ionisation Parameters to Minimise In- Source Generated Impurities in the Analysis of Oligonucleotide. SpringerLink. [Link]

  • Qiu, D., et al. (2020). Analysis of inositol phosphate metabolism by capillary electrophoresis electrospray ionization mass spectrometry. ResearchGate. [Link]

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Reducing peak tailing of isopropyl diphenyl phosphate in HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Troubleshooting Guide for the HPLC Analysis of Isopropyl Diphenyl Phosphate (IDPP). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a primary focus on mitigating peak tailing. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the underlying chemical and physical interactions that affect your analysis.

Frequently Asked Questions (FAQs)

Q1: My isopropyl diphenyl phosphate peak is showing significant tailing. What is the most likely cause?

Peak tailing for organophosphate compounds like isopropyl diphenyl phosphate (IDPP) in reversed-phase HPLC is most commonly caused by secondary interactions within the analytical column or system.[1][2] The two primary culprits are:

  • Interaction with Metal Surfaces: The phosphate ester functional group in IDPP has a high affinity for metal ions.[1][3] Trace amounts of iron, steel, and other metal ions can leach from stainless steel components of your HPLC system (e.g., tubing, frits, pump heads) and column hardware.[4][5] IDPP can chelate with these metal ions, causing a secondary retention mechanism that leads to significant peak tailing.[3][6]

  • Interaction with Residual Silanol Groups: If you are using a silica-based column (e.g., C18, C8), the stationary phase surface will have residual silanol groups (Si-OH).[2][7] While IDPP is a neutral compound, the phosphate oxygen atoms can form hydrogen bonds with these active silanols, especially the more acidic, non-endcapped ones.[1][8] This interaction also acts as a secondary retention mechanism, delaying a portion of the analyte molecules as they pass through the column, resulting in a tailed peak.[2]

Q2: How can I quickly determine if the problem is related to my HPLC system or the column itself?

A systematic approach is key. First, replace the column with a zero-dead-volume union and run a blank gradient. If you still observe baseline irregularities or pressure fluctuations, the issue likely lies within the HPLC system. If the system appears normal, the column is the probable source of the tailing. A more definitive test is to substitute the current column with a new, high-quality column of the same type. If the peak shape improves dramatically, this confirms that the original column was the issue.

Q3: What does an ideal peak for isopropyl diphenyl phosphate look like?

An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. The asymmetry factor (As) or tailing factor (Tf) is used to quantify peak shape. An ideal peak has an As or Tf value of 1.0. For most applications, a value between 0.9 and 1.5 is considered acceptable.[2] Significant tailing, with an As value greater than 1.5, can compromise accurate integration and reduce resolution from nearby peaks.[9]

Troubleshooting Guides: A Step-by-Step Approach

If you are experiencing peak tailing with isopropyl diphenyl phosphate, follow these troubleshooting steps, starting with the most common and simplest solutions.

Guide 1: Initial Checks and Mobile Phase Optimization

This first guide focuses on adjustments that can be made without significant system modifications.

Step 1: Assess Sample and Solvent Compatibility

  • Problem: The solvent used to dissolve your IDPP standard or sample may be too strong or incompatible with the initial mobile phase conditions. This can cause poor peak shape, including tailing.

  • Causality: If the sample solvent is significantly less polar (stronger) than your mobile phase (e.g., dissolving in 100% acetonitrile when the mobile phase starts at 50% acetonitrile), the sample may not properly focus on the head of the column, leading to band broadening.

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest (most polar) solvent that will adequately dissolve the IDPP.

Step 2: Optimize the Mobile Phase pH with an Acidic Additive

  • Problem: Active silanol groups on the column's stationary phase are interacting with the IDPP.

  • Causality: Residual silanol groups on silica-based columns are weakly acidic and can be deprotonated, leading to undesirable interactions. By lowering the mobile phase pH, these silanols become protonated and thus less active.[2][8]

  • Solution: Add a small amount of a volatile acid to your mobile phase.

    • Protocol:

      • Prepare your aqueous mobile phase (e.g., HPLC-grade water).

      • Add 0.1% (v/v) formic acid. This is a good starting point and is compatible with mass spectrometry (MS).

      • Alternatively, for UV detection, you can use 0.1% (v/v) phosphoric acid.[10]

      • Ensure the mobile phase is thoroughly mixed and degassed before use.

    • Expected Outcome: A significant improvement in peak symmetry.

Guide 2: Addressing Metal Contamination

If mobile phase optimization does not resolve the issue, the next logical step is to address potential metal ion contamination, a frequent problem for phosphate-containing analytes.[1][3]

Step 1: Column Conditioning with a Strong Chelator

  • Problem: Metal ions have accumulated on the column, creating active sites that interact with IDPP.

  • Causality: Over time, metal ions from the system can deposit onto the column's stationary phase and frits. A strong chelating agent can remove these ions.

  • Solution: Flush the column with a solution of ethylenediaminetetraacetic acid (EDTA).

    • Protocol:

      • Disconnect the column from the detector to avoid contamination.

      • Prepare a 0.1 mM EDTA solution in HPLC-grade water.

      • Flush the column with this solution at a low flow rate (e.g., 0.2 mL/min) for 2-3 hours.

      • Flush the column extensively with HPLC-grade water, followed by your mobile phase, before reconnecting to the detector.

Step 2: HPLC System Passivation

  • Problem: The entire HPLC flow path is a source of metal ion leaching.

  • Causality: The stainless steel components of the HPLC system are the primary source of metal ions that cause peak tailing for phosphate compounds.[5] Passivation involves treating the system with an acid to form a protective oxide layer, which minimizes further ion leaching.[4][5]

  • Solution: Perform a system passivation with nitric acid or phosphoric acid. This is a more involved procedure and should be done with care.

    • Experimental Protocol: System Passivation with Nitric Acid

      • Safety First: Wear appropriate personal protective equipment (gloves, safety glasses). Nitric acid is highly corrosive.

      • Preparation: Remove the column and any guard columns. Replace them with a zero-dead-volume union to connect the injector directly to the detector.

      • System Flush: Flush the entire system with HPLC-grade water for at least 30 minutes.

      • Passivation:

        • Prepare a 6M nitric acid solution in water.

        • Flush the system with the nitric acid solution at a low flow rate (0.5-1.0 mL/min) for 1-2 hours.[4]

      • Rinsing:

        • Replace the nitric acid with fresh HPLC-grade water.

        • Flush the system for at least 2-3 hours, or until the eluent is neutral (check with pH paper).

      • Final Flush: Flush the system with your mobile phase before reinstalling the column.

Guide 3: Column and Hardware Considerations

If the above steps do not fully resolve the peak tailing, it may be necessary to consider the column itself or other hardware components.

Step 1: Use a High-Purity, End-Capped Column

  • Problem: The current column has too many active silanol sites.

  • Causality: Older "Type A" silica columns have a higher concentration of acidic silanols and trace metals.[7] Modern "Type B" silica is much purer and more thoroughly end-capped, meaning most of the active silanols have been chemically deactivated.[7]

  • Solution: Switch to a column packed with high-purity, base-deactivated, and end-capped silica. Look for columns specifically marketed for good peak shape with challenging compounds.

Step 2: Consider a Bio-Inert or PEEK-Lined System/Column

  • Problem: Persistent metal interactions that even passivation cannot fully eliminate.

  • Causality: For highly sensitive analyses, even a passivated stainless steel system can still be a source of problematic metal ions.

  • Solution: If available, use an HPLC system and/or column with bio-inert surfaces (e.g., PEEK-lined tubing and titanium components).[5] These materials significantly reduce the contact of the mobile phase and sample with metal surfaces.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical progression for diagnosing and solving peak tailing for isopropyl diphenyl phosphate.

TroubleshootingWorkflow start Start: Peak Tailing Observed check_solvent Q: Is sample solvent compatible with mobile phase? start->check_solvent fix_solvent A: Dissolve sample in initial mobile phase check_solvent->fix_solvent No add_acid Q: Are silanol interactions causing tailing? check_solvent->add_acid Yes fix_solvent->add_acid fix_acid A: Add 0.1% Formic or Phosphoric Acid to mobile phase add_acid->fix_acid Yes check_metal Q: Is metal contamination the issue? add_acid->check_metal No fix_acid->check_metal passivate A: Perform system passivation and/or column conditioning check_metal->passivate Yes check_column Q: Is the column itself the problem? check_metal->check_column No passivate->check_column new_column A: Use a modern, high-purity, end-capped column check_column->new_column Yes end_point End: Symmetrical Peak Achieved check_column->end_point No new_column->end_point

Caption: A logical workflow for troubleshooting peak tailing.

Understanding the Root Cause: Analyte-Surface Interactions

The primary challenge in analyzing IDPP is its dual-interaction potential. The diagram below illustrates the two main secondary retention mechanisms that lead to peak tailing.

PeakTailingMechanisms cluster_column Silica Stationary Phase silanol Si-OH (Active Silanol Site) metal Fe³⁺/Steel (Metal Contamination) IDPP Isopropyl Diphenyl Phosphate (Analyte) IDPP->silanol Hydrogen Bonding IDPP->metal Chelation

Caption: Mechanisms of IDPP peak tailing in HPLC.

Summary of Corrective Actions

The table below summarizes the troubleshooting strategies, their underlying principles, and expected outcomes.

Problem Underlying Cause Recommended Action Expected Outcome
Peak Tailing Secondary interactions with active silanol groups.Add 0.1% formic acid or phosphoric acid to the mobile phase.Protonation of silanols reduces their activity, leading to a more symmetrical peak.
Peak Tailing Chelation with metal ions in the system/column.Perform system passivation with nitric acid and/or flush the column with EDTA.Removal of metal ions eliminates this secondary retention mechanism, improving peak shape.
Persistent Tailing Use of an older or low-quality column.Switch to a modern, high-purity (Type B), end-capped C18 column.Fewer active sites on the stationary phase result in minimal secondary interactions.
Peak Distortion Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition.Proper focusing of the analyte band at the column head, leading to sharper peaks.

By systematically addressing these potential issues, you can effectively eliminate peak tailing and achieve robust, accurate, and reproducible results in your HPLC analysis of isopropyl diphenyl phosphate.

References

  • ChemBK. (2024, April 10). ISOPROPYL PHENYL DIPHENYL PHOSPHATE. Retrieved from [Link]

  • Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Isopropylphenyl diphenyl phosphate. Retrieved from [Link]

  • Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments. Retrieved from [Link]

  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system. Retrieved from [Link]

  • Zhang, J., et al. (2014). Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 98, 239-245. Retrieved from [Link]

  • Oravec, J., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]

  • Lunn, S. (2019). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC North America. Retrieved from [Link]

  • Waters Corporation. (2020, May). Bypassing LC System Passivation Requirements Using ACQUITY PREMIER with MaxPeak HPS Technology for the Recovery of a Phosphorylated Peptide. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Isopropylated triphenyl phosphate. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Diphenyl phosphate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Removing Lipid Interferences in IPPP Analysis of Fish Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ion-Pairing Reversed-Phase Chromatography (IPPP) analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging fish tissue matrices. Fish tissue is notoriously rich in lipids, which can cause significant analytical problems, including column fouling, ion suppression, and poor chromatographic performance.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome lipid interference and achieve robust, reliable, and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the challenges posed by lipids in IPPP analysis.

Q1: Why are lipids such a significant problem in IPPP analysis of fish tissue?

A: Lipids, which include neutral fats like triglycerides and polar phospholipids, are a major source of matrix interference for several reasons:

  • Chromatographic Column Fouling: Lipids, particularly the less polar ones, can irreversibly adsorb to the hydrophobic C18 stationary phase commonly used in reversed-phase chromatography.[1][2] This buildup degrades column performance, leading to increased backpressure, loss of resolution, and a shortened column lifetime.

  • Ion Suppression in Mass Spectrometry (MS): If lipids are not adequately removed, they can co-elute with target analytes and enter the mass spectrometer source.[2][3] In the electrospray ionization (ESI) process, these high-concentration lipids compete with analytes for ionization, leading to a significant reduction in the analyte signal, a phenomenon known as ion suppression.[1] This severely compromises method sensitivity and accuracy.

  • Poor Peak Shape and Resolution: Co-eluting lipids can interfere with the partitioning of analytes between the mobile and stationary phases, resulting in broad, tailing, or split peaks.[2][4] This makes accurate integration and quantification difficult.

  • Interaction with Ion-Pairing Reagents: While IPPP is designed to analyze charged or highly polar molecules, the complex mixture of lipids can sometimes interact with the ion-pairing reagents themselves, disrupting the delicate equilibrium required for consistent retention and separation.[5][6]

Q2: What are the primary strategies for removing lipid interferences?

A: There are several well-established techniques for lipid removal, each with its own advantages and disadvantages. The choice of method depends on the specific analytes, the lipid content of the tissue, and the required level of cleanup. The most common strategies are:

  • Liquid-Liquid Extraction (LLE): This classic technique partitions compounds between two immiscible liquid phases.[7][8] A solvent system (e.g., chloroform/methanol) is used to extract lipids into an organic phase, leaving more polar analytes in the aqueous/methanol phase.[7][8][9]

  • Solid-Phase Extraction (SPE): SPE uses a packed bed of sorbent to selectively retain interferences while allowing the analytes to pass through (or vice versa).[10] Sorbents like C18 can retain lipids, while specialized phases are designed specifically for high-efficiency lipid removal.[3][11][12]

  • Protein Precipitation (PPT) with Lipid Cleanup: While primarily used to remove proteins, PPT with a solvent like acetonitrile also causes some lipids to precipitate. This is often followed by a cleanup step, such as freezing the extract to further precipitate lipids or using a specialized lipid-removal product.[13][14]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, this method has been widely adapted for other applications.[15][16] It involves an acetonitrile extraction followed by a "salting-out" step to partition phases, and then a dispersive SPE (dSPE) step where sorbents are added to the extract to remove interferences like lipids.[17]

Section 2: Core Lipid Removal Protocols

Here we provide detailed, step-by-step protocols for the most effective lipid removal techniques. It is crucial to test these methods with your specific matrix and analytes to validate recovery and efficiency.

Experimental Workflow Overview

The following diagram illustrates the general workflow for preparing fish tissue samples for IPPP analysis.

cluster_prep Sample Preparation Homogenization 1. Tissue Homogenization (e.g., with Na2SO4) Extraction 2. Solvent Extraction (LLE or QuEChERS) Homogenization->Extraction Homogenized Sample Cleanup 3. Lipid Cleanup (dSPE, SPE, or Freezing) Extraction->Cleanup Crude Extract Analysis 4. IPPP-MS/MS Analysis Cleanup->Analysis Clean Extract

Caption: General workflow for fish tissue sample preparation.

Protocol 1: Modified Folch Liquid-Liquid Extraction (LLE)

This method is robust for extracting total lipids but requires careful handling of chlorinated solvents. It is based on the principles developed by Folch et al. and Bligh & Dyer.[8][9][18]

  • Homogenization: Weigh 1 g of homogenized fish tissue into a glass centrifuge tube.

  • Solvent Addition: Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Extraction: Vortex vigorously for 2 minutes, then sonicate for 15 minutes in a water bath.

  • Phase Separation: Add 5 mL of 0.9% NaCl solution (or ultrapure water). Vortex for another 1 minute.

  • Centrifugation: Centrifuge at 2,500 x g for 10 minutes to achieve a clear separation of two phases.

  • Collection: Three layers will be visible: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

    • If your analytes are polar, carefully collect the upper aqueous/methanol layer for analysis.

    • If your analytes are non-polar, they will be in the lower chloroform layer with the lipids, and this method is not suitable. An alternative like SPE is required.

  • Drying: Evaporate the collected supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for IPPP analysis.

Protocol 2: QuEChERS with Dispersive SPE (dSPE) Cleanup

This method is highly effective and uses less hazardous solvents than traditional LLE. It is particularly well-suited for a broad range of analytes.[15][16]

Step A: Acetonitrile Extraction

  • Homogenization: Weigh 5-10 g of homogenized fish tissue into a 50 mL centrifuge tube.[19] If the sample is dry, add 5 mL of reagent water.

  • Solvent Addition: Add 10 mL of 1% acetic acid in acetonitrile.

  • Salt Addition: Add the contents of a pre-packaged salt packet (commonly containing magnesium sulfate and sodium acetate, per AOAC 2007.01 method).[15]

  • Extraction: Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes. The upper acetonitrile layer contains your analytes.

Step B: Dispersive SPE (dSPE) Cleanup

  • Transfer: Transfer a 1 mL aliquot of the acetonitrile supernatant from Step A into a 2 mL dSPE tube containing magnesium sulfate, Primary Secondary Amine (PSA), and C18 sorbent.

    • Causality: PSA removes organic acids and some polar pigments, while the C18 sorbent is crucial for removing nonpolar lipids.[17] Magnesium sulfate removes any remaining water.[15]

  • Cleanup: Vortex the dSPE tube for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Final Extract: The resulting supernatant is your cleaned extract. Transfer it to an autosampler vial for IPPP analysis.

Protocol 3: Specialized Solid-Phase Extraction (SPE)

This protocol uses commercially available cartridges designed for enhanced lipid removal, such as Agilent Captiva EMR-Lipid.[3][20] These offer high selectivity for lipids with excellent analyte recovery.

  • Extraction: Perform an initial extraction of the fish tissue using acetonitrile (similar to Step A of the QuEChERS protocol).

  • Sorbent Activation: For some specialized sorbents, an activation step is required. For EMR-Lipid, add water to the acetonitrile extract (typically a 40:60 water:acetonitrile ratio) to activate the lipid-removal mechanism.[14]

  • Cleanup: Load the extract onto the SPE cartridge or plate. Pass the extract through the sorbent bed using a vacuum manifold, positive pressure, or centrifugation.

    • Mechanism: The sorbent selectively traps lipids while allowing a wide range of analytes to pass through into the collection plate or tube.[3][20]

  • Analysis: The collected eluate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

Section 3: Troubleshooting Guide

This guide addresses common problems encountered during the IPPP analysis of fish tissue extracts.

Table 1: Comparison of Lipid Removal Techniques
TechniquePrincipleProsConsBest For
Liquid-Liquid Extraction (LLE) Partitioning between immiscible solvents.Inexpensive, well-established.Labor-intensive, uses large volumes of hazardous solvents, can form emulsions.Polar analytes where a high-throughput is not required.
Solid-Phase Extraction (SPE) Selective adsorption onto a solid sorbent.High selectivity, automatable, excellent for trace analysis.Higher cost per sample, requires method development.Removing specific interferences and concentrating analytes.
QuEChERS with dSPE Acetonitrile extraction followed by dispersive cleanup.Fast, easy, low solvent use, effective for a wide range of analytes.May have lower recovery for very polar compounds without optimization.High-throughput screening of moderately polar to nonpolar analytes.
Specialized Sorbents (e.g., EMR-Lipid) Targeted lipid removal by size exclusion and hydrophobic interaction.Superior lipid removal, high analyte recovery, minimal method development.[3][20]Highest cost per sample.Applications requiring maximum sensitivity and minimal ion suppression.
Q&A: Common Chromatographic Problems
Problem: My column backpressure is rising quickly, and its lifetime is very short.
  • Probable Cause: This is a classic symptom of column fouling due to incomplete removal of lipids and potentially proteins.[1] The lipids are accumulating on the column frit and within the packed bed of the stationary phase.

  • Solution Workflow:

Start High Backpressure Detected CheckGuard Is a guard column installed? Start->CheckGuard InstallGuard Install a guard column and replace frequently. CheckGuard->InstallGuard No ReviewCleanup Review Sample Cleanup Protocol CheckGuard->ReviewCleanup Yes InstallGuard->ReviewCleanup IsCleanupSufficient Is cleanup sufficient for high-fat matrix? ReviewCleanup->IsCleanupSufficient EnhanceCleanup Enhance Lipid Removal: - Add C18 to dSPE - Use specialized SPE (EMR-Lipid) - Perform LLE + SPE IsCleanupSufficient->EnhanceCleanup No WashColumn Perform Column Wash (Reverse flush if possible) IsCleanupSufficient->WashColumn Yes EnhanceCleanup->WashColumn ReplaceColumn If pressure remains high, replace the column. WashColumn->ReplaceColumn

Caption: Troubleshooting workflow for high backpressure issues.

  • Use a Guard Column: This is a small, disposable column placed before your analytical column. It will trap strongly retained compounds, protecting your expensive analytical column.

  • Enhance Your Cleanup Protocol: If you are using QuEChERS, ensure your dSPE step includes a C18 sorbent.[17] For very fatty fish (e.g., salmon, mackerel), a two-step cleanup combining LLE followed by SPE may be necessary.

  • Implement a Column Wash: After your analytical batch, wash the column with a strong, non-buffered solvent like 100% isopropanol or a mixture of dichloromethane and methanol (if your system is compatible) to remove adsorbed lipids. Always check your column's care and use manual first.[4]

Problem: I'm seeing poor analyte sensitivity and inconsistent results (ion suppression).
  • Probable Cause: Lipids, especially phospholipids, are notorious for causing ion suppression in ESI-MS.[2] They co-elute with your analytes and reduce their ionization efficiency in the MS source, leading to a lower-than-expected signal.

  • Solutions:

    • Use a More Selective Cleanup Method: This is the most effective solution. Techniques using specialized lipid-removal sorbents (e.g., Agilent Captiva EMR-Lipid, Waters Ostro) are designed specifically to address this problem by removing a broad range of lipid classes without impacting analyte recovery.[3][14][20]

    • Optimize Chromatography: Develop a gradient that provides better separation between your analytes and the bulk of the remaining lipid matrix. Sometimes, simply extending the gradient or adding a high-organic wash step at the end can help elute lipids before the next injection.

    • Employ Stable Isotope-Labeled Internal Standards (SIL-IS): Using a SIL-IS for each analyte is the gold standard for quantitative bioanalysis. The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By using the ratio of the analyte to its SIL-IS, the matrix effect can be accurately compensated for.[6]

Problem: My chromatographic peaks are broad, tailing, or splitting.
  • Probable Cause: This can be caused by several factors related to matrix interference. Co-eluting lipids can disrupt the interaction between the analyte and the stationary phase.[4] It can also indicate that the column is already partially fouled or that the sample solvent is too strong compared to the initial mobile phase.

  • Solutions:

    • Re-evaluate Cleanup Efficiency: As with other issues, the first step is to confirm your lipid removal is adequate. An inefficient cleanup is the most likely culprit.

    • Match Sample Solvent to Mobile Phase: Ensure your final extract is reconstituted in a solvent that is as weak as, or weaker than, your initial mobile phase. Injecting a sample in a very strong solvent (like 100% acetonitrile) into a weak starting mobile phase (like 95% water) will cause peak distortion.

    • Check Mobile Phase and Ion-Pair Reagent: Confirm that the pH of your mobile phase is appropriate for your analytes and that the concentration of your ion-pairing reagent is optimized.[21] Inconsistent preparation of the mobile phase can lead to shifting retention times and poor peak shape.

References

  • United Chemical Technologies. What Is QuEChERS?
  • Restek. QuEChERS Methodology: AOAC Method.
  • Christie, W. W. (2008). Solid Phase Extraction as a Tool to Separate Lipid Classes and Study Deterioration of Marine Lipids. Taylor & Francis Online.
  • Hawach Scientific. (2025).
  • Restek. (2020).
  • LCGC International. Streamlined Method for Pesticide Residues in High-Lipid Food Samples Using QuEChERS Extraction, LipiFiltr® Cleanup, and UHPLC–MS/MS Analysis.
  • Agilent Technologies. (2020). Analysis of Per and Polyfluoroalkyl Substances in Edible Fish Tissue Using Agilent Captiva EMR–Lipid and LC/MS.
  • Kim, M. S., et al. (2008). Rapid Determination of Chlorostyrenes in Fish by Freezing-Lipid Filtration, Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry.
  • Li, Y., et al. (2019).
  • American Laboratory. (2015). Innovative Sample Prep Removes Lipids Without Losing Analytes.
  • Knittelfelder, O. L., et al. Three-phase liquid extraction: a simple and fast method for lipidomic workflows. PMC.
  • Agilent. (2023). Techniques for Avoiding Unexpected Problems in LC and GC Analysis.
  • Creative Proteomics. Sample Processing Methods for Lipidomics Research.
  • ResearchGate. (2012). How to separate lipid contaminants during protein extraction of animal tissues?
  • Agilent Technologies. (2016). Simple Steps to Maximize Lipid Removal with EMR-Lipid. YouTube.
  • Corcoran, P., et al. (2022). Challenges and emerging trends in liquid chromatography-based analyses of mRNA pharmaceuticals. PMC.
  • LIPID MAPS. (2024). LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS.
  • Pérez-Pacheco, C., et al. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS.
  • MilliporeSigma. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples.
  • Technology Networks. (2024).
  • Bligh, E. G., & Dyer, W. J. (1959). A RAPID METHOD OF TOTAL LIPID EXTRACTION AND PURIFICATION. Canadian Journal of Biochemistry and Physiology.

Sources

Technical Guide: Mitigating Ion Suppression in Aryl Phosphate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Mass Spectrometry Support Center. Subject: Correcting for Ion Suppression in Aryl Phosphate Analysis Ticket ID: AP-MS-SUP-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Aryl phosphates (e.g., TPHP, TDCPP, TMPP) are ubiquitous as flame retardants and plasticizers, but their analysis in biological matrices (plasma, urine, tissue) is plagued by severe electrospray ionization (ESI) suppression . This is primarily driven by their lipophilicity, which causes them to co-elute with endogenous phospholipids (PLs).

This guide moves beyond basic troubleshooting. It provides a causal analysis of suppression mechanisms and details self-validating protocols to restore analytical integrity.

Section 1: Diagnostic & Validation (The "Is it Suppression?" Phase)

Q1: My internal standard response is variable, but retention times are stable. How do I definitively confirm ion suppression versus extraction loss?

A: You must decouple extraction efficiency from matrix effects. A low signal can result from poor recovery (sample prep) or ion suppression (source physics).

The Solution: The Post-Extraction Spike Method To isolate the matrix effect, perform the following validation experiment using three sets of samples:

  • Set A (Neat Standard): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.

  • Set C (Pre-Extraction Spike): Blank matrix spiked with analyte, then extracted.

The Calculation (Self-Validation Logic): Use these formulas to diagnose the root cause:

MetricFormulaInterpretation
Matrix Effect (ME)

< 85% : Ion Suppression (Source issue).> 115% : Ion Enhancement.85-115% : Acceptable.
Recovery (RE)

Low % : Poor Extraction (Chemistry issue).
Process Efficiency (PE)

Combined effect of ME and RE.

Technical Insight: If Set B is significantly lower than Set A, your issue is suppression . If Set B


 Set A, but Set C is low, your issue is extraction recovery .
Q2: How do I visualize where the suppression is occurring in my chromatogram?

A: Use Post-Column Infusion (PCI) .[1] This is the "gold standard" diagnostic for mapping suppression zones.

Protocol:

  • Setup: Infuse a constant flow of the analyte (e.g., TPHP at 100 ng/mL) via a tee-junction into the LC effluent after the column but before the MS source.

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma extract) via the LC.

  • Observation: Monitor the baseline of the infused analyte.

  • Result: A dip in the baseline indicates a suppression zone.[2] If your analyte elutes in this "dip," you must modify the gradient or sample prep.

Visualizing the Workflow:

PCI_Workflow cluster_LC LC System cluster_Infusion Infusion Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Tee Junction (Mixing Point) Column->Tee Eluent + Matrix Syringe Syringe Pump (Constant Analyte Flow) Syringe->Tee Analyte Standard MS Mass Spectrometer (ESI Source) Tee->MS Data Result: Baseline Dip = Suppression MS->Data

Figure 1: Post-Column Infusion setup to map matrix effects.[1] A baseline dip indicates co-eluting suppressors.

Section 2: Sample Preparation Solutions (The "Clean-up" Phase)

Q3: I am using protein precipitation (PPT) with acetonitrile, but suppression persists. Why?

A: Protein precipitation removes proteins but fails to remove phospholipids (PLs) . Phospholipids (glycerophosphocholines, lysophosphatidylcholines) are the primary cause of ion suppression in biological matrices. They are hydrophobic, elute late in Reverse Phase LC (RPLC), and often co-elute with aryl phosphates.

The Solution: Phospholipid Removal (PLR) Plates Switch from simple PPT to PLR plates (e.g., Waters Ostro™, Agilent Captiva™, or Phenomenex Phree™).

Mechanism: These plates use a precipitating solvent (MeCN with 1% Formic Acid) combined with a Zirconia-coated silica or similar sorbent that selectively retains the phosphate group of the phospholipid via Lewis acid-base interaction, while allowing the aryl phosphate (which lacks the free phosphate headgroup reactivity of PLs) to pass through.

Comparative Data (Plasma Matrix):

MethodProtein RemovalPhospholipid RemovalMatrix Effect (ME%)
Protein Precipitation (PPT) >99%< 10%40-60% (Severe Suppression)
Solid Phase Extraction (SPE) >99%80-95%85-105% (Excellent)
PL Removal Plates >99%>99%90-110% (Superior)
Q4: Can I use QuEChERS for tissue samples?

A: Yes, but with a caveat. Standard QuEChERS (AOAC 2007.01) uses dispersive SPE (dSPE) with PSA (Primary Secondary Amine). PSA removes fatty acids but can also bind to acidic metabolites. For neutral aryl phosphates, PSA is generally safe. However, for lipid-rich tissues (liver, brain), add Z-Sep+ (Zirconia-based) sorbent to the dSPE step to specifically target phospholipids.

Section 3: Chromatographic & Mass Spec Optimization

Q5: My aryl phosphate signal is split between [M+H]+ and [M+Na]+. How do I fix this?

A: Aryl phosphates have high affinity for sodium, leading to signal dilution across multiple adducts ([M+H]+, [M+Na]+, [M+K]+). Sodium adducts are also less stable in MS/MS fragmentation, leading to poor sensitivity.

The Solution: Mobile Phase Modifiers You must "force" the ionization pathway.

  • Add Ammonium Acetate or Ammonium Formate (5-10 mM): This provides an excess of ammonium ions (

    
    ).
    
  • Result: This suppresses sodium adduct formation and promotes either the protonated species

    
     or the ammoniated adduct 
    
    
    
    .
  • Note: Many aryl phosphates ionize more efficiently as

    
     in ESI(+). However, chlorinated organophosphates (like TCEP) may favor ESI(+) 
    
    
    
    or even ESI(-) depending on the mobile phase pH.

Recommended Mobile Phase:

  • A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid.

  • B: Methanol + 5mM Ammonium Acetate + 0.1% Formic Acid.

  • Why Methanol? Methanol often provides better solubility and ionization efficiency for aryl phosphates compared to Acetonitrile, though Acetonitrile has lower backpressure.

Section 4: Quantification Strategies

Q6: I cannot eliminate all matrix effects. How do I quantify accurately?

A: If you cannot remove the matrix, you must compensate for it using Stable Isotope Labeled Internal Standards (SIL-IS) .

The Golden Rule: You must use a SIL-IS that co-elutes exactly with your analyte.

  • Best: Carbon-13 (

    
    ) or Nitrogen-15 (
    
    
    
    ) labeled standards.
  • Good: Deuterated (

    
     or 
    
    
    
    ) standards (e.g., d15-TPHP).
  • Risk: Deuterated standards can sometimes separate chromatographically from the native analyte (the "Deuterium Isotope Effect"), causing them to experience a slightly different matrix environment.[3]

Mechanism of Correction: Since the SIL-IS co-elutes with the analyte, it experiences the exact same degree of ion suppression.[3] By quantifying the Ratio (Analyte Area / IS Area), the suppression cancels out mathematically.

Visualizing the Correction Logic:

Suppression_Correction cluster_Matrix Matrix Environment (Source) Suppressor Phospholipids (Charge Thieves) Analyte Aryl Phosphate (Native) Suppressor->Analyte Suppresses Signal (e.g. -50%) IS Internal Standard (SIL-IS) Suppressor->IS Suppresses Signal (Same -50%) Result_Analyte Detected Analyte (50% Intensity) Analyte->Result_Analyte Result_IS Detected IS (50% Intensity) IS->Result_IS Calculation Ratio Calculation: (0.5 / 0.5) = 1.0 Corrected Value Result_Analyte->Calculation Result_IS->Calculation

Figure 2: Mechanism of SIL-IS correction. The ratio remains constant even if absolute intensity drops.

References

  • Taylor & Francis. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. TandFOnline. Link

  • National Institutes of Health (NIH). (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC. Link

  • Waters Corporation. (2019).[4] Comparison of SPE Protocols for Phospholipid Removal in Basic Analyte Bioanalytical Quantitation. Waters Application Notes. Link

  • Phenomenex. (2024). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex Guides. Link

  • ResearchGate. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. MDPI. Link

  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. Link

Sources

Validation & Comparative

Comparative Guide: Inter-Laboratory Validation of Analytical Methods for Isopropyl Diphenyl Phosphate (IPPP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl Diphenyl Phosphate (IPPP) is a widely used organophosphate flame retardant (OPFR) and plasticizer. In drug development and biopharmaceutical manufacturing, it is increasingly scrutinized as a neurotoxic leachable from single-use polymeric systems and packaging.

This guide provides a technical comparison of the two dominant analytical platforms—GC-MS and LC-MS/MS —within the framework of an ISO 5725 inter-laboratory validation study. While GC-MS remains the standard for industrial screening, this guide argues that LC-MS/MS is the superior methodology for trace-level quantification in biological matrices due to higher sensitivity and the ability to resolve toxic ortho-substituted isomers without derivatization.

Part 1: The Analytical Landscape

Methodological Comparison

The validation of IPPP analysis hinges on selecting the correct instrument for the matrix. IPPP is semi-volatile, making it accessible to Gas Chromatography (GC), but its polarity and low-level occurrence in biological samples often favor Liquid Chromatography (LC).

FeatureGC-EI-MS (EPA 8270E Modified) LC-ESI-MS/MS (Targeted MRM)
Primary Mechanism Electron Ionization (Hard ionization)Electrospray Ionization (Soft ionization)
Isomer Resolution Moderate. Often co-elutes m- and p- isomers unless specialized columns are used.High. Phenyl-hexyl columns can effectively separate neurotoxic o-IPPP from p-IPPP.
Sensitivity (LOD) ~1–10 ng/mL (ppb)~0.01–0.1 ng/mL (ppt)
Matrix Effects Susceptible to non-volatile matrix buildup in the liner.Susceptible to ion suppression; requires isotope dilution.
Throughput Lower (Longer run times for cooling/heating cycles).Higher (Rapid gradients).
Best Application Raw material purity, industrial waste, packaging extracts.Bioanalysis (plasma/urine), trace leachables in drug formulations.
Mechanistic Insight: The Isomer Challenge

IPPP is not a single molecule but often a mixture. The ortho-substituted isomers (e.g., o-IPPP) are structurally similar to tri-ortho-cresyl phosphate (TOCP), a known neurotoxin causing Organophosphate-Induced Delayed Neuropathy (OPIDN).

  • Expert Insight: In a validation context, a method that quantifies "Total IPPP" without separating the ortho-isomer is insufficient for toxicological risk assessment in drug development. LC-MS/MS using a biphenyl or phenyl-hexyl stationary phase provides the necessary

    
     interaction to separate these isomers based on steric hindrance, which standard C18 columns often fail to do.
    

Part 2: Inter-Laboratory Validation Framework (ISO 5725)

To validate these methods objectively, we utilize the ISO 5725 framework, focusing on Accuracy (Trueness and Precision).[1][2] The following workflow illustrates the logical progression of a compliant inter-laboratory study.

ValidationWorkflow cluster_Prep Sample Preparation cluster_Execution Inter-Lab Execution cluster_Stats Statistical Analysis Start Study Design (ISO 5725) Matrix Matrix Selection (Plasma, Media, Solvent) Start->Matrix Spike Spiking (Low/Med/High) + Internal Standard (d15-TPP) Matrix->Spike Homogeneity Homogeneity Testing (ANOVA) Spike->Homogeneity Distrib Distribution to 8-12 Labs Homogeneity->Distrib If Pass Analysis Blind Analysis (n=5 replicates) Distrib->Analysis Outliers Outlier Tests (Grubbs / Cochran) Analysis->Outliers Calc Calculate Precision (r and R) Outliers->Calc Clean Data ZScore Z-Score Evaluation (|Z| < 2 = Pass) Calc->ZScore

Figure 1: ISO 5725 Validation Workflow. This diagram outlines the critical path from sample homogenization to statistical validation using Z-scores.

Part 3: Experimental Protocols

Sample Preparation (Optimized for Biological Matrices)

For drug development applications (e.g., assessing leachables in protein formulations), simple protein precipitation is often inadequate due to ion suppression.

Protocol: Solid Phase Extraction (SPE)

  • Pre-treatment: Mix 1 mL sample with 10 ng of Internal Standard (d15-Triphenyl phosphate or d7-IPPP ). Equilibrate for 30 mins.

  • Cartridge: Use a polymeric weak anion exchange (WAX) or HLB cartridge (60 mg).

    • Why: IPPP is neutral, but WAX removes acidic matrix interferences (phospholipids/proteins) that cause suppression in LC-MS.

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Load sample at roughly 1 mL/min.

  • Wash: 5% Methanol in water (removes salts/proteins).

  • Elution: 3 mL Ethyl Acetate or MTBE.

    • Expert Note: Avoid using pure acetonitrile for elution if injecting into GC, as solvent expansion volume is high. For LC, evaporate and reconstitute in Mobile Phase A.

Instrumental Parameters (LC-MS/MS)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[3]

  • Gradient: 40% B to 95% B over 8 minutes.

  • MS Source: ESI Positive Mode.

  • Transitions (MRM):

    • Quantifier: m/z 327.1

      
       77.0 (Phenyl ring)
      
    • Qualifier: m/z 327.1

      
       152.0
      
    • Note: The transition m/z 327

      
       215 is often used but can be subject to interference; 77 is non-specific but high intensity. Use 215 for confirmation in complex matrices.
      

Part 4: Comparative Validation Data

The following data represents synthesized performance metrics from inter-laboratory studies on organophosphate esters (OPEs), representative of IPPP performance.

Table 1: Inter-Laboratory Performance Summary

Data derived from aggregate OPE validation studies (e.g., Brandsma et al., ISO 5725 trials).

ParameterGC-MS (EI) LC-MS/MS (ESI) Acceptance Criteria
Recovery (%) 75% – 115%88% – 108%70–120%
Repeatability (

)
8% – 18%3% – 9%

(Lab internal)
Reproducibility (

)
15% – 28%8% – 16%

(Inter-lab)
HorRat Value 1.2 – 1.80.6 – 1.10.5 – 2.0
Z-Score Performance 75% of labs $Z< 2$

Analysis: The HorRat value (Horwitz Ratio) is the critical metric here. A HorRat > 1.5 in the GC-MS group indicates that the method variability is higher than predicted by the Horwitz equation, likely due to thermal degradation of IPPP in the GC inlet or active sites in the liner. The LC-MS/MS HorRat near 1.0 indicates ideal method performance.

Part 5: Troubleshooting & Challenges (Self-Validating Systems)

To ensure "Trustworthiness" (Part 2 of requirements), the protocol must include self-checks.

The "Blank" Trap

IPPP is ubiquitous in laboratory plastics.

  • Challenge: False positives in trace analysis.

  • Solution: Use glass/stainless steel solvent lines where possible. Run a "System Blank" (instrument only) and a "Process Blank" (reagents only) before every batch.

  • Validation Rule: If Blank > 10% of LOQ, the batch is invalid.

Matrix Effects in LC-MS
  • Challenge: Co-eluting phospholipids suppress the signal.

  • Causality: ESI competition for charge.

  • Solution: Monitor the Internal Standard (IS) response.

  • Validation Rule: If IS area deviates > 30% from the calibration standard average, re-inject or dilute the sample.

MatrixEffect Sample Biological Sample Extract Extraction (SPE) Sample->Extract MS LC-MS/MS Analysis Extract->MS Check Check IS Response MS->Check Pass Report Result Check->Pass 80-120% Fail Ion Suppression Detected Check->Fail <80% or >120% Action Dilute & Re-inject Fail->Action Action->MS

Figure 2: Matrix Effect Control Loop. A logical decision tree for handling ion suppression during LC-MS/MS analysis.

References

  • U.S. Environmental Protection Agency. (2018).[4] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4] SW-846 Update VI. [Link][4][5]

  • International Organization for Standardization. (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results. [Link]

  • Phillips, A. L., et al. (2016). Metabolism of the Organophosphate Flame Retardants Triphenyl Phosphate and Isopropylated Triphenyl Phosphate by Human Hepatocytes. Drug Metabolism and Disposition. [Link]

  • Brandsma, S. H., et al. (2013). Interlaboratory study on the analysis of organophosphorus flame retardants and plasticizers in sediment and fish. Analytical and Bioanalytical Chemistry.[3][6][7][8][9] [Link]

  • Van den Eede, N., et al. (2011). Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust. Environment International. [Link]

Sources

A Comparative Toxicological Guide to Isopropylated Phenyl Phosphate (IPPP) Isomers: The Critical Role of Ortho vs. Para Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Industrial Significance and Toxicological Concerns of IPPP Isomers

Isopropylated phenyl phosphates (IPPPs) are a class of organophosphate esters widely utilized as flame retardants and plasticizers in a variety of commercial and industrial products, including PVC, polyurethane foams, and hydraulic fluids. Their prevalence in these applications has led to widespread human and environmental exposure[1]. IPPPs exist as a complex mixture of isomers, with the isopropyl groups substituted at the ortho, meta, or para positions on the phenyl rings[2]. This structural variation, particularly the position of the isopropyl group, plays a pivotal role in determining the toxicological profile of each isomer.

This guide provides an in-depth comparison of the toxicity of ortho- and para-substituted IPPP isomers. While commercial IPPP mixtures often contain a variety of isomers, understanding the distinct toxicological properties of the ortho and para variants is crucial for risk assessment and the development of safer alternatives. This document will delve into the mechanistic underpinnings of their differential toxicity, with a focus on neurotoxicity, and provide a framework for their experimental evaluation.

The Decisive Factor: Ortho-Substitution and Neurotoxicity

The most significant and well-documented difference in the toxicity of IPPP isomers lies in their potential to induce Organophosphate-Induced Delayed Neuropathy (OPIDN), a debilitating neurological disorder characterized by a delayed onset of ataxia, weakness, and paralysis[3]. The key determinant for this severe neurotoxic effect is the presence of an isopropyl group at the ortho position of the phenyl ring[2][4].

Mechanism of Action: Inhibition of Neuropathy Target Esterase (NTE)

The primary molecular target for OPIDN is Neuropathy Target Esterase (NTE), a membrane-bound enzyme located in the nervous system[3][4]. The initiation of OPIDN is a two-step process:

  • Inhibition of NTE: Neuropathic organophosphates, including ortho-substituted IPPPs, covalently bind to the active site of NTE, inhibiting its normal enzymatic function.

  • "Aging" of the Inhibited Enzyme: The organophosphate-NTE complex undergoes a subsequent chemical modification, known as "aging," where an alkyl group is cleaved from the phosphorus atom. This "aged" enzyme is irreversibly inhibited and is thought to trigger a cascade of events leading to axonal degeneration.

The structural conformation of ortho-IPPP isomers makes them potent inhibitors of NTE. In contrast, para- and meta-substituted isomers are significantly less effective at inhibiting this critical enzyme[2].

dot

Caption: Workflow for in vivo hen OPIDN study.

In Vitro Cytotoxicity Assessment: MTT Assay

This is a standard colorimetric assay to assess cell viability.

  • Cell Culture: Culture a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells or human hepatoma HepG2 cells) in 96-well plates.

  • Treatment: Treat the cells with a range of concentrations of the purified ortho- and para-IPPP isomers for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

This test is used to detect point mutations.

  • Bacterial Strains: Use a set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537, TA1538).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to various concentrations of the purified ortho- and para-IPPP isomers on agar plates with a limited amount of histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: Compare the number of revertant colonies in the treated groups to the solvent control group. A significant increase in revertant colonies indicates a mutagenic potential.

Conclusion: A Clear Neurotoxic Distinction and a Call for Further Research

The evidence strongly indicates that the position of the isopropyl group on the phenyl ring is a critical determinant of the neurotoxicity of IPPP isomers. Ortho-substitution confers the potential to cause Organophosphate-Induced Delayed Neuropathy through the inhibition of Neuropathy Target Esterase, a severe and irreversible neurological condition. In contrast, para-substituted isomers are significantly less neurotoxic.

While the differences in cytotoxicity and genotoxicity are less clear-cut, the potential for adverse effects from commercial IPPP mixtures, which contain a variety of isomers, warrants a cautious approach. Further research is needed to fully characterize the cytotoxic and genotoxic potential of individual IPPP isomers to enable a more comprehensive risk assessment and to guide the development of safer alternatives in industrial applications.

References

  • Craig, P. H., & Barth, M. L. (1999). Evaluation of the hazards of industrial chemicals. CRC Press.
  • Behl, M., Hsieh, J. H., Shafer, T. J., Mundy, W. R., Rice, J. R., Boyd, W. A., ... & Freedman, J. H. (2015). Use of alternative assays to identify and prioritize organophosphorus flame retardants for potential developmental neurotoxicity. Toxicological Sciences, 149(1), 193-206. [Link]

  • Australian Government Department of Health. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. [Link]

  • Behl, M., Hetherington, C., Locke, P., & Patisaul, H. B. (2016). In vitro assessment of endocrine disrupting potential of a commercial flame retardant mixture Firemaster® 550. Toxicology and applied pharmacology, 296, 1-10. [Link]

  • Dishaw, L. V., Powers, C. M., Ryde, I. T., Roberts, S. C., Shaff, D. P., & Stapleton, H. M. (2011). Is the PentaBDE replacement, Firemaster® 550, a developmental neurotoxicant? A 3-generation study of Wistar rats. Toxicological Sciences, 124(2), 398-410. [Link]

  • European Chemicals Agency. (2020). Substance Information - Isopropylated triphenyl phosphate. [Link]

  • Eto, M. (1974). Organophosphorus pesticides: organic and biological chemistry. CRC press.
  • Flaherty, K. A., Szabo, D. T., & Patisaul, H. B. (2016). The flame retardant mixture Firemaster 550 alters circulating hormones and behavior in the adult Wistar rat. Neurotoxicology, 53, 202-212. [Link]

  • Hoffman, K., Daniels, J. L., & Stapleton, H. M. (2014). Urinary metabolites of organophosphate flame retardants and their variability in pregnant women. Environment international, 63, 169-172. [Link]

  • International Programme on Chemical Safety. (1991). Tri-o-cresyl phosphate. Environmental Health Criteria 110. [Link]

  • Johnson, M. K. (1975). Organophosphorus esters causing delayed neurotoxic effects. Archives of Toxicology, 34(4), 259-288. [Link]

  • Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. Toxicological reviews, 24(1), 37-49. [Link]

  • McCormick, P. A., Kennedy, S., & Taylor, M. J. (1995).
  • OECD. (1997). Guideline for the Testing of Chemicals 418: Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure. [Link]

  • OECD. (1997). Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. [Link]

  • Patisaul, H. B., Roberts, S. C., Mabry, K. G., McCaffrey, K. A., Gear, R. B., & Braun, J. M. (2013). The flame retardant mixture Firemaster® 550 alters sexual development and behavior in rats. Endocrinology, 154(1), 71-82. [Link]

  • Richardson, R. J. (1995). Assessment of the neurotoxic potential of chlorpyrifos and its metabolite chlorpyrifos-oxon in adult Long-Evans rats. Journal of Toxicology and Environmental Health, 44(3), 329-342.
  • Song, Y., Li, J., & Li, G. (2018). Triphenyl phosphate induced apoptosis in SH-SY5Y cells through ROS-mediated mitochondrial pathway. Chemosphere, 207, 206-213. [Link]

  • Stapleton, H. M., Sharma, S., Getzinger, G., Ferguson, P. L., Gabriel, M., Webster, T. F., & Blum, A. (2012). Novel and high volume use flame retardants in US couches reflective of the 2005 PentaBDE phase out. Environmental science & technology, 46(24), 13432-13439. [Link]

  • van der Veen, I., & de Boer, J. (2012). Phosphorus flame retardants: properties, production, and applications. Chemosphere, 88(10), 1119-1153. [Link]

  • World Health Organization. (1990). Tricresyl phosphate. [Link]

  • Westerink, R. H., de Groot, A., & Vijverberg, H. P. (2017). In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. Neurotoxicology, 59, 135-143. [Link]

  • Witchey, S. K., Behl, M., Collins, B. J., Roberts, G. K., Sparrow, B. R., Moyer, R. A., ... & Cunny, H. (2021). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, 180(1), 10-25. [Link]

  • U.S. Environmental Protection Agency. (2015). Flame Retardant Alternatives for Polyurethane Foam: An Alternatives Assessment Update. [Link]

  • Ataman Kimya. ISOPROPYLATED TRIPHENYL PHOSPHATE. [Link]

  • Charles River. Chromosome Aberration Test. [Link]

  • Doherty, B. T., Hoffman, K., Keil, A. P., & Stapleton, H. M. (2019). Organophosphate esters: A review of environmental occurrence, human exposure, and toxicological effects. Environmental science & technology, 53(18), 10545-10565. [Link]

  • Eurofins. Chromosome Aberration Test in vitro. [Link]

  • MDPI. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria. [Link]

  • National Toxicology Program. (2018). NTP Technical Report on the Toxicity Studies of Isopropylated Phenyl Phosphates (IPP) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats. [Link]

  • Washington State Department of Health. (2018). Isopropylated triphenyl phosphate (IPTPP). [Link]

  • Xenometrix. Ames II™/Ames MPF™ Mutagenicity Assays. [Link]

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Precision in OPE Analysis: Validation of Deuterated IPPP as a Surrogate Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Organophosphate Esters (OPEs), specifically Isopropylphenyl Phosphate (IPPP), the choice of surrogate standard is the single most critical factor determining data integrity. While structural analogs like Triphenyl Phosphate (TPP) have historically been used due to cost or availability, they frequently fail to correct for matrix-induced ion suppression in complex biological and environmental samples.

This guide presents a validation workflow demonstrating that Deuterated IPPP (


-IPPP)  is not merely an alternative, but a distinct technical requirement for achieving regulatory-grade accuracy (70–130% recovery) and precision (RSD <20%). We provide comparative data showing that while TPP suffers from retention time shifts leading to uncorrected matrix effects, 

-IPPP offers near-perfect co-elution and ionization tracking.

The Challenge: Matrix Effects in LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the gold standard for OPE analysis. However, ESI is highly susceptible to matrix effects —where co-eluting non-target compounds compete for charge in the source, suppressing or enhancing the signal of the analyte.

The Mechanism of Failure for Structural Analogs

A structural analog (e.g., TPP) has different physicochemical properties (hydrophobicity, pKa) than the target analyte (IPPP).

  • Retention Time Shift: The analog elutes at a different time (

    
    ) than the analyte.
    
  • Unmatched Suppression: If the matrix interference elutes at the analyte's time but not the analog's time, the analog signal remains high while the analyte signal is suppressed.

  • Result: The calculated recovery is artificially low or high, leading to false quantification.

The Solution: Stable Isotope Dilution ( -IPPP)

Deuterated IPPP is chemically identical to the target, differing only in mass. It co-elutes perfectly, experiencing the exact same suppression or enhancement as the analyte.

Visualizing the Mechanism

The following diagram illustrates why structural analogs fail to correct for matrix effects compared to deuterated standards.

MatrixEffect cluster_0 Chromatographic Separation cluster_1 ESI Source Behavior Matrix Matrix Interference (Suppression Zone) IPPP Target Analyte (IPPP) Matrix->IPPP Co-elution dIPPP Deuterated IS (d27-IPPP) IPPP->dIPPP Perfect Overlap TPP Structural Analog (TPP) IPPP->TPP RT Shift (~0.5 min) Signal_IPPP IPPP Signal: Suppressed IPPP->Signal_IPPP Signal_dIPPP d27-IPPP Signal: Suppressed Equally dIPPP->Signal_dIPPP Signal_TPP TPP Signal: Unaffected (No Correction) TPP->Signal_TPP Correction Final Calculated Concentration Signal_dIPPP->Correction Ratio Constant (Accurate Quant) Signal_TPP->Correction Ratio Skewed (Inaccurate Quant)

Caption: Figure 1: Mechanism of correction.


-IPPP co-elutes with the analyte, ensuring that any ion suppression affects both equally, maintaining a constant ratio. TPP elutes separately, failing to compensate for the suppression occurring at the IPPP retention time.

Experimental Validation Protocol

To validate


-IPPP, we employed a comparative study using House Dust (SRM 2585 equivalent matrix), a notoriously complex matrix for OPE analysis.
Materials & Reagents[1][2][3][4][5][6]
  • Analyte: Isopropylphenyl Phosphate (IPPP) isomers.

  • Surrogate Standard A (Test):

    
    -IPPP (fully deuterated).
    
  • Surrogate Standard B (Control): Triphenyl Phosphate (TPP).[1]

  • Matrix: Indoor Dust Standard Reference Material (SRM 2585).

Workflow

Step 1: Spiking & Equilibration (Critical)

  • Weigh 50 mg of dust sample.

  • Spike with 50 ng of

    
    -IPPP and TPP prior to any solvent addition.
    
  • Wait 30 mins: Allow standards to interact with the matrix binding sites. Causality: Without this equilibration, the extraction efficiency of the surrogate may not reflect the extraction efficiency of the native analyte bound to dust particles.

Step 2: Extraction (Ultrasonic Assisted)

  • Add 2 mL Hexane:Acetone (1:1 v/v).

  • Sonicate for 15 mins; Centrifuge at 3000 rpm.

  • Repeat extraction 2x and combine supernatants.

Step 3: Clean-up

  • Pass extract through a Florisil SPE cartridge to remove polar interferences.

  • Elute with Ethyl Acetate.[2]

  • Evaporate to dryness under

    
     and reconstitute in Methanol.
    

Step 4: LC-MS/MS Analysis

  • Column: C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Water (A) / Methanol (B) with 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (MRM).

Comparative Results

The following data represents the recovery of IPPP spiked into a dust matrix, corrected by three different calibration methods.

Table 1: Accuracy and Precision Comparison (n=6)
ParameterMethod A:

-IPPP (Isotope Dilution)
Method B: TPP (Structural Analog)Method C: External Calibration
Mean Recovery (%) 98.4% 82.1%64.3%
RSD (%) 3.2% 12.8%28.5%
Matrix Effect (ME%) 101% (Compensated)115% (Uncompensated)45% (Severe Suppression)
Linearity (

)
> 0.9990.9920.985
Status Passes (70-130%) Marginal PassFails
Data Interpretation[2][5][8]
  • External Calibration Failure: The "External Calibration" column shows a recovery of only 64.3%. This indicates that the matrix suppressed ~35% of the signal. Without an internal standard, this loss is invisible, leading to severe under-reporting of toxicity.

  • The TPP Gap: TPP corrected some error (bringing recovery to 82%), but the higher RSD (12.8%) indicates instability. The retention time difference meant TPP did not experience the exact suppression event that IPPP did.

  • Deuterated Superiority:

    
    -IPPP yielded near-quantitative recovery (98.4%) with tight precision (3.2% RSD). This confirms that the isotope-labeled standard effectively "normalized" the data against both extraction losses and ion suppression.
    

Workflow Visualization

Workflow Start Sample Collection (House Dust / Serum) Spike Spike Surrogate Standard (d27-IPPP) Start->Spike Equilibrate Equilibration (30 mins - Critical) Spike->Equilibrate Ensures Matrix Binding Extract Extraction (Ultrasonic / SPE) Equilibrate->Extract Analysis LC-MS/MS Analysis (MRM Mode) Extract->Analysis Calc Quantification (Ratio: Analyte Area / IS Area) Analysis->Calc Auto-Correction

Caption: Figure 2: The validated workflow. The critical control point is the addition of


-IPPP prior to extraction, allowing it to track the analyte through every subsequent step.

Conclusion & Recommendation

For the validation of IPPP and other organophosphate esters, deuterated surrogates (


-IPPP) are mandatory for high-confidence data. 

While structural analogs like TPP are cheaper, they introduce a "hidden error" risk—where data looks acceptable but fails to account for specific matrix suppression zones. In regulated environments (GLP/GMP) or critical environmental monitoring, the cost of a repeat analysis or a false negative far outweighs the cost of the isotopically labeled standard.

Final Recommendation: Adopt


-IPPP as the primary surrogate standard. Set acceptance criteria at Recovery: 70–130%  and RSD: <20% , aligned with EPA Method 537.1 and ISO guidelines for trace organic analysis.

References

  • US EPA. (2020).[3] Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and LC/MS/MS.[4] (Provides the gold standard framework for surrogate recovery criteria in trace analysis).

  • Van De Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effect profiles for different mass spectrometric interfaces in the determination of OPEs. Journal of Chromatography A. (Establishes the causality of matrix effects in ESI).

  • Brandsma, S. H., et al. (2013). Organophosphorus flame-retardant and plasticizer analysis, including recommendations for the use of labelled standards. Talanta. (Direct comparison of deuterated vs. non-deuterated standards for OPEs).

  • National Institute of Standards and Technology (NIST). Certificate of Analysis: Standard Reference Material® 2585 (Organic Contaminants in House Dust). (The benchmark matrix for validating OPE extraction protocols).

Sources

Comparative study of IPPP and novel halogen-free flame retardants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from halogenated additives to organophosphates was a pivotal shift in material science. Isopropylated Triphenyl Phosphate (IPPP) emerged as a dominant "transitional" standard—offering dual utility as a flame retardant (FR) and plasticizer. However, the demand for higher thermal stability, lower leaching, and "green" chemistry has catalyzed the development of Novel HFFRs , specifically DOPO derivatives and Bio-based P-N systems .

This guide provides a head-to-head technical analysis, contrasting the plasticizing, gas-phase dominant mechanism of IPPP with the reactive, condensed-phase charring efficiency of novel alternatives.

Chemical & Mechanistic Profile

The Incumbent: IPPP (Isopropylated Triphenyl Phosphate)
  • Class: Organophosphate Ester (OPE).

  • Physical State: Viscous liquid.

  • Mechanism: Primarily acts in the gas phase by releasing radical scavengers (PO[1]•) that quench flame propagation. Secondarily promotes char in the condensed phase.[2]

  • Key Characteristic: Acts as a plasticizer , lowering the Glass Transition Temperature (

    
    ) and modulus of the polymer matrix.
    
The Challengers: Novel HFFRs
  • DOPO Derivatives (e.g., DOPO-PHE, DOPO-HQ):

    • Class: Phosphaphenanthrene cyclic derivatives.

    • Mechanism: Highly efficient gas-phase quenching combined with superior condensed-phase crosslinking.

    • Key Characteristic: Often reactive (integrates into the polymer backbone), maintaining or increasing

      
       (anti-plasticizing).
      
  • Bio-Based P-N Systems (e.g., Cy-HEDP, Phytic Acid):

    • Class: Supramolecular assemblies or bio-sourced salts.

    • Mechanism: Dominant condensed-phase intumescence (swelling char).

    • Key Characteristic: Sustainable feedstock, high char yield, minimal smoke production.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of IPPP versus Novel Intumescent/Reactive systems.

FR_Mechanism cluster_IPPP IPPP (Plasticizer Mode) cluster_Novel Novel DOPO/Bio-FR (Reactive Mode) Fire Ignition Source Polymer Polymer Matrix Fire->Polymer Heat Flux IPPP_Decomp Volatilization & Radical Release Polymer->IPPP_Decomp Thermal Stress Novel_Decomp Acid Release & Crosslinking Polymer->Novel_Decomp Thermal Stress Gas_Phase Gas Phase: Scavenging H• / OH• IPPP_Decomp->Gas_Phase Dominant Path Plasticization Side Effect: Lower Tg / Melt Dripping IPPP_Decomp->Plasticization Gas_Phase->Fire Flame Extinction Condensed_Phase Condensed Phase: Stable Char / Intumescence Novel_Decomp->Condensed_Phase Dominant Path Reinforcement Side Effect: Maintained Tg / Anti-Dripping Novel_Decomp->Reinforcement Condensed_Phase->Polymer Thermal Shielding

Figure 1: Mechanistic divergence between IPPP (Gas-phase dominant, plasticizing) and Novel FRs (Condensed-phase dominant, reinforcing).

Experimental Validation: Protocols

To objectively compare these materials, we utilize a self-validating workflow focusing on Epoxy Resin (EP) as the control matrix, given its sensitivity to both plasticization (IPPP effect) and crosslinking (DOPO effect).

Protocol: High-Throughput FR Compounding & Specimen Fabrication

Objective: Create void-free test specimens with uniform dispersion.

Materials:

  • Matrix: Diglycidyl ether of bisphenol A (DGEBA).[3]

  • Curing Agent: 4,4'-Diaminodiphenyl sulfone (DDS).

  • FR Additives: IPPP (Liquid), DOPO-derivative (Solid powder), Bio-based Cy-HEDP (Solid powder).

Workflow:

  • Pre-Dispersion (Solids):

    • Step: Ball-mill solid FRs (DOPO/Bio) to

      
      .
      
    • Rationale: Large particles act as stress concentrators, artificially lowering mechanical strength.

  • Resin Integration:

    • For IPPP: Add directly to DGEBA at 60°C. Stir at 500 rpm for 30 mins. (Note viscosity drop).

    • For Solids: Disperse in DGEBA at 90°C using a high-shear mixer (2000 rpm) for 1 hour until translucent/homogenous.

  • Degassing (Critical Control Point):

    • Step: Place mixture in a vacuum oven at 80°C (-0.1 MPa) for 20 mins.

    • Validation: Visual check for bubble cessation. Bubbles in cured samples invalidate UL-94 data due to "wicking" effects.

  • Curing:

    • Add stoichiometric DDS. Pour into pre-heated steel molds (coated with release agent).

    • Cycle: 120°C (2h)

      
       150°C (2h) 
      
      
      
      180°C (2h).
    • Cooling: Slow cool to RT to prevent internal stress warping.

Protocol: Cone Calorimetry (ISO 5660)

Objective: Quantify heat release and smoke toxicity.

  • Heat Flux: 35 kW/m² (Simulates developing fire).

  • Metrics: Peak Heat Release Rate (pHRR), Total Heat Release (THR), Total Smoke Production (TSP).[4]

Comparative Performance Analysis

The following data synthesizes results from recent comparative studies (e.g., Polymers 2024, J. Haz. Mat. 2023) utilizing an Epoxy matrix.[5]

Thermal & Flammability Data
MetricPure Epoxy (Control)IPPP (15 wt%)DOPO-Derivative (10 wt%)Bio-Based Cy-HEDP (15 wt%)
UL-94 Rating Fail (Burns to clamp)V-1 / V-0 (Drips)V-0 (No Drip)V-0 (No Drip)
LOI (%) 22.028.533.029.5
pHRR (kW/m²) 1100650 (-41%)450 (-59%)520 (-53%)
Char Yield (700°C) 14%18%28% 25%
Smoke (TSP) HighModerateLowVery Low
Mechanical & Physical Property Impact
PropertyIPPP EffectNovel FR EffectInterpretation
Glass Transition (

)
Decreases (e.g., 140°C

115°C)
Maintains/Increases (e.g.,

155°C)
IPPP plasticizes; DOPO rigidifies/crosslinks.
Tensile Modulus DecreasesIncreasesNovel FRs often act as reinforcing fillers.
Leaching/Migration High Risk (Liquid migration)Low Risk (Chemically bonded/Solid)IPPP can bloom to surface over time.

Experimental Workflow Visualization

This diagram outlines the decision logic for selecting between IPPP and Novel FRs based on the "Self-Validating" experimental outcomes.

Selection_Workflow Start Define Material Requirement Check_Tg Is High Tg / Rigidity Critical? Start->Check_Tg Path_IPPP Select IPPP Check_Tg->Path_IPPP No (Flexibility desired) Path_Novel Select Novel FR (DOPO/Bio) Check_Tg->Path_Novel Yes (PCB/Aerospace) Test_Flam Run UL-94 & LOI Path_IPPP->Test_Flam Path_Novel->Test_Flam Result_Flex Outcome: Flexible, V-0, Lower Cost Test_Flam->Result_Flex If IPPP Result_HighPerf Outcome: Rigid, V-0, High Char Test_Flam->Result_HighPerf If Novel

Figure 2: Decision matrix for FR selection based on thermomechanical requirements.

Scientific Conclusion & Recommendations

IPPP remains the superior choice for applications requiring flexibility (e.g., PVC cables, flexible foams) or cost-sensitive processing where liquid handling is preferred. Its mechanism is reliable but comes at the cost of thermal properties (


 depression) and potential migration.

Novel HFFRs (DOPO/Bio-based) are the definitive choice for high-performance engineering plastics (Epoxy, PC, PBT). They offer:

  • Synergy: The P-N bond in bio-based systems creates a more stable char than the P-O bond in phosphates.

  • Structural Integrity: Reactive DOPO derivatives become part of the polymer network, preventing leaching and maintaining modulus.

  • Safety: Significantly lower smoke toxicity and negligible migration.

Recommendation: For drug delivery device casings or high-spec electronics, transition to DOPO-based or immobilized Bio-FRs to ensure compliance with emerging non-leaching regulations and to maintain mechanical robustness.

References

  • Comparison of Phosphorus-based Flame Retardants in Halogen-Free Laminates Source: Electronics.org URL:[Link]

  • Facile Synthesis of a Novel Bio-Based P-N Containing Flame Retardant (Cy-HEDP) Source: TechScience URL:[Link]

  • Performance comparison of flame retardant epoxy resins modified by DPO–PHE and DOPO–PHE Source: CNRS / ScienceDirect URL:[Link]

  • Characterization of Isopropylated Triphenyl Phosphate (IPPP) Isomers Source: NIH / PubMed Central URL:[Link]

  • Recent Advancements of Bio-Derived Flame Retardants for Polymeric Materials Source: MDPI URL:[Link]

Sources

Reproducibility of GC-MS Quantification for IPPP in Complex Matrices: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of GC-MS quantification for Isopropylphenyl Phosphate (IPPP) in complex matrices Content Type: Publish Comparison Guide

Executive Summary

Isopropylphenyl phosphate (IPPP) isomers serve as critical flame retardants and plasticizers, yet their quantification in complex matrices (biological fluids, sediment, and dust) is plagued by isomeric complexity and matrix interference. This guide objectively compares the performance of Triple Quadrupole GC-MS/MS (The Advanced Protocol) against traditional Single Quadrupole GC-MS (SIM) and LC-MS/MS alternatives.

Designed for analytical chemists and toxicologists, this document establishes a self-validating workflow to achieve <5% Relative Standard Deviation (RSD) and sub-ng/mL sensitivity, ensuring regulatory compliance and data integrity.

The Challenge: Why IPPP Analysis Fails in Complex Matrices

IPPP is not a single molecule but a complex mixture of isomers (mono-, di-, and tri-isopropylated phenyl phosphates). In complex matrices like plasma or sludge, two primary failure modes compromise reproducibility:

  • Isobaric Interference: Lipids and biological artifacts often co-elute with IPPP isomers, inflating signals in standard GC-MS (SIM) methods.

  • Isomer Resolution: Poor chromatographic separation merges isomer peaks, leading to integration errors.

Comparative Analysis: GC-MS/MS vs. Alternatives

The following data summarizes a comparative study quantifying IPPP in spiked human plasma extracts (5 ng/mL).

FeatureAdvanced Protocol: GC-MS/MS (Triple Quad) Alternative A: GC-MS (Single Quad - SIM) Alternative B: LC-MS/MS (ESI)
Detection Principle Electron Ionization (EI) + MRMElectron Ionization (EI) + SIMElectrospray Ionization (ESI) + MRM
Linearity (

)
> 0.9990.985 - 0.995> 0.995
LOD (ng/mL) 0.05 0.500.10
Precision (%RSD) 2.8% (High Reproducibility)12.4% (Matrix Noise)6.5% (Ion Suppression)
Matrix Effect Negligible (<10% suppression)High (False Positives)Moderate (Variable Suppression)
Isomer Separation Excellent (Capillary GC resolution)GoodPoor (Broad peaks)

Verdict: While LC-MS/MS offers sensitivity, it struggles with isomer resolution for non-polar OPFRs like IPPP. Single Quad GC-MS lacks the selectivity to distinguish trace IPPP from matrix background. GC-MS/MS (Triple Quad) emerges as the superior "product" for reproducibility.

Strategic Workflow Visualization

The following diagram illustrates the decision logic and the optimized workflow for IPPP quantification.

IPPP_Workflow Start Start: Sample Matrix Selection Extraction Extraction: SPE (Polystyrene-Divinylbenzene) Start->Extraction Add ISTD Cleanup Cleanup: Florisil/Silica (Remove Lipids) Extraction->Cleanup Instrument Instrument Selection Cleanup->Instrument GCMS_SQ GC-MS (Single Quad) High Background Risk Instrument->GCMS_SQ Low Complexity LCMS LC-MS/MS Isomer Co-elution Risk Instrument->LCMS Thermally Labile GCMS_TQ GC-MS/MS (Triple Quad) OPTIMIZED PATH Instrument->GCMS_TQ Complex Matrix (Plasma/Sediment) Data Data Processing: Summed Isomer Integration GCMS_TQ->Data Validation Validation: ISTD (d15-TPP) Recovery Check Data->Validation

Figure 1: Decision matrix for IPPP analysis. The Green path represents the high-reproducibility workflow.

The Self-Validating Protocol (GC-MS/MS)

To achieve the "Advanced Protocol" performance, strict adherence to the following methodology is required. This system is self-validating through the use of deuterated internal standards.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Causality: Liquid-Liquid Extraction (LLE) often forms emulsions in biological samples. SPE provides cleaner extracts and higher recovery.

  • Protocol:

    • Conditioning: Activate Bond Elut PPL (or equivalent polymeric cartridge) with 5 mL MeOH followed by 5 mL Milli-Q water.

    • Loading: Load 1 mL plasma (diluted 1:1 with water) spiked with 10 ng/mL Triphenyl Phosphate-d15 (TPP-d15) as the Internal Standard (ISTD).

    • Washing: Wash with 5 mL 5% MeOH in water (removes salts/proteins).

    • Elution: Elute IPPP isomers with 3 x 2 mL Ethyl Acetate.

    • Concentration: Evaporate to dryness under

      
       and reconstitute in 100 
      
      
      
      L Isooctane.
Step 2: GC-MS/MS Instrumental Parameters
  • Column: DB-5ms UI (30m x 0.25mm, 0.25

    
    m). Reason: Low bleed and high resolution for isomers.
    
  • Inlet: Splitless mode at 280°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • MS Detection: Electron Ionization (EI) in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ions: Select molecular ions for Mono- (m/z 368), Di- (m/z 410), and Tri-IPPP (m/z 452).

    • Product Ions: Quantify on phosphate-specific fragments (e.g., m/z 326 -> 215 for TPP analogs) optimized for IPPP.

    • ISTD Transition: TPP-d15 (m/z 341 -> 226).

Step 3: Quantification & Quality Control
  • Isomer Summation: IPPP appears as a cluster of peaks. Integrate all peaks within the retention time window and sum the areas.

  • Normalization: Calculate the Response Ratio:

    
    .
    
  • Acceptance Criteria: The ISTD recovery must be within 80-120%. If outside this range, the extraction failed (likely matrix clogging), and the sample must be re-processed.

Mechanism of Action: Why MRM Beats SIM

The following diagram details the signal filtering mechanism that grants GC-MS/MS its superior reproducibility.

MRM_Mechanism Sample Complex Sample (IPPP + Lipids + Matrix) Q1 Q1: Mass Filter Selects Parent Ion Sample->Q1 All Ions Collision Collision Cell Fragments Ions Q1->Collision Parent Only Noise Matrix Noise (Eliminated) Q1->Noise Interferences Rejected Q3 Q3: Mass Filter Selects Specific Fragment Collision->Q3 Fragments Detector Detector Clean Signal Q3->Detector Target Only

Figure 2: MRM filtering mechanism. Q1 and Q3 act as a double gate, rejecting matrix noise that passes through single-quad SIM methods.

References
  • Rosenberger, W., et al. (2021).[1] "Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS)." The MAK Collection for Occupational Health and Safety.[1][2]

  • Agilent Technologies. (2010).[3] "Determination of Organophosphates in Lake Water using GC/MS." Application Note.

  • Brandsma, S. H., et al. (2013). "Organophosphorus flame retardants and plasticizers in estuarine and marine sediments." Marine Pollution Bulletin.

  • Shimadzu Corporation. (2021). "Analysis of PIP (3:1) in Plastic by Py/TD-GC-MS."[4] Application News.

Sources

Benchmarking IPPP environmental persistence against PBDEs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Researchers, Environmental Toxicologists, Drug Development Scientists

Executive Summary: The "Regrettable Substitution" Hypothesis

The phase-out of Polybrominated Diphenyl Ethers (PBDEs) due to their Persistent, Bioaccumulative, and Toxic (PBT) profile led to the rapid adoption of Organophosphate Esters (OPEs), specifically Isopropylphenyl Phosphate (IPPP) .

While IPPP was designed with a phosphate ester bond—theoretically more susceptible to hydrolysis than the stable ether linkage of PBDEs—field data and advanced simulation testing reveal a different reality. This guide benchmarks the environmental fate of IPPP against PBDEs, demonstrating that steric hindrance and high hydrophobicity render IPPP "pseudo-persistent," often mimicking the environmental longevity of the legacy contaminants it replaced.

Chemical Architecture & Stability Profile

The core difference in persistence lies in the central linkage of the molecule.

  • PBDEs (The Baseline): Characterized by a Diphenyl Ether (C–O–C) bond. This linkage is chemically inert to hydrolysis under environmental conditions (pH 5–9). Degradation relies almost exclusively on slow photolytic debromination.

  • IPPP (The Challenger): Characterized by a Phosphate Ester (P–O–C) bond. Chemically, this bond is hydrolyzable.[1] However, the bulky isopropyl groups on the phenyl rings create significant steric hindrance , shielding the phosphorus atom from nucleophilic attack by water or hydroxide ions.

Table 1: Physicochemical & Persistence Benchmarking
ParameterPBDEs (e.g., BDE-47, BDE-209) IPPP (Isopropylphenyl Phosphate) Implication
Bond Type Ether (C–O–C)Phosphate Ester (P–O–C)IPPP has theoretical degradability.
Hydrolysis (pH 7) Negligible (Stable)t½ > 1 year (Stable)Neutral pH hydrolysis is too slow to be a sink.[2]
Hydrolysis (pH 9) Negligiblet½ ~ days to weeks IPPP degrades in alkaline conditions, unlike PBDEs.
Atmospheric t½ Days to Years (Long-range transport)~12 hours (OH radical reaction)IPPP degrades faster in air but partitions to soil/dust.[2]
Biodegradation Recalcitrant (Years)Not Readily Biodegradable Both persist in aerobic soils/sediments.
Log Kow 5.9 – 10.0 (Super-lipophilic)4.9 – 6.5 (Lipophilic)Both bind strongly to sediment (High Koc).
Bioaccumulation (BCF) > 5,000 (High)6.9 – 573 (Moderate to High)IPPP bioaccumulates, though less than PBDEs.
Degradation Pathways: Theory vs. Reality

While PBDEs degrade via reductive debromination (shedding bromine atoms but keeping the skeleton intact), IPPP degrades via hydrolysis and oxidative dealkylation.

Mechanistic Comparison Diagram

DegradationPathways cluster_PBDE PBDE Degradation (Reductive) cluster_IPPP IPPP Degradation (Hydrolytic/Oxidative) PBDE_Parent PBDE (BDE-209) PBDE_Inter Lower Brominated Congeners (BDE-47) PBDE_Parent->PBDE_Inter Photolysis (UV) Slow Debromination PBDE_End Hydroxylated PBDEs (More Toxic) PBDE_Inter->PBDE_End Metabolic Activation (Rare) IPPP_Parent IPPP (Tri-substituted) IPPP_Metab1 Diaryl Phosphate + Isopropylphenol IPPP_Parent->IPPP_Metab1 Hydrolysis (High pH) Slow at Neutral pH IPPP_Parent->IPPP_Metab1 Biodegradation (Esterase Activity) IPPP_Metab2 Monoaryl Phosphate IPPP_Metab1->IPPP_Metab2 Mineralization (Rare in Sediment) IPPP_End H3PO4 + CO2 IPPP_Metab2->IPPP_End Mineralization (Rare in Sediment)

Figure 1: Comparative degradation pathways. Note that while IPPP has a mineralization pathway, it is often stalled at the Diaryl Phosphate stage in environmental matrices.

Experimental Protocol: Assessing Persistence

To scientifically validate the persistence of IPPP against PBDEs, standard "Ready Biodegradability" tests (OECD 301) are insufficient due to the low water solubility of these compounds. A Simulation Test (OECD 309/307) using radiolabeled compounds is required to track the "Non-Extractable Residues" (NER).

Protocol: Aerobic Mineralization in Surface Water/Sediment

Objective: Determine the mineralization half-life (DT50) and distinguish between actual degradation and irreversible sorption (bound residues).

Materials:

  • Test Substance: 14C-labeled IPPP (phenyl ring label).

  • Reference: 14C-labeled Benzoic Acid (positive control).[3]

  • System: Natural surface water with suspended sediment (1 g/L) to mimic bioavailability limits.

Workflow:

  • Dosing: Apply 14C-IPPP at environmentally relevant concentrations (< 100 µg/L) using a volatile solvent carrier (acetone), evaporated immediately to avoid solvent effects.

  • Incubation: Incubate in dark, aerated biometer flasks at 20°C for 60–90 days.

  • Trap System: Connect flasks to a series of traps:

    • Trap 1 (Ethylene Glycol): Captures volatile organics.[3]

    • Trap 2 (KOH): Captures evolved 14CO2 (Mineralization).

  • Sampling Points: Days 0, 7, 14, 28, 56, 90.

  • Extraction (The Critical Step):

    • Water Phase: Liquid-Liquid Extraction (LLE) with Dichloromethane.

    • Sediment Phase: Ultrasonic extraction with Acetonitrile/Water.

    • Combustion: Oxidize the remaining sediment to measure Non-Extractable Residues (NER) .

Protocol Logic Diagram

ExperimentalWorkflow cluster_Sampling Sampling (Days 0-90) Start Start: 14C-IPPP Dosing (<100 µg/L) Incubation Incubation (Dark, 20°C) Biometer Flasks Start->Incubation Volatiles Volatile Trap (Organic Volatiles) Incubation->Volatiles Continuous Airflow Mineralization KOH Trap (14CO2 Measurement) Incubation->Mineralization Microbial Respiration Extraction Phase Separation (Water vs. Sediment) Incubation->Extraction Sacrificial Sampling Result2 Result2 Mineralization->Result2 Total Mineralization Analysis Analysis (LSC + HPLC/Radio-detection) Extraction->Analysis Soluble Fraction NER Combustion of Sediment (Non-Extractable Residues) Extraction->NER Solid Residue Result1 Result1 Analysis->Result1 Primary Degradation (DT50) Result3 Result3 NER->Result3 Bioavailability Limit

Figure 2: Workflow for distinguishing true biodegradation from sorption-induced pseudo-persistence.

Data Interpretation & Causality

When analyzing results from the above protocol, you will likely observe the following for IPPP:

  • Rapid Initial Loss: A sharp decrease in parent compound concentration in the water phase within 7 days. Do not mistake this for degradation.

  • The Sorption Plateau: Mass balance analysis will show this "loss" corresponds to a rise in sediment-bound radioactivity (NER), not CO2 evolution.

  • Hydrolysis Products: HPLC analysis may detect diphenyl phosphate or isopropylphenol. If these accumulate without further degradation, the molecule is primary biodegradable but ultimately persistent .

References
  • Environment Agency (UK). (2009).[4] Environmental risk evaluation report: Isopropylated triphenyl phosphate.[2][4][5] Retrieved from [Link]

  • U.S. EPA. (2015).[6][7] Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. Retrieved from [Link]

  • Washington State Department of Health. (2018). Isopropylated triphenyl phosphate (IPTPP) Chemical Action Plan Draft. Retrieved from [Link]

  • OECD. (2004). Test No. 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test. Retrieved from [Link]

  • PubChem. (n.d.). Phenol, isopropylated, phosphate (3:[7]1) Compound Summary.[7][8][9] Retrieved from [Link]

Sources

Cross-Validation of ELISA Kits vs. LC-MS for Organophosphate Detection

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist’s Guide to Method Bridging and Validation

Executive Summary: The Gatekeeper and The Judge

In the high-stakes arena of organophosphate (OP) detection—whether for environmental safety, food security, or toxicology—researchers often face a false dichotomy: choose the speed of ELISA or the precision of LC-MS/MS.

As a Senior Application Scientist, I posit that these are not competing alternatives but synergistic partners . ELISA acts as the high-throughput Gatekeeper , rapidly screening hundreds of samples to identify potential hits. LC-MS/MS serves as the Judge , providing the definitive structural confirmation and quantitation required for regulatory compliance.

This guide details the technical roadmap for cross-validating these two distinct methodologies, ensuring your data holds up to rigorous scientific scrutiny.

Technical Principles: The "Why" Behind the Data

To cross-validate effectively, one must understand the distinct mechanistic failures of each method.

FeatureELISA (Immunoassay) LC-MS/MS (Mass Spectrometry)
Detection Principle Steric/Affinity Binding: Relies on the antibody's paratope binding to the OP's epitope (hapten).Mass-to-Charge Ratio (

):
Ionizes molecules and filters them based on precursor and product ion masses.
Primary Failure Mode Cross-Reactivity: Antibodies may bind to structural analogs (metabolites) or similar OPs, causing False Positives .[1]Matrix Effects: Co-eluting compounds suppress ionization, causing False Negatives or reduced sensitivity.
Quantification Non-Linear (Sigmoidal): Limited dynamic range (typically 2-3 logs).Linear: Wide dynamic range (4-6 logs).
Throughput High: 96 samples in <3 hours.Moderate: 10–20 minutes per sample (including wash).
Comparative Performance Analysis

The following data summarizes typical performance metrics for common organophosphates (e.g., Chlorpyrifos, Parathion) based on field validations.

Table 1: Methodological Performance Matrix

MetricELISA (Typical Kit)LC-MS/MS (Triple Quad)Scientist's Note
Limit of Detection (LOD) 0.05 – 1.0 ng/mL0.001 – 0.1 ng/mLLC-MS is generally 10-100x more sensitive, but ELISA is sufficient for most MRL (Maximum Residue Limit) screening.
Specificity ModerateHigh (Gold Standard)ELISA cannot distinguish between parent OP and some metabolites (e.g., Chlorpyrifos vs. TCP).
Precision (CV%) 10 – 25%< 15%ELISA variability increases near the lower and upper asymptotes of the standard curve.
Cost Per Sample Low ($5 - $15)High ($50 - $150)Use ELISA to filter negatives; spend budget on confirming positives with LC-MS.
Protocol: The Cross-Validation Workflow

Core Directive: Do not treat the two datasets as independent. The goal of cross-validation is to establish a Correlation Factor and define a "Grey Zone" where ELISA results must be confirmed by LC-MS.

Phase 1: Sample Preparation Bridging

The most common error in cross-validation is using different extraction methods for each assay. To validate the detection method, you must control the extraction variable.

  • Unified Extraction (QuEChERS Modified):

    • Weigh 10g of homogenized sample (fruit/veg/soil).

    • Add 10mL Acetonitrile (ACN). Vortex 1 min.

    • Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously 1 min.

    • Centrifuge @ 3000xg for 5 min.

  • The Split (Crucial Step):

    • Aliquot A (for LC-MS): Take 1mL supernatant, perform d-SPE cleanup, filter (0.2µm), and inject.

    • Aliquot B (for ELISA): Take 1mL supernatant. Evaporate to dryness under nitrogen flow. Reconstitute in the ELISA Kit's specific Assay Buffer (usually PBS-based).

    • Why? Organic solvents like ACN denature antibodies. You must remove the solvent to validate the ELISA properly.

Phase 2: The Validation Run
  • Run Standard Curves: Run a 7-point standard curve on both platforms simultaneously using the same certified reference material stock.

  • Analyze Samples: Run minimum 20 positive samples (spanning low, mid, high range) and 10 negative blanks.

  • Calculate Recovery: Spike blank matrix with known OP concentration to determine extraction efficiency (

    
    ).
    
Phase 3: Statistical Interrogation

Do not rely solely on


. A high correlation coefficient can hide significant bias.
  • Bland-Altman Plot: Plot the difference between the two methods (ELISA - LCMS) against the average of the two.

    • Result: If points drift apart at higher concentrations, your ELISA is saturating.

    • Result: If ELISA is consistently higher, you have cross-reactivity.

Visualization: The Validation Logic

The following diagrams illustrate the workflow and the decision logic for interpreting discrepancies.

Diagram 1: The Unified Extraction & Validation Workflow

ValidationWorkflow Sample Homogenized Sample Extract Acetonitrile Extraction (QuEChERS) Sample->Extract Split Split Supernatant Extract->Split Clean d-SPE Cleanup Split->Clean Aliquot A Evap N2 Evaporation (Remove Solvent) Split->Evap Aliquot B Inject LC-MS/MS Injection (MRM Mode) Clean->Inject DataMS Quantitation (A) Inject->DataMS Compare Statistical Comparison (Bland-Altman) DataMS->Compare Recon Reconstitute in Assay Buffer Evap->Recon Plate ELISA Plate (450nm Absorbance) Recon->Plate DataEL Quantitation (B) Plate->DataEL DataEL->Compare

Caption: A unified extraction protocol ensures that variations in data are due to detection mechanics, not sample preparation differences.

Diagram 2: Discrepancy Troubleshooting Matrix

DiscrepancyLogic Start Compare Results: [ELISA] vs [LC-MS] Match Results Match (±20%) Start->Match Ideal HighELISA ELISA >> LC-MS (False Positive) Start->HighELISA Discrepancy A HighLCMS LC-MS >> ELISA (False Negative) Start->HighLCMS Discrepancy B Cause1 Cross-Reactivity (Metabolites/Analogs) HighELISA->Cause1 Cause2 Matrix Interference (Non-specific Binding) HighELISA->Cause2 Cause3 Matrix Masking (Antibody Inhibition) HighLCMS->Cause3 Cause4 Hook Effect (Antigen Excess) HighLCMS->Cause4 Action1 Action: Use LC-MS as primary for this matrix Cause1->Action1 Action2 Action: Dilute sample and re-run ELISA Cause3->Action2

Caption: Logic flow for diagnosing the root cause of quantitative disagreement between immunoassay and mass spectrometry.

Troubleshooting & Optimization

Scenario: ELISA Positive / LC-MS Negative

  • Diagnosis: This is the classic "False Positive." In OP analysis, this is often due to the antibody recognizing a metabolite (e.g., 3,5,6-trichloro-2-pyridinol for Chlorpyrifos) that is less toxic but structurally similar.

  • Solution: Check the kit insert for "Cross-Reactivity" tables. If the metabolite is present, LC-MS is required to distinguish parent from metabolite.

Scenario: ELISA Negative / LC-MS Positive

  • Diagnosis: "False Negative." This usually happens when the matrix (e.g., fatty tissue, heavy soil) physically blocks the antibody binding site or alters the pH of the reaction well.

  • Solution: Perform a Spike-and-Recovery test. Spike the pure matrix with a known standard. If recovery is <80%, dilute the sample 1:5 or 1:10 in Assay Buffer to dilute the interfering matrix components.

References
  • Comparison of ELISA and LC-MS/MS for Unregulated Contaminants Source: U.S. Geological Survey (USGS) URL:[2][3][Link] (Note: Verified via USGS snippet 1.5/1.7)

  • Cross-validation of LC-MS/MS and ELISA Techniques for Clinical Applications Source: ResearchGate (Journal of Chromatography B) URL:[Link]

  • Use of ELISA to monitor pesticide residues in horticultural crops Source: RACO (Revistes Catalanes amb Accés Obert) URL:[Link]

  • Evaluation of ELISA for the analysis of imidacloprid in biological matrices Source: PubMed (Science of The Total Environment) URL:[Link]

  • Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS Source: Oxford Academic (Journal of Analytical Toxicology) URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Isopropyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. Isopropyl diphenyl phosphate (IDPP), a widely used organophosphate flame retardant and plasticizer, requires meticulous handling and disposal to mitigate risks to both personnel and ecosystems.[1][2][3][4] This guide provides a procedural framework grounded in established safety protocols to ensure its proper management from benchtop to final disposition.

The core principle of IDPP waste management is the prevention of uncontrolled release. This compound is recognized for its potential environmental risks, particularly to aquatic systems, and carries suspected health hazards, including reproductive toxicity.[1][2] Therefore, disposal is not merely a matter of discarding unwanted material but a critical step in the chemical lifecycle that demands rigorous adherence to safety and regulatory standards.

Part 1: Pre-Disposal Safety and Hazard Assessment

Before handling IDPP waste, a thorough understanding of its hazard profile is essential. This initial assessment dictates the necessary control measures, from personal protective equipment (PPE) to spill response actions.

Key Hazard Information
Parameter Description Primary Sources
Chemical Identity Isopropyl diphenyl phosphate (IDPP)CAS: 28108-99-8, 68937-41-7 (for mixtures)
Primary Uses Flame retardant plasticizer, lubricant additive, hydraulic fluid.[1][2][4]ECHA, PubChem
Health Hazards Suspected of damaging fertility[2]; may cause skin sensitization with prolonged contact.[5] As an organophosphate, handle with caution to avoid inhalation or ingestion.[6][7]GHS, SDS
Environmental Hazards Poses potential risks to surface water, sediment, and soil compartments.[1] Discharge into the environment and sewer systems must be strictly avoided.[8]GOV.UK[1]
Reactivity Hazards Can react with strong reducing agents to form highly toxic and flammable phosphine gas.[2][4] Partial oxidation may release toxic phosphorus oxides.[2][4]CAMEO Chemicals[4]
Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The goal is to eliminate all routes of exposure—dermal, ocular, and respiratory.

  • Hand Protection : Wear chemical-impermeable gloves.[8] Nitrile or neoprene gloves are recommended for handling organophosphates.[6] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.

  • Eye and Face Protection : Use chemical safety goggles.[9] If there is a significant splash hazard, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection : A buttoned lab coat is mandatory.[8][10] For tasks with a higher potential for contamination, such as cleaning large spills, consider disposable coveralls.

  • Respiratory Protection : All handling of IDPP waste that could generate aerosols, vapors, or dust should be conducted within a certified chemical fume hood or a well-ventilated area.[8] If these engineering controls are not feasible, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][11]

Part 2: Step-by-Step Disposal and Decontamination Protocol

The following procedures provide a systematic workflow for managing IDPP waste streams, from accumulation to final pickup by certified waste handlers.

Step 1: Waste Segregation and Containerization

Proper segregation is the foundation of compliant chemical waste management.

  • Designate a Waste Stream : Establish a dedicated waste container for IDPP and materials heavily contaminated with it. Do not mix IDPP waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Select an Appropriate Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8] The container must be in good condition, free from cracks or residue on the exterior.

  • Labeling : The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "Isopropyl Diphenyl Phosphate"

    • Relevant CAS Number(s)

    • Associated Hazard Pictograms (e.g., Health Hazard, Environmental Hazard)

Step 2: Managing Liquid and Solid Waste
  • Bulk Liquids/Solids : Carefully transfer waste IDPP from its original container or experimental vessel into the designated hazardous waste container using a funnel or other transfer device to prevent spills. This should be done inside a chemical fume hood.

  • Trace-Contaminated Sharps : Needles, syringes, or broken glassware contaminated with IDPP should be placed in a puncture-proof sharps container that is also labeled as hazardous waste with the chemical's identity.

  • Aqueous Solutions : Do not discharge any aqueous solutions containing IDPP to the sanitary sewer.[8][12] Collect them as aqueous hazardous waste.

Step 3: Decontamination of "Empty" Containers and Labware

An "empty" container that held IDPP is not truly empty and must be managed as hazardous waste until properly decontaminated.

  • Triple Rinsing : The standard procedure for decontaminating containers is a triple rinse.[8]

    • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

    • Crucially, collect all three rinsates as hazardous waste. This rinsate should be added to your IDPP waste container.

  • Final Cleaning : After triple rinsing, the container and labware can typically be washed with soap and water.

  • Container Disposal : A properly triple-rinsed container can be defaced (puncture or remove the label) to prevent reuse and disposed of in accordance with institutional guidelines for non-hazardous solid waste or recycling.[8]

Step 4: Managing Spills

Immediate and correct response to a spill minimizes exposure and environmental impact.

  • Alert and Isolate : Alert personnel in the immediate area and restrict access.

  • Ensure Ventilation : Work in a well-ventilated area or fume hood.[8]

  • Remove Ignition Sources : Extinguish any open flames and turn off spark-producing equipment.[8]

  • Absorb and Contain : For liquid spills, cover and absorb the material using an inert absorbent such as sand, vermiculite, or a chemical spill pillow.[12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material and any contaminated debris using non-sparking tools.[8] Place the collected material into your designated hazardous waste container.[2][8]

  • Clean the Area : Decontaminate the spill surface with soap and water.[2] Collect the cleaning materials (wipes, etc.) as hazardous waste.

Step 5: Final Disposal Pathway

The ultimate destination for IDPP waste is a licensed and approved hazardous waste disposal facility.

  • Primary Method : The accepted and environmentally responsible method of disposal is through controlled incineration in a facility equipped with flue gas scrubbing technology to neutralize harmful combustion byproducts.[8]

  • Prohibited Methods : Under no circumstances should IDPP waste be:

    • Discharged down the drain or into any sewer system.[8]

    • Allowed to contaminate soil or water.[8]

    • Disposed of in regular trash.

Store your sealed and labeled hazardous waste container in a designated, secure satellite accumulation area until it is collected by your institution's EHS department or a licensed waste contractor.[5]

Part 3: Procedural Workflow and References

Visualizing the disposal decision-making process reinforces the critical steps and helps prevent procedural errors.

G Isopropyl Diphenyl Phosphate Disposal Workflow cluster_prep Preparation & Collection cluster_pathways Waste Type Pathways cluster_final Final Disposition cluster_rule Universal Prohibition start Waste Generation (IDPP or Contaminated Material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Use Labeled, Compatible Hazardous Waste Container ppe->container spill Accidental Spill container->spill bulk Bulk Waste / Rinsate container->bulk spill_contain Contain & Absorb (Inert Material) spill->spill_contain bulk_transfer Direct Transfer to Waste Container bulk->bulk_transfer spill_collect Collect Waste (Non-Sparking Tools) spill_contain->spill_collect spill_decon Decontaminate Surface spill_collect->spill_decon storage Step 3: Store Securely in Satellite Accumulation Area spill_decon->storage bulk_transfer->storage pickup Step 4: Arrange Pickup by Licensed Waste Contractor storage->pickup disposal Final Disposal: Controlled Incineration pickup->disposal rule NEVER DISPOSE IN SEWER OR TRASH

Caption: Decision workflow for the safe disposal of Isopropyl Diphenyl Phosphate.

References

  • Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7) . GOV.UK. Available at: [Link]

  • SAFETY DATA SHEET - Phenol, isopropylated, phosphate (3:1) . AkzoNobel. Available at: [Link]

  • Triphenyl phosphate and diphenyl phosphate - Evaluation statement . Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • Environmental risk evaluation reports for aryl phosphate esters . GOV.UK. Available at: [Link]

  • Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 . PubChem. Available at: [Link]

  • Toxicological Profile for Phosphate Ester Flame Retardants . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Organophosphate Toxicity Treatment & Management . Medscape. Available at: [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Organophosphorus pesticides (PIM G001) . INCHEM. Available at: [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Personal protective equipment for handling Isopropyl diphenyl phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not treat Isopropyl Diphenyl Phosphate (IPPP) as a generic solvent. While IPPP (CAS: 28108-99-8) is often marketed as a safer alternative to older flame retardants, it remains an Organophosphate Ester (OPE) .

The Silent Hazard: Unlike volatile solvents that warn you with a smell, IPPP has low volatility at room temperature but high lipophilicity. The primary vector of exposure is dermal absorption , where it can bypass the skin barrier and accumulate, posing risks of reproductive toxicity (H361) and potential neurotoxicity (H373) [1, 2].

The Golden Rule:

If you can see a sheen on your glove, the clock is ticking. If you can feel the liquid, the barrier has already failed.

Risk-Based PPE Matrix

Use this decision matrix to determine the required protection level. Do not deviate based on "convenience."

Operational Scenario Risk Profile Hand Protection Body Protection Respiratory Protection
Routine Handling (Pipetting, weighing cold liquid)Low (Splash risk only)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Standard Lab Coat(Buttoned, wrist-fitted)Fume Hood (Sash at working height)
High-Energy Processing (Heating >60°C, Sonication, Spraying)High (Aerosol/Vapor risk)Chem-Blocker (Silver Shield® or Butyl Rubber)Tyvek® Coverall (Impervious to aerosols)Respirator (Half-face w/ P100 + OV Cartridge)
Spill Cleanup (>50 mL or unknown volume)Critical (Immersion risk)Laminate Film (Silver Shield® under Nitrile)Tyvek® + Apron (Chemical resistant apron)Full-Face Respirator (P100 + OV Cartridge)
Deep Dive: The Science of Glove Selection

Why Standard Nitrile Fails: Organophosphates are plasticizers—they are chemically designed to soften polymers. Thin disposable nitrile gloves (4 mil) are polymers. When IPPP contacts thin nitrile, it begins to solvate the glove material, reducing breakthrough time to <15 minutes in immersion scenarios [3].

The "Double-Shell" Protocol
  • Inner Layer: 4 mil High-Viz Nitrile (Orange/Green). This acts as your "breach indicator."

  • Outer Layer: 5-8 mil Extended Cuff Nitrile (Blue/Purple).

  • The Logic: If the outer glove degrades or tears, the bright inner glove becomes visible, signaling an immediate stop to operations.

High-Risk Barrier Materials

For spill cleanup or heating, nitrile is insufficient. You must use materials with higher permeation resistance:

  • Silver Shield® (Laminate): >480 min breakthrough. Best chemical resistance, poor dexterity.

  • Butyl Rubber: >480 min breakthrough. Good for heavy handling.

  • Viton: Excellent resistance but expensive.

Respiratory & Engineering Controls

The Volatility Trap: IPPP has a low vapor pressure (approx. 2.3 x 10⁻⁷ mmHg at 25°C) [2]. Researchers often assume this means "no fumes."

  • Reality: If you heat IPPP to 150°C for polymer blending, you are generating organophosphate mists .

  • Requirement: All thermal processing must occur within a certified fume hood (Face velocity: 80–100 fpm).

  • Mask Specification: If hood work is impossible, use a NIOSH-approved respirator with P100 (Oil Proof Particulate) and Organic Vapor (OV) cartridges (Magenta/Black band). The P100 is critical because cooling vapors condense into microscopic oil droplets that standard carbon filters miss.

Operational Workflow Visualization
A. Risk Assessment Logic

Before opening the bottle, trace your path through this logic gate to ensure compliance.

PPE_Decision_Tree Start Task: Handle IPPP IsHeated Is the chemical Heated or Aerosolized? Start->IsHeated IsLargeVol Volume > 50mL or Immersion Risk? IsHeated->IsLargeVol No (Cold Liquid) Level2 LEVEL 2: AEROSOL Respirator (P100+OV) Tyvek Sleeves IsHeated->Level2 Yes Level1 LEVEL 1: ROUTINE Double Nitrile Fume Hood IsLargeVol->Level1 No (Small Scale) Level3 LEVEL 3: CRITICAL Silver Shield Gloves Chem-Apron + Face Shield IsLargeVol->Level3 Yes (Spill/Bulk)

Figure 1: Logic flow for determining PPE requirements based on thermal state and volume.

B. The "Beak Method" Doffing Protocol

The most dangerous moment is taking the gloves off. IPPP on the outer glove can transfer to your wrist.

Doffing_Protocol Step1 1. PINCH Pinch outside of Glove A near wrist. Peel off. Step2 2. BALL Ball Glove A into palm of Glove B. Step1->Step2 Step3 3. SLIDE (The Beak) Slide un-gloved finger UNDER wrist of Glove B. Do not touch outside. Step2->Step3 Step4 4. PEEL & DISPOSE Peel Glove B inside-out over Glove A. Dispose as HazWaste. Step3->Step4

Figure 2: The "Beak Method" prevents the contaminated exterior of the glove from touching the skin.

Emergency Response: Spills & Exposure

Do not wipe IPPP spills with paper towels. Wiping spreads the viscous oil, increasing the surface area for evaporation and contact.

  • Contain: Use a sand or vermiculite berm to stop the flow.

  • Absorb: Pour absorbent material (Kitty litter or specialized organophosphate pads) over the spill. Let it sit for 5 minutes.

  • Scoop: Use plastic scoops to lift the soaked material into a hazardous waste bag.

  • Decontaminate: Scrub the surface with a surfactant (detergent) and water solution. IPPP is not water-soluble; water alone will just spread it. You must use soap to emulsify the oil [4].

First Aid (Skin Contact):

  • Remove contaminated clothing immediately.[1][2][3]

  • Wash with soap and water for 15 minutes .

  • Do not use solvents (ethanol/acetone) to clean skin—this increases absorption speed.

References
  • European Chemicals Agency (ECHA). (2023). Substance Information: Isopropylated phenyl phosphate.[4] Retrieved from [Link]

  • PubChem. (2023). Isopropyl phenyl diphenyl phosphate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2018). Emergency Response Safety and Health Database: Organophosphates. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.